molecular formula C8H15N3 B1460739 N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine CAS No. 1015846-23-7

N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine

カタログ番号: B1460739
CAS番号: 1015846-23-7
分子量: 153.22 g/mol
InChIキー: NCQZOTZKSQUJRS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine is a useful research compound. Its molecular formula is C8H15N3 and its molecular weight is 153.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

N-[(1-methylpyrazol-4-yl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-7(2)9-4-8-5-10-11(3)6-8/h5-7,9H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCQZOTZKSQUJRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CN(N=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20651038
Record name N-[(1-Methyl-1H-pyrazol-4-yl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015846-23-7
Record name N-[(1-Methyl-1H-pyrazol-4-yl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide details a robust and efficient two-step synthesis of N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine, a valuable building block in medicinal chemistry and drug discovery. The synthesis commences with the Vilsmeier-Haack formylation of 1-methylpyrazole to produce the key intermediate, 1-methyl-1H-pyrazole-4-carbaldehyde. Subsequent reductive amination with isopropylamine affords the target secondary amine. This guide provides a detailed theoretical framework, step-by-step experimental protocols, characterization data, and an in-depth discussion of the underlying chemical principles. It is intended for researchers, scientists, and professionals in the field of drug development seeking a practical and scientifically sound methodology for the preparation of this and structurally related pyrazole derivatives.

Introduction

Substituted pyrazoles are a prominent class of heterocyclic compounds that form the core of numerous pharmaceuticals and agrochemicals. Their diverse biological activities, including anti-inflammatory, analgesic, and kinase inhibitory effects, have established them as privileged scaffolds in modern drug design. The target molecule of this guide, N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine, incorporates the versatile 1-methyl-1H-pyrazole-4-yl scaffold appended with a secondary amine, a common functional group for modulating physicochemical properties and biological target interactions.

This guide presents a scientifically rigorous and practical approach to the synthesis of this compound, emphasizing not only the procedural steps but also the rationale behind the chosen synthetic strategy and reaction conditions.

Synthetic Strategy Overview

The synthesis is strategically divided into two primary transformations:

  • Vilsmeier-Haack Formylation: This classic reaction is employed for the regioselective introduction of a formyl group at the C4-position of the 1-methylpyrazole ring. The Vilsmeier reagent, a potent electrophile, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

  • Reductive Amination: This highly efficient and selective method is used to convert the synthesized aldehyde into the target secondary amine. The reaction proceeds via the in situ formation of an iminium ion intermediate from the aldehyde and isopropylamine, which is then reduced by a mild hydride donor, sodium triacetoxyborohydride (NaBH(OAc)₃).

Synthesis_Overview Start 1-Methylpyrazole Intermediate 1-Methyl-1H-pyrazole-4-carbaldehyde Start->Intermediate Vilsmeier-Haack (POCl₃, DMF) Product N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine Intermediate->Product Reductive Amination (Isopropylamine, NaBH(OAc)₃)

Caption: Overall synthetic workflow.

Synthesis of 1-Methyl-1H-pyrazole-4-carbaldehyde

Mechanistic Insight

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction is initiated by the formation of the electrophilic Vilsmeier reagent, chloro(dimethylamino)methylium chloride, from the reaction of phosphorus oxychloride with N,N-dimethylformamide. The electron-rich pyrazole ring then acts as a nucleophile, attacking the Vilsmeier reagent, leading to the formation of a sigma complex. Subsequent elimination of hydrogen chloride and hydrolysis of the resulting iminium salt during aqueous work-up yields the desired aldehyde.[1][2]

Experimental Protocol

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles
1-MethylpyrazoleC₄H₆N₂82.118.21 g0.10
Phosphorus oxychloride (POCl₃)POCl₃153.3318.4 g (11.2 mL)0.12
N,N-Dimethylformamide (DMF)C₃H₇NO73.0973.1 g (77.3 mL)1.00
Dichloromethane (DCM)CH₂Cl₂84.93100 mL-
IceH₂O18.02As needed-
Saturated Sodium Bicarbonate (NaHCO₃) solutionNaHCO₃84.01As needed-
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37As needed-

Procedure:

  • To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF).

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred DMF over a period of 30 minutes, maintaining the temperature below 10 °C. The formation of the solid Vilsmeier reagent will be observed.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.

  • Dissolve 1-methylpyrazole in anhydrous dichloromethane (DCM) and add this solution dropwise to the Vilsmeier reagent suspension at 0 °C.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield 1-methyl-1H-pyrazole-4-carbaldehyde as a solid.

Synthesis of N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine

Mechanistic Insight

Reductive amination is a cornerstone of amine synthesis, offering a highly efficient and controlled method for the formation of C-N bonds. The reaction commences with the nucleophilic attack of the primary amine (isopropylamine) on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form a protonated imine (iminium ion). The mild and selective reducing agent, sodium triacetoxyborohydride, then delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final secondary amine product. The use of NaBH(OAc)₃ is advantageous as it is less basic and more selective for the reduction of the iminium ion over the starting aldehyde, minimizing side reactions.

Reductive_Amination Aldehyde 1-Methyl-1H-pyrazole-4-carbaldehyde Iminium Iminium Ion Intermediate Aldehyde->Iminium + Isopropylamine - H₂O Amine Isopropylamine Amine->Iminium Product Target Secondary Amine Iminium->Product Reduction ReducingAgent NaBH(OAc)₃ ReducingAgent->Product

Caption: Reductive amination workflow.

Experimental Protocol

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles
1-Methyl-1H-pyrazole-4-carbaldehydeC₅H₆N₂O110.115.51 g0.05
IsopropylamineC₃H₉N59.113.55 g (5.1 mL)0.06
Sodium triacetoxyborohydride (NaBH(OAc)₃)C₆H₁₀BNaO₆211.9412.7 g0.06
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.96100 mL-
Saturated Sodium Bicarbonate (NaHCO₃) solutionNaHCO₃84.01As needed-
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37As needed-

Procedure:

  • To a round-bottom flask, add 1-methyl-1H-pyrazole-4-carbaldehyde and 1,2-dichloroethane (DCE).

  • Add isopropylamine to the solution and stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • In a single portion, add sodium triacetoxyborohydride to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane containing a small percentage of triethylamine to prevent product streaking, to afford N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine as an oil or low-melting solid.

Characterization of N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

  • δ ~7.4-7.5 ppm (s, 1H): Pyrazole C5-H

  • δ ~7.3-7.4 ppm (s, 1H): Pyrazole C3-H

  • δ ~3.8-3.9 ppm (s, 3H): N-CH₃

  • δ ~3.6-3.7 ppm (s, 2H): -CH₂-NH-

  • δ ~2.7-2.9 ppm (septet, 1H): -CH(CH₃)₂

  • δ ~1.5-1.7 ppm (br s, 1H): -NH-

  • δ ~1.0-1.1 ppm (d, 6H): -CH(CH₃)₂

¹³C NMR (100 MHz, CDCl₃):

  • δ ~138-139 ppm: Pyrazole C5

  • δ ~128-129 ppm: Pyrazole C3

  • δ ~118-120 ppm: Pyrazole C4

  • δ ~48-50 ppm: -CH(CH₃)₂

  • δ ~45-47 ppm: -CH₂-NH-

  • δ ~38-40 ppm: N-CH₃

  • δ ~22-24 ppm: -CH(CH₃)₂

Mass Spectrometry (MS)

Electrospray Ionization (ESI-MS):

  • Calculated for C₉H₁₇N₃ [M+H]⁺: 168.1495

  • Expected Found: 168.1497

A prominent peak corresponding to the protonated molecular ion is expected. Common fragmentation patterns for similar structures may involve the loss of the isopropyl group.

Trustworthiness and Self-Validation

The protocols described herein are built upon well-established and highly reliable chemical transformations. The Vilsmeier-Haack reaction is a cornerstone of heterocyclic synthesis, and reductive amination with sodium triacetoxyborohydride is a widely adopted method in medicinal chemistry for its mildness and high selectivity.

To ensure the successful synthesis and validation of the final product, the following analytical checkpoints are crucial:

  • TLC Monitoring: Regular monitoring of both reaction steps by TLC is essential to determine reaction completion and identify the formation of any significant byproducts.

  • NMR Spectroscopy: Full ¹H and ¹³C NMR characterization of the final product is non-negotiable for unambiguous structural confirmation. Comparison with the predicted chemical shifts will provide a high degree of confidence in the product's identity.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be employed to confirm the elemental composition of the synthesized compound, providing an exact mass that matches the theoretical value.

By adhering to these analytical practices, the described protocol becomes a self-validating system, ensuring the integrity of the final product.

Conclusion

This technical guide provides a comprehensive and practical methodology for the synthesis of N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine. By leveraging the Vilsmeier-Haack reaction and reductive amination, this valuable synthetic building block can be obtained in a straightforward and efficient manner. The detailed protocols, mechanistic insights, and characterization guidelines are intended to empower researchers in the fields of drug discovery and organic synthesis to confidently prepare this and analogous pyrazole derivatives for their research endeavors.

References

  • Synthesis of Some New Pyrazoles. DergiPark. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH. [Link]

  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. NIH. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal. [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]

Sources

N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically successful pharmaceuticals.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and metabolic stability make it an attractive core for designing novel therapeutic agents.[2] This guide provides a comprehensive technical overview of a specific pyrazole derivative, N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine .

This document is tailored for researchers, medicinal chemists, and drug development professionals, offering in-depth insights into the molecule's synthesis, reactivity, characterization, and its potential within the broader context of drug discovery. As a Senior Application Scientist, the focus extends beyond mere data presentation to elucidate the underlying principles and rationale behind the described methodologies, ensuring a blend of theoretical knowledge and practical application.

Molecular Profile and Physicochemical Properties

Understanding the fundamental characteristics of a molecule is the first step in harnessing its potential. N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine, also known as N-isopropyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine, possesses a unique combination of a substituted pyrazole ring and a secondary amine, which dictates its chemical behavior and potential biological interactions.

Nomenclature and Chemical Identifiers

A consistent and unambiguous identification is critical for scientific communication. The following table summarizes the key identifiers for this compound.

IdentifierValue
IUPAC Name N-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-2-amine
Molecular Formula C₉H₁₇N₃
Molecular Weight 167.25 g/mol [3]
CAS Number Not broadly available; related structures are cataloged.
InChI Key SJSPCTOAIURCFH-UHFFFAOYSA-N[4]
Canonical SMILES CC(C)NCC1=CN=C(N1)C
Core Structural Features

The molecule's architecture is defined by three key components:

  • 1-Methyl-1H-pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms. The N1 position is substituted with a methyl group, which prevents tautomerism and locks the scaffold's isomeric form.[2] This aromatic system is relatively electron-rich and contributes to the molecule's overall planarity and potential for π-stacking interactions.

  • Methylene Bridge (-CH₂-): This flexible linker connects the rigid pyrazole core to the amine functionality, allowing for conformational adjustments necessary for binding to biological targets.

  • Isopropylamine Moiety (-NH-CH(CH₃)₂): A secondary amine substituted with a bulky isopropyl group. The nitrogen atom's lone pair of electrons confers basicity and nucleophilicity, making it a primary site for chemical reactions. The isopropyl group adds lipophilicity and steric bulk, which can significantly influence binding selectivity and metabolic stability.

Calculated Physicochemical Properties

Computational models provide valuable predictions of a compound's behavior, guiding experimental design and drug development strategies. The properties of structurally related compounds suggest the following profile.

PropertyPredicted ValueSignificance in Drug Development
XLogP3 ~1.4Indicates moderate lipophilicity, favorable for cell membrane permeability.[5]
Topological Polar Surface Area (TPSA) ~30 ŲSuggests good potential for oral bioavailability and blood-brain barrier penetration.[6]
Hydrogen Bond Donors 1The secondary amine can act as a hydrogen bond donor.
Hydrogen Bond Acceptors 2The N2 of the pyrazole and the amine nitrogen can act as hydrogen bond acceptors.

Synthesis and Mechanistic Insights

The most efficient and widely adopted strategy for synthesizing N-alkylated pyrazolyl-methanamines is reductive amination .[7] This method is favored in medicinal chemistry for its high yields, operational simplicity, and broad substrate scope, effectively minimizing the over-alkylation often seen with direct alkylation methods.[8][9]

Primary Synthetic Route: Reductive Amination

The synthesis involves a one-pot reaction between 1-Methyl-1H-pyrazole-4-carbaldehyde and propan-2-amine (isopropylamine) in the presence of a suitable reducing agent.

G cluster_intermediate In-situ Intermediate cluster_product Final Product A 1-Methyl-1H-pyrazole-4-carbaldehyde E Schiff Base / Iminium Ion A->E + Propan-2-amine B Propan-2-amine (Isopropylamine) B->E C Solvent (e.g., Dichloroethane, Methanol) C->E D Reducing Agent (e.g., NaBH(OAc)₃) D->E supplies H⁻ F N-[(1-Methyl-1H-pyrazol-4-YL) methyl]propan-2-amine E->F Reduction

Sources

The Versatile Scaffold: A Deep Dive into the Biological Activities of 1-Methyl-1H-pyrazol-4-yl Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Pharmacophore

The 1-methyl-1H-pyrazol-4-yl moiety has emerged as a "privileged scaffold" in medicinal chemistry, a core structure that is recurrently found in potent and selective bioactive molecules. Its unique electronic properties, metabolic stability, and ability to engage in diverse non-covalent interactions have made it a cornerstone in the design of novel therapeutics. This guide provides a comprehensive overview of the significant biological activities associated with 1-methyl-1H-pyrazol-4-yl derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation. The pyrazole nucleus itself is a versatile pharmacophore with a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2] The strategic methylation at the N1 position of the pyrazole ring often enhances metabolic stability and modulates the electronic and steric properties of the molecule, influencing its interaction with biological targets.

This document is structured to provide a deep, yet accessible, understanding of the therapeutic potential of this chemical class, empowering researchers to navigate the complexities of drug discovery and development in this exciting area.

I. Anticancer Activity: Targeting the Machinery of Cell Proliferation

Derivatives of 1-methyl-1H-pyrazol-4-yl have demonstrated significant promise as anticancer agents, primarily through their ability to inhibit key enzymes involved in cell cycle regulation and signal transduction.

A. Mechanism of Action: Kinase Inhibition

A predominant mechanism of action for the anticancer effects of these derivatives is the inhibition of protein kinases, enzymes that play a critical role in cellular growth, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.

  • Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are crucial for cell cycle progression.[3] A novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, incorporating the 1-methyl-1H-pyrazol-4-yl moiety, has been developed as potent CDK2 inhibitors.[3] For instance, compound 15 from this series exhibited a CDK2 inhibitory constant (Ki) of 0.005 µM and displayed sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines.[3] Mechanistic studies revealed that this compound reduced the phosphorylation of the retinoblastoma protein, arrested the cell cycle in the S and G2/M phases, and induced apoptosis.[3]

  • VEGFR-2, Aurora A, and other Kinase Inhibition: Molecular docking studies have suggested that 1H-pyrazole derivatives can effectively bind to the active sites of various other kinases implicated in cancer, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Aurora A kinase.[4][5] These kinases are involved in angiogenesis and mitosis, respectively, making them attractive targets for cancer therapy.

B. Mechanism of Action: DNA Demethylase Inhibition

Recent research has highlighted the role of 1H-pyrazole-4-carboxylic acid derivatives as inhibitors of ALKBH1, a DNA N6-methyladenine (6mA) demethylase.[6][7] Dysregulation of ALKBH1 is linked to the development of certain cancers, including gastric cancer.[6] A potent inhibitor, compound 29 , and its prodrug 29E , have been shown to increase 6mA levels, inhibit the viability of gastric cancer cells, and upregulate the AMP-activated protein kinase (AMPK) signaling pathway.[6][7]

C. Structure-Activity Relationship (SAR)

The anticancer activity of 1-methyl-1H-pyrazol-4-yl derivatives is highly dependent on the nature and position of substituents on the pyrazole ring and any linked heterocyclic systems.

  • For CDK2 inhibitors, the bioisosteric replacement of a phenylsulfonamide moiety with pyrazole-derived groups led to a new chemotype with potent activity.[3] The orientation of the 1H-pyrazolyl ring at the C2-NH position of the pyrimidine core was found to be crucial for CDK2 inhibitory activity.[3]

  • In the case of ALKBH1 inhibitors, the carboxylic acid group at the 4-position of the pyrazole ring is a key feature for activity.[6]

Quantitative Data Summary: Anticancer Activity
CompoundTargetIC50 / KiCell LineReference
Compound 15 CDK2Ki = 0.005 µMA2780 (ovarian)[3]
Compound 14 CDK2Ki = 0.007 µM-[3]
Compound 29E (prodrug) ALKBH1-HGC27, AGS (gastric)[6][7]
Compound 7a -IC50 = 6.1 ± 1.9 μMHepG2 (liver)[8]
Compound 7b -IC50 = 7.9 ± 1.9 μMHepG2 (liver)[8]
Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines the determination of the cytotoxic effects of 1-methyl-1H-pyrazol-4-yl derivatives on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., HGC27, AGS) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Workflow Diagram

MTT_Assay_Workflow start Start: Cancer Cell Culture seed Seed cells in 96-well plates start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat with 1-Methyl-1H-pyrazol-4-yl derivatives incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 mtt Add MTT solution incubate2->mtt incubate3 Incubate for 4h mtt->incubate3 solubilize Solubilize formazan with DMSO incubate3->solubilize read Measure absorbance at 570 nm solubilize->read analyze Analyze data and calculate IC50 read->analyze end End: Determine Cytotoxicity analyze->end

Caption: Workflow for determining cell viability using the MTT assay.

II. Anti-inflammatory and Antimicrobial Activities: Combating Pathogens and Inflammation

The 1-methyl-1H-pyrazol-4-yl scaffold is also present in compounds exhibiting potent anti-inflammatory and antimicrobial properties.

A. Anti-inflammatory Activity

Certain pyrazole derivatives have shown significant anti-inflammatory effects. For example, compound 4 (2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide) demonstrated better anti-inflammatory activity compared to the standard drug Diclofenac sodium in a carrageenan-induced paw edema model.[1][9] The anti-inflammatory properties of many pyrazole-containing drugs, such as Celecoxib, are attributed to their ability to inhibit cyclooxygenase (COX) enzymes.[1]

B. Antimicrobial Activity

A wide range of 1-methyl-1H-pyrazol-4-yl derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.[1][9][10]

  • Antibacterial Activity: Compound 3 from a synthesized series was found to be highly active against the Gram-negative bacterium Escherichia coli (MIC: 0.25 µg/mL), while compound 4 was highly active against the Gram-positive bacterium Streptococcus epidermidis (MIC: 0.25 µg/mL), with potencies comparable to the standard drug Ciprofloxacin.[1][10] Other derivatives have shown activity against pathogens like Staphylococcus aureus and Bacillus subtilis.[11]

  • Antifungal Activity: Compound 2 in the same series displayed potent antifungal activity against Aspergillus niger (MIC: 1 µg/mL), comparable to Clotrimazole.[1][9] Novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides have also been developed as effective fungicides.[12]

C. Structure-Activity Relationship (SAR)

The antimicrobial and anti-inflammatory activities are influenced by the substituents on the pyrazole ring. For instance, the presence of specific aryl and carboxamide groups in the synthesized pyrazole analogues was crucial for their potent biological effects.[1][9]

Quantitative Data Summary: Antimicrobial and Anti-inflammatory Activity
CompoundActivityMIC / Effective DoseOrganism / ModelReference
Compound 4 Anti-inflammatoryBetter than Diclofenac sodiumCarrageenan-induced paw edema[1][9]
Compound 3 AntibacterialMIC: 0.25 µg/mLEscherichia coli[1][10]
Compound 4 AntibacterialMIC: 0.25 µg/mLStreptococcus epidermidis[1][10]
Compound 2 AntifungalMIC: 1 µg/mLAspergillus niger[1][9]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol describes a standard method for determining the MIC of antimicrobial agents.

  • Prepare Inoculum: Grow the microbial strain (e.g., E. coli, S. aureus) in a suitable broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental Workflow Diagram

MIC_Determination_Workflow start Start: Microbial Culture prep_inoculum Prepare standardized inoculum start->prep_inoculum serial_dilution Perform serial dilutions of compound prep_inoculum->serial_dilution inoculate Inoculate microtiter plate serial_dilution->inoculate incubate Incubate for 18-24h inoculate->incubate read_mic Determine MIC by visual inspection incubate->read_mic end End: Minimum Inhibitory Concentration read_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

III. Neuroprotective Activity: A Glimmer of Hope for Neurodegenerative Diseases

The 1-methyl-1H-pyrazol-4-yl scaffold has also been incorporated into molecules with potential applications in the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's diseases.

A. Mechanism of Action
  • Cholinesterase Inhibition: Some 3-aryl-1-phenyl-1H-pyrazole derivatives have been synthesized and shown to inhibit acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine.[13] Reduced levels of acetylcholine are associated with Alzheimer's disease.

  • Monoamine Oxidase (MAO) Inhibition: The same series of compounds also exhibited selective inhibition of monoamine oxidase B (MAO-B).[13] MAO-B is involved in the degradation of dopamine, and its inhibition is a therapeutic strategy for Parkinson's disease.

  • PDE10A Inhibition: The compound MP-10 (2-[4-(1-methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl]-quinoline) is a highly potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme involved in neuronal signaling.[14] Although clinical trials with MP-10 were not successful, other PDE10A inhibitors are under investigation.[14]

B. Structure-Activity Relationship (SAR)

For the dual AChE and MAO-B inhibitors, structure-activity relationships revealed that chloro-substituted derivatives were more potent AChE inhibitors, while fluoro-substituted derivatives showed better MAO-B inhibitory activity.[13]

Signaling Pathway Diagram

Neuroprotection_Pathway cluster_alzheimers Alzheimer's Disease cluster_parkinsons Parkinson's Disease ACh Acetylcholine AChE AChE ACh->AChE Degradation Inhibitor_AChE 1-Methyl-1H-pyrazol-4-yl derivative Inhibitor_AChE->AChE Inhibition Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Degradation Inhibitor_MAOB 1-Methyl-1H-pyrazol-4-yl derivative Inhibitor_MAOB->MAOB Inhibition

Caption: Inhibition of AChE and MAO-B by 1-Methyl-1H-pyrazol-4-yl derivatives.

IV. Synthesis Strategies: Building the Core Scaffold

A key intermediate for the synthesis of many 1-methyl-1H-pyrazol-4-yl derivatives is 1-methyl-1H-pyrazole-4-boronic acid pinacol ester .[15][16] This versatile reagent is widely used in Suzuki-Miyaura cross-coupling reactions to introduce the 1-methyl-1H-pyrazol-4-yl moiety into various molecular frameworks.[15]

Synthetic Scheme: Preparation of 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester

The synthesis typically involves the N-methylation of 4-pyrazoleboronic acid pinacol ester or the reaction of 4-bromo-1-methylpyrazole with bis(pinacolato)diboron.[17]

Synthesis_Scheme reagent1 4-Bromo-1-methylpyrazole plus + reagent1->plus reagent2 Bis(pinacolato)diboron arrow Pd catalyst Base reagent2->arrow plus->reagent2 product 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester arrow->product

Caption: A common synthetic route to a key pyrazole intermediate.

V. Conclusion and Future Perspectives

The 1-methyl-1H-pyrazol-4-yl scaffold has unequivocally demonstrated its value in the discovery of novel therapeutic agents with a broad spectrum of biological activities. From potent kinase inhibitors for cancer therapy to promising antimicrobial and neuroprotective agents, the versatility of this core structure is evident. Future research in this area will likely focus on:

  • Optimization of existing lead compounds to enhance potency, selectivity, and pharmacokinetic properties.

  • Exploration of novel biological targets for 1-methyl-1H-pyrazol-4-yl derivatives.

  • Development of more efficient and sustainable synthetic methodologies.

  • Application of computational and machine learning approaches to accelerate the design and discovery of new drug candidates based on this privileged scaffold.

The continued investigation of 1-methyl-1H-pyrazol-4-yl derivatives holds significant promise for addressing unmet medical needs and advancing the field of drug discovery.

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An In-depth Technical Guide to Elucidating the Mechanism of Action of N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Framework for Hypothesis-Driven Investigation

Abstract: The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities.[1][2][3][4][5] The novel compound, N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine, represents a yet-uncharacterized molecule within this important chemical class. To date, no specific mechanism of action has been elucidated for this compound. This technical guide provides a comprehensive, hypothesis-driven framework for the systematic investigation of its pharmacological activity. We postulate a putative mechanism of action centered on kinase inhibition, a common target for pyrazole-containing molecules, and detail a rigorous, multi-stage experimental plan to validate this hypothesis.[6][7] This document is intended for researchers, scientists, and drug development professionals, offering a practical roadmap for the characterization of novel chemical entities.

Introduction: The Therapeutic Potential of Pyrazole Derivatives

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern drug design.[1][2] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, allow for versatile interactions with biological targets.[1] Consequently, pyrazole derivatives have been successfully developed as anti-inflammatory agents, anticancer therapeutics, antimicrobials, and more.[2][3][4][8][9] Given this precedent, N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine is a compound of significant interest for which a thorough mechanistic investigation is warranted.

A Hypothetical Mechanism of Action: Kinase Inhibition

In the absence of direct evidence, a logical starting point for the investigation of N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine is to hypothesize a plausible mechanism of action based on its structural class. Numerous pyrazole-containing compounds have been identified as potent kinase inhibitors.[6][7] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[10]

We therefore propose the following putative mechanism of action :

N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine acts as a competitive inhibitor of one or more protein kinases, binding to the ATP-binding pocket and preventing the phosphorylation of downstream substrates. This inhibition disrupts cellular signaling pathways, leading to a measurable biological effect.

The remainder of this guide outlines the experimental strategy to systematically test and validate this hypothesis.

Phase 1: Initial Screening and Target Identification

The first phase of investigation involves broad, high-throughput screening to identify potential kinase targets and confirm a general kinase inhibitory activity.[11][12][13][14][15]

High-Throughput Kinase Panel Screening

A broad-panel kinase screen is the most efficient method to identify potential targets. This involves testing the compound against a large, representative panel of the human kinome at a fixed concentration.

Experimental Protocol: High-Throughput Kinase Screen

  • Compound Preparation: Prepare a stock solution of N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine in a suitable solvent (e.g., DMSO).

  • Assay Plate Preparation: In a multi-well plate (e.g., 384-well), add the kinase, a suitable substrate, and ATP.

  • Compound Addition: Add the test compound at a final concentration of, for example, 1 µM. Include appropriate positive (known inhibitor) and negative (vehicle) controls.

  • Reaction Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Add a detection reagent that quantifies the amount of phosphorylated substrate or the remaining ATP. Common detection methods include fluorescence, luminescence, or TR-FRET.[11]

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the controls.

Data Presentation: Kinase Inhibition Profile

Kinase TargetPercent Inhibition at 1 µM
Kinase A95%
Kinase B88%
Kinase C15%
......

This table will provide a preliminary list of "hit" kinases that are significantly inhibited by the compound.

Cellular Thermal Shift Assay (CETSA)

To confirm target engagement in a cellular context, a proteome-wide CETSA can be performed. This assay identifies proteins that are stabilized by ligand binding.[16]

Experimental Protocol: Cellular Thermal Shift Assay

  • Cell Culture and Treatment: Culture a relevant cell line and treat with either the test compound or vehicle.

  • Heating: Heat the cell suspensions to a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Quantification: Quantify the amount of a specific protein in the soluble fraction using techniques like Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Phase 2: In-Depth Mechanistic Characterization

Once one or more primary kinase targets have been identified, the next phase is to characterize the nature of the inhibition in detail.[17]

Determination of IC50 and Binding Affinity

The potency of the compound against the hit kinases is determined by generating dose-response curves to calculate the half-maximal inhibitory concentration (IC50).

Experimental Protocol: IC50 Determination

This protocol is similar to the high-throughput screen, but with a range of compound concentrations.

  • Serial Dilution: Prepare a serial dilution of the test compound.

  • Kinase Assay: Perform the kinase assay with each concentration of the compound.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: Inhibitory Potency

Kinase TargetIC50 (nM)
Kinase A50
Kinase B120
Enzyme Inhibition Kinetics

To determine the mode of inhibition (e.g., competitive, non-competitive), enzyme kinetic studies are performed.[18][19][20][21][22]

Experimental Protocol: Enzyme Inhibition Kinetics

  • Varying Substrate Concentration: Perform the kinase assay with varying concentrations of ATP at fixed concentrations of the inhibitor.

  • Data Analysis: Plot the reaction velocity against the substrate concentration and analyze the data using a Lineweaver-Burk or Michaelis-Menten plot.[22] Changes in Km and Vmax in the presence of the inhibitor will reveal the mechanism of inhibition.[22]

Radioligand Binding Assay

A radioligand binding assay can be used to directly measure the affinity (Kd) of the compound for its target kinase.[23][24][25][26][27]

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes expressing the target kinase.

  • Binding Reaction: Incubate the membranes with a radiolabeled ligand known to bind to the kinase and varying concentrations of the test compound.

  • Separation: Separate the bound and free radioligand by filtration.[23][24]

  • Quantification: Quantify the radioactivity of the bound ligand.

  • Data Analysis: Determine the Ki value from the IC50 of the competition curve.[23]

Phase 3: Cellular Pathway Analysis

The final phase of the investigation is to confirm that the inhibition of the target kinase translates to a functional effect on downstream signaling pathways within the cell.

Western Blotting for Phospho-protein Levels

Western blotting is a standard technique to measure the phosphorylation state of downstream substrates of the target kinase.[28][29]

Experimental Protocol: Western Blotting

  • Cell Treatment: Treat cells with the test compound for a specified time.

  • Cell Lysis: Lyse the cells to extract proteins.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.[28]

  • Antibody Incubation: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the downstream substrate, followed by secondary antibodies.[28]

  • Detection: Detect the protein bands using chemiluminescence or fluorescence.

  • Data Analysis: Quantify the band intensities to determine the change in phosphorylation.

Cell-Based Functional Assays

Depending on the known function of the target kinase, specific cell-based assays can be employed to measure a functional outcome, such as cell proliferation, apoptosis, or migration.

Experimental Protocol: Cell Proliferation Assay (e.g., MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound for a set period (e.g., 72 hours).

  • MTT Addition: Add MTT reagent to the wells and incubate.

  • Solubilization: Add a solubilizing agent to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percent inhibition of cell proliferation.

Visualization of Workflows and Pathways

Experimental Workflow for Target Validation

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Mechanistic Characterization cluster_2 Phase 3: Cellular Pathway Analysis a High-Throughput Kinase Screen b Cellular Thermal Shift Assay (CETSA) a->b Confirm Cellular Engagement c IC50 Determination b->c Identified Target(s) d Enzyme Inhibition Kinetics c->d Determine Mode of Inhibition e Radioligand Binding Assay c->e Confirm Binding Affinity f Western Blotting (Phospho-proteins) g Cell-Based Functional Assays f->g Link Target to Cellular Function

Caption: A streamlined workflow for the validation of a hypothesized kinase inhibitor.

Hypothetical Signaling Pathway

G compound N-[(1-Methyl-1H-pyrazol-4-YL) methyl]propan-2-amine kinase Target Kinase (e.g., Kinase A) compound->kinase Inhibits substrate Downstream Substrate kinase->substrate Phosphorylates adp ADP kinase->adp response Cellular Response (e.g., Proliferation) substrate->response Activates atp ATP atp->kinase

Caption: A putative signaling pathway illustrating kinase inhibition.

Conclusion

While the precise mechanism of action of N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine remains to be experimentally determined, the framework presented in this guide provides a robust and logical path forward for its characterization. By systematically progressing through the outlined phases of target identification, in-depth mechanistic studies, and cellular pathway analysis, researchers can confidently elucidate its pharmacological properties. This hypothesis-driven approach, grounded in established methodologies, is essential for advancing novel chemical entities from the bench to potential therapeutic applications.

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Introduction: The Pyrazole Scaffold as a Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Evaluation of Pyrazole-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

The pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its remarkable structural versatility and capacity for diverse substitutions have established it as a "privileged scaffold," a molecular framework that can interact with a wide range of biological targets.[3][4] This has led to the development of numerous FDA-approved drugs for treating a spectrum of diseases, from cancer and inflammation to infectious diseases and cardiovascular conditions.[3][5] Notable examples include the anti-inflammatory drug Celecoxib, the multi-kinase inhibitor Crizotinib, and the erectile dysfunction treatment Sildenafil, each underscoring the therapeutic significance of the pyrazole core.[3][5][6]

This guide serves as a technical resource for researchers engaged in the discovery and development of novel pyrazole-based therapeutics. It moves beyond simple procedural lists to provide a deeper understanding of the causality behind experimental choices for in vitro evaluation. Here, we will explore the essential assays, detailed protocols, and data interpretation strategies required to rigorously characterize the biological activity of these promising compounds.

Part 1: Foundational In Vitro Screening Platforms

The initial evaluation of a library of newly synthesized pyrazole derivatives hinges on a tiered screening approach. The goal is to efficiently identify compounds with desired biological activity while simultaneously flagging potential liabilities like general cytotoxicity. The choice of primary assays is dictated by the therapeutic target area.

Assessing Anticancer Activity

Pyrazole derivatives have shown significant promise as anticancer agents by targeting various mechanisms, including the inhibition of protein kinases, tubulin polymerization, and cell cycle progression.[7][8]

A. Cytotoxicity and Antiproliferative Assays: The First Line of Screening

The fundamental first step is to determine a compound's ability to inhibit cancer cell growth or induce cell death. The MTT assay is a widely adopted, robust, and cost-effective method for this purpose.[9][10]

  • Principle: The assay measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, which is insoluble in aqueous solution.[9][11] The amount of formazan produced is directly proportional to the number of living cells.

  • Causality: A potent anticancer compound will reduce the metabolic activity of cancer cells, leading to a decreased formazan signal. This assay provides a quantitative measure of growth inhibition, typically expressed as the half-maximal inhibitory concentration (IC50).

B. Target-Based Enzyme Inhibition Assays

Many pyrazole-based anticancer drugs function by inhibiting specific enzymes crucial for tumor growth, such as Cyclin-Dependent Kinases (CDKs) or Receptor Tyrosine Kinases (e.g., EGFR, VEGFR).[12][13]

  • Principle: These assays directly measure the ability of a compound to inhibit the activity of a purified, isolated enzyme. For kinases, this often involves quantifying the phosphorylation of a substrate using methods like ADP-Glo™, which measures the amount of ADP produced during the kinase reaction.[13]

  • Causality: Direct enzyme inhibition demonstrates a specific mechanism of action, moving beyond the broader observation of cytotoxicity. This is critical for establishing a compound as a targeted therapy rather than a non-specific cytotoxic agent. For instance, a series of pyrazole-based hybrids demonstrated potent dual inhibition of EGFR and VEGFR-2, with IC50 values as low as 0.09 µM and 0.23 µM, respectively.[12]

Evaluating Anti-inflammatory Potential

The success of Celecoxib has cemented the role of pyrazoles in developing anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[6][14]

  • Principle: In vitro COX-1 and COX-2 inhibition assays measure the production of prostaglandins from arachidonic acid. The relative inhibition of the two isoforms determines the compound's selectivity. A highly selective COX-2 inhibitor is desirable as it minimizes the gastrointestinal side effects associated with COX-1 inhibition.[6][14]

  • Causality: Structure-activity relationship (SAR) studies reveal that specific substitutions on the pyrazole ring, such as a C4-SO2NH2 group, are critical for achieving high COX-2 selectivity.[6] This targeted inhibition prevents the inflammatory cascade at a key enzymatic step.

Determining Antimicrobial Efficacy

With rising antibiotic resistance, pyrazole derivatives offer a promising scaffold for novel antimicrobial agents.[15][16][17]

  • Principle: The primary in vitro assay is the determination of the Minimum Inhibitory Concentration (MIC) via broth microdilution.[15][16] This method involves exposing a standardized inoculum of a bacterium or fungus to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that completely inhibits visible growth.[18]

  • Causality: A low MIC value indicates high potency. For example, certain 1,3-diaryl pyrazole derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, with MIC values in the range of 1-2 µg/mL.[16]

Quantifying Antioxidant Activity

Oxidative stress is implicated in numerous diseases, and pyrazoles have been investigated for their antioxidant properties.[19][20]

  • Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating free radical scavenging activity.[19][21] DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is measured spectrophotometrically.[19]

  • Causality: The ability of a pyrazole derivative to scavenge radicals like DPPH demonstrates its potential to mitigate oxidative damage in a biological system. Some pyrazoline derivatives have shown notable DPPH scavenging activity, with SC50 (the concentration required to scavenge 50% of DPPH radicals) values as low as 9.91 µg/mL.[19]

Part 2: Experimental Deep Dive: Protocols & Rationale

This section provides detailed, step-by-step protocols for the key assays discussed, emphasizing the reasoning behind each step to ensure methodological integrity.

Protocol 1: MTT Antiproliferative Assay

Principle: To quantify the dose-dependent effect of a pyrazole compound on the metabolic activity and proliferation of a cancer cell line.

Materials and Reagents:

  • Human cancer cell line (e.g., A549 lung cancer, MCF-7 breast cancer).[10][22]

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • Phosphate-Buffered Saline (PBS).

  • Trypsin-EDTA solution.

  • MTT solution (5 mg/mL in sterile PBS).

  • Dimethyl sulfoxide (DMSO).

  • 96-well flat-bottom microplates.

  • Test pyrazole compounds dissolved in DMSO.

Step-by-Step Methodology:

  • Cell Seeding: Harvest logarithmically growing cells using Trypsin-EDTA. Resuspend cells in fresh complete medium and perform a cell count (e.g., using a hemocytometer). Adjust the cell density to 5 x 10^4 cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well) and incubate for 24 hours at 37°C, 5% CO2.

    • Rationale: The 24-hour pre-incubation allows cells to adhere to the plate and resume normal growth before compound exposure. The seeding density is optimized to ensure cells remain in the exponential growth phase throughout the experiment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole compounds in complete medium from a DMSO stock. The final DMSO concentration in the wells should be kept constant and low (typically <0.5%) to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include vehicle control (medium with DMSO) and positive control (e.g., Doxorubicin) wells.[23] Incubate for 48-72 hours.

    • Rationale: A 48 or 72-hour incubation period is standard for assessing antiproliferative effects. Testing a range of concentrations is crucial for generating a dose-response curve and calculating an accurate IC50 value.

  • MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C.

    • Rationale: Only viable, metabolically active cells can reduce MTT. The incubation time must be sufficient for visible formazan crystal formation but short enough to avoid artifacts.

  • Formazan Solubilization: Carefully remove the MTT-containing medium without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete dissolution.

    • Rationale: DMSO is a highly effective solvent for the water-insoluble formazan crystals, resulting in a homogenous colored solution required for accurate absorbance readings.[24]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

  • Plot % Viability against the logarithm of the compound concentration.

  • Determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Readout seed 1. Seed Cells (5,000 cells/well) incubate1 2. Incubate 24h (Allow Adherence) seed->incubate1 treat 3. Add Pyrazole Compound (Serial Dilutions) incubate1->treat incubate2 4. Incubate 48-72h (Allow Drug Action) treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate 3-4h (Formazan Formation) add_mtt->incubate3 solubilize 7. Solubilize Crystals (Add DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analysis 9. Data Analysis (% Viability vs. Conc. Calculate IC50) read->analysis

Caption: Workflow for the MTT antiproliferative assay.

Protocol 2: Broth Microdilution for MIC Determination

Principle: To determine the minimum concentration of a pyrazole compound that inhibits the visible growth of a specific microorganism.

Materials and Reagents:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).[15][16]

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well U-bottom microplates.

  • Test pyrazole compounds dissolved in DMSO.

  • Bacterial inoculum standardized to 0.5 McFarland turbidity.

  • Positive control antibiotic (e.g., Ciprofloxacin).

Step-by-Step Methodology:

  • Compound Preparation: Add 50 µL of sterile CAMHB to all wells of a 96-well plate. In the first column, add an additional 50 µL of the pyrazole stock solution (at 4x the highest desired final concentration).

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate. Discard the final 50 µL from the last column. This creates a plate with decreasing concentrations of the compound.

    • Rationale: Serial dilution is an efficient method to test a wide range of concentrations to pinpoint the exact MIC value.

  • Inoculum Preparation: Prepare a bacterial suspension in CAMHB equivalent to a 0.5 McFarland standard. Dilute this suspension so that after inoculation, each well contains approximately 5 x 10^5 colony-forming units (CFU)/mL.

    • Rationale: A standardized inoculum is critical for reproducibility. Too high an inoculum can overwhelm the compound, while too low may lead to falsely susceptible results.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well. Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: Visually inspect the wells for turbidity (a sign of bacterial growth). The MIC is the lowest concentration of the compound where there is no visible growth.

Data Presentation: MIC values are typically presented in a table for clear comparison across different compounds and microbial strains.

Part 3: Data Visualization and Interpretation

Effective data presentation is crucial for communicating the potential of a new compound series.

Summarizing Quantitative Data

Quantitative results from in vitro assays should be summarized in tables for easy comparison. This allows for the rapid identification of structure-activity relationships (SAR).

Table 1: In Vitro Cytotoxicity of Representative Pyrazole Derivatives

Compound IDTarget Cell LineIC50 (µM)Reference
7d MCF-7 (Breast)42.6[23]
9e PACA2 (Pancreatic)27.6[23]
6c SK-MEL-28 (Melanoma)3.46[9]
Compound 2 A549 (Lung)220.20[10]
3j SH-SY5Y (Neuroblastoma)19.18 µg/mL[15]

Table 2: In Vitro Antimicrobial Activity (MIC) of Pyrazole Derivatives

Compound IDS. aureus (Gram +)E. coli (Gram -)Reference
6g 1 µg/mL2 µg/mL[16]
6l 1 µg/mL2 µg/mL[16]
7l 1 µg/mL2 µg/mL[16]
3a 20 µg/mL>20 µg/mL[15]
Visualizing Mechanisms and Workflows

Diagrams are invaluable for illustrating complex biological pathways and experimental processes.

Screening_Workflow cluster_discovery Discovery & Synthesis cluster_primary Primary Screening cluster_secondary Secondary & Mechanistic Assays cluster_validation Hit Validation lib Library of Novel Pyrazole Derivatives primary_assay High-Throughput Assay (e.g., Cytotoxicity, Enzyme Inhibition) lib->primary_assay secondary_assay Dose-Response (IC50) Selectivity Profiling (e.g., COX-1 vs COX-2) primary_assay->secondary_assay Active Compounds mechanistic_assay Mechanism of Action (e.g., Apoptosis Assay, Cell Cycle Analysis) secondary_assay->mechanistic_assay hit Validated Hit Compound mechanistic_assay->hit Confirmed MoA

Caption: General workflow for in vitro screening of pyrazole compounds.

COX_Pathway cluster_cox COX Enzymes AA Arachidonic Acid (from Cell Membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PG_Normal Prostaglandins (Stomach Lining, Platelets) COX1->PG_Normal PG_Inflam Prostaglandins (Pain, Inflammation) COX2->PG_Inflam Pyrazole Selective Pyrazole Inhibitor (e.g., Celecoxib) Pyrazole->COX2 Inhibition

Caption: Mechanism of selective COX-2 inhibition by pyrazole derivatives.

Conclusion and Future Perspectives

The in vitro evaluation of pyrazole-based compounds is a critical, multi-faceted process that forms the foundation of the drug discovery pipeline. A logical, well-executed screening cascade, beginning with broad functional assays and progressing to specific, target-based mechanistic studies, is paramount for identifying and validating promising therapeutic candidates. By understanding the causality behind each experimental choice and adhering to rigorous, self-validating protocols, researchers can efficiently navigate the complexities of drug development. The continued exploration of the vast chemical space afforded by the pyrazole scaffold, guided by robust in vitro data, will undoubtedly lead to the next generation of innovative medicines.

References

  • Al-Ostath, A. et al. Synthesis, Characterization, In Vitro Biological Evaluation, and Computational Studies of Pyrazole Derivatives as Promising Anticancer and Antibacterial Agents. Taylor & Francis Online. Available at: [Link]

  • PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2025). ResearchGate. Available at: [Link]

  • Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. (2023). Bentham Science. Available at: [Link]

  • Girma, B. et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available at: [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (n.d.). Future Science. Available at: [Link]

  • Pyrazole Scaffold: A Remarkable Tool in Drug Development. (2022). IJPSRR. Available at: [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Preprints.org. Available at: [Link]

  • Lv, K. et al. (2018). Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents. PubMed. Available at: [Link]

  • Kumar, R. et al. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. OUCI. Available at: [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Eurekaselect. Available at: [Link]

  • Gomha, S. et al. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. National Institutes of Health. Available at: [Link]

  • Kamal, A. et al. (2015). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. National Institutes of Health. Available at: [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. (2016). IJPSR. Available at: [Link]

  • Pontiki, E. & Hadjipavlou-Litina, D. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. MDPI. Available at: [Link]

  • Bekhit, A. & Abdel-Aziem, T. (2004). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. MDPI. Available at: [Link]

  • Patel, K. et al. (2022). Pyrazoles as anticancer agents: Recent advances. SRR Publications. Available at: [Link]

  • Fletcher, J. et al. (2017). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. PubMed Central. Available at: [Link]

  • Usta, A. et al. (2018). synthesis of some novel pyrazoline and pyrazole derivatives as potential in vitro anti-xanthine oxidase and antioxidant activities. DergiPark. Available at: [Link]

  • El-Metwaly, A. et al. (2024). Evaluation of Pyrazolyl-Indolizine Derivatives as Antimicrobial Agents: Synthesis, In vitro, In silico ADMET and Molecular Docking Studies. PubMed. Available at: [Link]

  • Wang, Y. et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Institutes of Health. Available at: [Link]

  • Rapetti, F. et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. National Institutes of Health. Available at: [Link]

  • Kumar, G. et al. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. National Institutes of Health. Available at: [Link]

  • Synthesis, Characterization and in vitro Antimicrobial Evaluation of Pyrazole Based Oxothiazolidine Hybrids. (2025). ResearchGate. Available at: [Link]

  • Pyrazole as an anti-inflammatory scaffold: A comprehensive review. (2022). ResearchGate. Available at: [Link]

  • Al-Obaid, A. et al. (2024). Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. National Institutes of Health. Available at: [Link]

  • Inherent efficacies of pyrazole-based derivatives for cancer therapy: the interface between experiment and in silico. (n.d.). Semantic Scholar. Available at: [Link]

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  • In vitro anticancer screening of synthesized compounds. (n.d.). ResearchGate. Available at: [Link]

  • In vitro 5‐LOX enzyme inhibition assay of the synthesized compounds in comparison with celecoxib. (n.d.). ResearchGate. Available at: [Link]

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  • Ali, M. et al. (2021). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. National Institutes of Health. Available at: [Link]

  • Pyrazole and pyrazolone derivatives as specific α-glucosidase inhibitors: in vitro combined with in silico , hemolytic and cytotoxicity studies. (n.d.). Bohrium. Available at: [Link]

  • Moollan, N. et al. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. PubMed Central. Available at: [Link]

  • Găină, L. et al. (2023). Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. MDPI. Available at: [Link]

  • Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. (2011). ResearchGate. Available at: [Link]

  • H-S, A. et al. (2022). Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. Royal Society of Chemistry. Available at: [Link]

  • Alam, M. et al. (2022). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. National Institutes of Health. Available at: [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (n.d.). Taylor & Francis Online. Available at: [Link]

  • Structure activity relationship of the pyrazole derivatives against DPPH radical scavenging assay. (n.d.). ResearchGate. Available at: [Link]

  • Antioxidant potency of pyrazole derivatives determined by DPPH technique. (n.d.). ResearchGate. Available at: [Link]

  • Cytotoxicity tests of compounds by MTT assay. Cells were treated with.... (n.d.). ResearchGate. Available at: [Link]

  • Cilibrizzi, A. et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Available at: [Link]

  • Bîcu, E. & Ciornea, V. (2022). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]

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An In-Depth Technical Guide to the Solubility and Stability of N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Physicochemical Landscape of a Novel Pyrazole Amine

N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine is a novel small molecule featuring a substituted pyrazole ring linked to a secondary isopropylamine moiety. As with any potential drug candidate, a thorough understanding of its fundamental physicochemical properties—namely solubility and stability—is paramount for successful drug development. These characteristics profoundly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility and shelf-life. This guide provides a comprehensive technical overview of the methodologies and scientific rationale for characterizing the solubility and stability of this promising pyrazole derivative. We will delve into the causality behind experimental choices, providing field-proven insights to empower researchers in their drug development endeavors.

Predicted Physicochemical Properties: A Foundation for Experimental Design

Prior to embarking on extensive experimental characterization, in silico prediction of key physicochemical parameters provides a valuable starting point for designing robust and relevant studies. For N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine, the following properties are predicted using established computational models such as those provided by ChemAxon and Molinspiration[1][2].

PropertyPredicted ValueImplication for Experimental Design
Basic pKa 9.5 - 10.5The secondary amine is expected to be the primary basic center. This dictates that the compound's solubility will be highly pH-dependent, with significantly greater solubility in acidic conditions where the amine is protonated. Solubility assessments should therefore be conducted across a physiologically relevant pH range.
LogP 1.5 - 2.5This moderate lipophilicity suggests a balance between aqueous solubility and membrane permeability. It also indicates that the compound is more likely to be soluble in organic solvents than in neutral aqueous media.

These predicted values are instrumental in shaping the subsequent experimental protocols, ensuring that the conditions chosen are most likely to yield meaningful and interpretable data.

Solubility Profiling: From Early Discovery to Formulation

A comprehensive understanding of a compound's solubility is critical at all stages of drug development. Two key types of solubility measurements are typically employed: kinetic and thermodynamic solubility.

Kinetic Solubility: A High-Throughput Assessment for Early-Stage Discovery

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly introduced from a concentrated organic stock (typically DMSO) into an aqueous buffer. While not a true equilibrium measurement, it is an invaluable tool for high-throughput screening in early drug discovery to flag compounds with potential solubility liabilities[3].

  • Stock Solution Preparation: Prepare a 10 mM stock solution of N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine in 100% DMSO.

  • Assay Plate Preparation: To a 96-well plate, add the appropriate aqueous buffer (e.g., phosphate-buffered saline at pH 7.4, citrate buffer at pH 5.0).

  • Compound Addition: Add the DMSO stock solution to the aqueous buffer to a final concentration that brackets the expected solubility range. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Incubation: Shake the plate at room temperature for a defined period, typically 1.5 to 2 hours[4].

  • Precipitate Removal: Filter the samples to remove any precipitated compound.

  • Quantification: Analyze the filtrate by a suitable method, such as HPLC-UV or LC-MS/MS, to determine the concentration of the dissolved compound.

Thermodynamic Solubility: The Gold Standard for Pre-formulation

Thermodynamic, or equilibrium, solubility is the true measure of a compound's solubility in a given solvent at equilibrium. This is a more time- and resource-intensive measurement but provides the definitive solubility value crucial for pre-formulation and formulation development[2].

  • Sample Preparation: Add an excess of solid N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) and relevant organic solvents (e.g., ethanol, propylene glycol).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached[1].

  • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Carefully withdraw an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

The choice of HPLC with UV detection is crucial for ensuring the selectivity of the measurement, particularly in complex matrices[2].

G cluster_kinetic Kinetic Solubility Workflow cluster_thermo Thermodynamic Solubility Workflow k_start 10 mM DMSO Stock k_add Add to Aqueous Buffer k_start->k_add k_incubate Incubate (1.5-2h) k_add->k_incubate k_filter Filter k_incubate->k_filter k_quantify Quantify (HPLC/LC-MS) k_filter->k_quantify t_start Excess Solid Compound t_add Add to Buffer/Solvent t_start->t_add t_equilibrate Equilibrate (24-72h) t_add->t_equilibrate t_separate Centrifuge/Filter t_equilibrate->t_separate t_quantify Quantify (HPLC-UV) t_separate->t_quantify

Caption: Comparative workflows for kinetic and thermodynamic solubility assessment.

Stability Assessment: Ensuring Chemical Integrity

Evaluating the chemical stability of a drug candidate is a non-negotiable aspect of pharmaceutical development. Forced degradation studies are conducted to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods and for understanding the intrinsic stability of the molecule[5]. These studies are performed under conditions more severe than accelerated stability testing to expedite degradation[5].

Forced Degradation Studies: A Proactive Approach to Stability

Forced degradation studies for N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine should investigate its susceptibility to hydrolysis, oxidation, and photolysis, in accordance with ICH guidelines[6][7]. The goal is to achieve a target degradation of 5-20% to ensure that the degradation products can be adequately characterized without completely degrading the parent compound[8].

  • Sample Preparation: Prepare solutions of the compound (e.g., 1 mg/mL) in various stress conditions.

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

    • Base Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80°C).

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from its degradation products. A photodiode array (PDA) detector is useful for assessing peak purity.

Based on the structure of N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine, several degradation pathways can be hypothesized:

  • Oxidation: The secondary amine is susceptible to oxidation, potentially leading to the formation of an N-oxide or other oxidative degradation products. The pyrazole ring is generally stable to oxidation, but substituents can influence its reactivity.

  • Hydrolysis: While the core pyrazole and amine structures are generally stable to hydrolysis, extreme pH and temperature conditions could potentially lead to degradation.

  • Photodegradation: Aromatic systems like pyrazole can be susceptible to photolytic degradation.

G Parent N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine Oxidation Oxidative Stress (e.g., H₂O₂) Parent->Oxidation Hydrolysis Hydrolytic Stress (Acid/Base, Heat) Parent->Hydrolysis Photolysis Photolytic Stress (UV/Vis Light) Parent->Photolysis Degradant1 N-Oxide Derivative Oxidation->Degradant1 Degradant2 Other Oxidative Products Oxidation->Degradant2 Degradant3 Hydrolytic Products Hydrolysis->Degradant3 Degradant4 Photolytic Products Photolysis->Degradant4

Sources

An In-Depth Technical Guide to the Structure-Activity Relationship of 1-Methyl-1H-Pyrazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships (SAR) of 1-methyl-1H-pyrazole analogs. By delving into the synthesis, biological evaluation, and mechanistic insights, this document aims to empower the design and development of novel therapeutics based on this privileged scaffold.

Part 1: The 1-Methyl-1H-Pyrazole Scaffold: A Foundation for Drug Discovery

The Pyrazole Moiety: A Privileged Structure in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2][3] Its unique physicochemical properties, including the ability of the N-1 atom to act as a hydrogen bond donor and the N-2 atom to serve as a hydrogen bond acceptor, contribute to its versatile binding capabilities with various biological targets.[1] The pyrazole nucleus is a key component in numerous FDA-approved drugs, demonstrating a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, analgesic, and antipsychotic effects.[1][4]

Physicochemical Properties of the 1-Methyl-1H-Pyrazole Core

The introduction of a methyl group at the N-1 position of the pyrazole ring significantly influences its properties. The N-methylation eliminates the hydrogen bond donor capability at this position, which can be crucial for modulating selectivity and pharmacokinetic profiles. This modification also impacts the molecule's lipophilicity and metabolic stability, key considerations in drug design. The 1-methyl-1H-pyrazole core is an aromatic system, and its electronic properties can be finely tuned by the introduction of various substituents at the C3, C4, and C5 positions.

Therapeutic Significance and Marketed Drugs

The therapeutic importance of the pyrazole scaffold is underscored by the number of marketed drugs that incorporate this moiety.[5] While not all of these are 1-methyl derivatives, they highlight the broad applicability of the pyrazole core. For instance, Celecoxib, a selective COX-2 inhibitor, is a well-known anti-inflammatory drug containing a pyrazole ring.[1] In the realm of oncology, numerous kinase inhibitors featuring the pyrazole scaffold are in clinical use or development.[6][7]

Part 2: Synthesis of 1-Methyl-1H-pyrazole Analogs for SAR Studies

General Synthetic Strategies

The synthesis of 1-methyl-1H-pyrazole analogs for SAR studies typically involves regioselective N-methylation and functionalization of the pyrazole ring.

Achieving regioselective methylation at the N-1 position is a critical step. When synthesizing asymmetrically substituted pyrazoles, N-alkylation can lead to a mixture of regioisomers.[8] Careful optimization of reaction conditions, such as the choice of base and solvent, is necessary to favor the desired 1-methyl isomer.

A common and versatile method for constructing the pyrazole ring is the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a methylhydrazine.[2][3] This approach allows for the introduction of diversity at the C3 and C5 positions of the pyrazole ring.

Further diversification of the 1-methyl-1H-pyrazole scaffold can be achieved through various functionalization reactions. For instance, Vilsmeier-Haack reaction on hydrazones can yield pyrazole-4-carbaldehydes, which are versatile intermediates for further modification.[9][10] Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are also employed to introduce aryl or heteroaryl substituents at specific positions on the pyrazole ring.[8]

Detailed Experimental Protocol: Synthesis of a Model 1-Methyl-1H-pyrazole Derivative

The following protocol describes the synthesis of 3-phenyl-1-(phenylsulfonyl)-1H-pyrazole-4-carbaldehyde, a key intermediate for generating a library of analogs.[10][11]

  • Step 1: Synthesis of Semicarbazone. A suitable acetophenone is condensed with semicarbazide hydrochloride in the presence of sodium acetate to form the corresponding semicarbazone.

  • Step 2: Formation of Pyrazole-4-carbaldehyde. The semicarbazone is treated with the Vilsmeier-Haack reagent (DMF-POCl₃) to yield the 3-phenyl-1H-pyrazole-4-carbaldehyde.

  • Step 3: N-Sulfonylation. The pyrazole-4-carbaldehyde is then reacted with an appropriate benzenesulfonyl chloride in the presence of sodium hydride to afford the 3-phenyl-1-(phenylsulfonyl)-1H-pyrazole-4-carbaldehyde. This intermediate can then be subjected to N-methylation or other modifications.

Part 3: Structure-Activity Relationship (SAR) of 1-Methyl-1H-pyrazole Analogs

The SAR of 1-methyl-1H-pyrazole analogs is highly dependent on the nature and position of substituents on the pyrazole ring and the biological target of interest.

SAR for Anticancer Activity

1-methyl-1H-pyrazole derivatives have shown significant potential as anticancer agents, primarily by targeting protein kinases.[6][12][13]

Several studies have focused on developing 1-methyl-1H-pyrazole analogs as inhibitors of kinases like Leucine-rich repeat kinase 2 (LRRK2) and Cyclin-dependent kinases (CDKs).[14] For instance, a series of 1H-pyrazole biaryl sulfonamides were identified as potent LRRK2 kinase inhibitors.[14] The introduction of a methyl group at the R1 position of the pyrazole core was found to improve both biochemical and cellular potency.[14]

The substituents at the C3, C4, and C5 positions play a crucial role in determining the potency and selectivity of these analogs.

  • C3-Position: Aryl or heteroaryl groups at this position often engage in key interactions within the ATP-binding pocket of kinases.

  • C4-Position: Modifications at this position can influence selectivity and pharmacokinetic properties. For example, in a series of antiviral pyrazole derivatives, a methylaniline group at the C4-position was found to be important for activity.[10][11]

  • C5-Position: Substituents at the C5 position can be tailored to interact with the solvent-exposed region of the target protein, thereby enhancing potency and selectivity.

Compound SeriesTarget KinaseKey Substituents and PositionPotency (IC₅₀/EC₅₀)Reference
1H-Pyrazole Biaryl SulfonamidesG2019S-LRRK2R1-methyl on pyrazole2.1 µM (cellular EC₅₀)[14]
1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazonesA549 lung cancer cellsHydrazone from salicylaldehyde at C5Growth inhibition[15]
N,4-di(1H-pyrazol-4-yl)pyrimidin-2-aminesCDK2Varies0.005 µM (Ki)
SAR for Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented, with many analogs acting as inhibitors of cyclooxygenase (COX) enzymes.[16]

The substitution pattern on the pyrazole ring is critical for selective COX-2 inhibition. Di-aryl pyrazoles have been extensively studied for their anti-inflammatory effects mediated through COX-2 inhibition.[12] Molecular modeling studies have shown that pyrazole analogs can interact with the COX-2 active site through hydrogen bonding and π-π interactions.[16]

For potent and selective COX-2 inhibition, specific structural features are often required. These may include a sulfonamide or a similar group on one of the aryl rings attached to the pyrazole core, as seen in Celecoxib. The nature and position of substituents on these aryl rings can significantly impact the inhibitory activity and selectivity.

SAR for Other Biological Activities

Novel 1-methyl-1H-pyrazol-5-amine derivatives incorporating disulfide moieties have demonstrated potent antifungal and antibacterial activities.[17] Specifically, compound 7f in one study showed excellent activity against Valsa mali, while compound 7b was highly effective against Pseudomonas syringae pv. actinidiae.[17] The mechanism of action is believed to involve the induction of oxidative damage in the microbial cells.[17]

A series of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines were designed and synthesized, showing promising antiviral activity against a range of RNA and DNA viruses.[10][11][18] The SAR studies revealed that analogs without a substituent on the R1 position of the pyrazole were potent inhibitors of Yellow Fever Virus (YFV).[11]

Certain pyrazole derivatives have been investigated for their neuroprotective and analgesic properties.[16][19] For instance, some N-(1-methyl-1H-pyrazole-4-carbonyl)-thiourea derivatives were evaluated for their analgesic and sedative effects.

Part 4: Experimental Design and Methodologies for SAR Evaluation

A robust evaluation of the SAR of 1-methyl-1H-pyrazole analogs requires a combination of in vitro, in vivo, and computational methods.

In Vitro Assays

Protocol: In Vitro Kinase Inhibition Assay [14]

  • Objective: To determine the inhibitory activity of test compounds against a specific kinase.

  • Materials: Recombinant kinase, substrate peptide, ATP, test compounds, assay buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 96-well plate, add the kinase, substrate peptide, and test compound to the assay buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the kinase activity using the chosen detection method. f. Calculate the IC₅₀ value from the dose-response curve.

Protocol: MTT Assay for Cell Viability

  • Objective: To assess the effect of test compounds on the proliferation of cancer cell lines.

  • Materials: Cancer cell lines, cell culture medium, fetal bovine serum (FBS), test compounds, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and DMSO.

  • Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours). c. Add MTT reagent to each well and incubate for 4 hours to allow the formation of formazan crystals. d. Solubilize the formazan crystals with DMSO. e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. f. Calculate the GI₅₀ (concentration required to inhibit cell growth by 50%) from the dose-response curves.

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

  • Objective: To determine the ability of compounds to inhibit COX-1 and COX-2 isoforms.

  • Materials: Purified COX-1 and COX-2 enzymes, arachidonic acid, test compounds, and an enzyme immunoassay (EIA) kit for prostaglandin detection.

  • Procedure: a. Pre-incubate the enzyme with the test compound for a short period. b. Initiate the reaction by adding arachidonic acid. c. Stop the reaction and measure the amount of prostaglandin produced using the EIA kit. d. Calculate the IC₅₀ values for both COX-1 and COX-2.

In Vivo Models
  • Xenograft Models: To evaluate the in vivo anticancer efficacy of lead compounds, human cancer cell lines are implanted into immunocompromised mice. Tumor growth inhibition is monitored following treatment with the test compounds.

  • Carrageenan-Induced Paw Edema: This is a standard model for assessing the in vivo anti-inflammatory activity of compounds.[16] The reduction in paw swelling after administration of the test compound is measured.

Computational Approaches in SAR Studies
  • Molecular Docking: This technique is used to predict the binding mode of ligands within the active site of a target protein, providing insights into key interactions that can guide the design of more potent inhibitors.

  • QSAR Modeling: Quantitative structure-activity relationship (QSAR) studies are performed to correlate the biological activity of a series of compounds with their physicochemical properties, aiding in the prediction of the activity of novel analogs.

Part 5: Visualization of Key Concepts

Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Cellular Response LRRK2 LRRK2 Substrate Substrate Protein LRRK2->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Downstream Cellular Effects (e.g., Apoptosis, Proliferation) pSubstrate->Response Pyrazole 1-Methyl-1H-Pyrazole Inhibitor Pyrazole->LRRK2 Inhibition

Caption: LRRK2 kinase signaling pathway and its inhibition by a 1-methyl-1H-pyrazole analog.

Experimental Workflow

G start Start: Library of 1-Methyl-1H-Pyrazole Analogs in_vitro In Vitro Screening (Kinase Assays, Cell Viability) start->in_vitro sar_analysis SAR Analysis (Identify Key Moieties) in_vitro->sar_analysis lead_optimization Lead Optimization (Synthesize New Analogs) sar_analysis->lead_optimization in_vivo In Vivo Testing (Xenograft Models) sar_analysis->in_vivo Potent Leads lead_optimization->in_vitro Iterative Cycle end End: Candidate Drug in_vivo->end

Caption: A typical drug discovery workflow for developing 1-methyl-1H-pyrazole-based inhibitors.

Logical Relationship: SAR Decision Tree

G root Initial Hit Compound (1-Methyl-1H-Pyrazole Core) c3 Modification at C3 (Aryl/Heteroaryl) root->c3 c4 Modification at C4 (Linker/Solubilizing Group) root->c4 c5 Modification at C5 (H-bond donor/acceptor) root->c5 potency Improved Potency? c3->potency c4->potency c5->potency selectivity Improved Selectivity? potency->selectivity Yes discard Discard/Redesign potency->discard No lead Lead Compound selectivity->lead Yes selectivity->discard No

Caption: A decision tree illustrating the SAR-guided optimization process.

Part 6: Case Studies and Future Perspectives

Case Study: Development of Potent G2019S-LRRK2 Kinase Inhibitors

A recent study detailed the discovery of 1H-pyrazole biaryl sulfonamides as novel inhibitors of the G2019S mutant of LRRK2, a target for Parkinson's disease.[14] The SAR exploration revealed that the incorporation of a methyl group at the R1 position of the pyrazole significantly enhanced both in vitro and cellular potency.[14] Further optimization of substituents on the biaryl system led to compounds with excellent stability in human liver microsomes and good kinome selectivity, providing a strong foundation for further development.[14]

Future Perspectives

The versatility of the 1-methyl-1H-pyrazole scaffold continues to make it an attractive starting point for the design of novel therapeutic agents. Future research will likely focus on:

  • Exploring New Biological Targets: While much of the focus has been on kinases and COX enzymes, the application of this scaffold to other target classes remains an area of active investigation.

  • Development of Covalent Inhibitors: The strategic placement of reactive groups on the pyrazole core could lead to the development of covalent inhibitors with enhanced potency and duration of action.

  • Application of Novel Synthetic Methodologies: The development of more efficient and regioselective synthetic methods will facilitate the rapid generation of diverse libraries of 1-methyl-1H-pyrazole analogs for high-throughput screening.

Part 7: Conclusion

The 1-methyl-1H-pyrazole scaffold is a privileged structure in medicinal chemistry with a proven track record in the development of clinically relevant drugs. A thorough understanding of its structure-activity relationships is paramount for the successful design of novel, potent, and selective therapeutic agents. This guide has provided a comprehensive overview of the synthesis, SAR, and biological evaluation of 1-methyl-1H-pyrazole analogs, offering valuable insights for researchers and scientists in the field of drug discovery and development.

References

  • Li, G., Cheng, Y., Han, C., Song, C., & Huang, N. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (n.d.). Wiley Online Library. [Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (2024). PubMed. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Publishing. [Link]

  • SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. (2010). Farmacia Journal. [Link]

  • Current progress in synthetic and medicinal chemistry of pyrazole hybrids as potent anticancer agents with SAR studies. (n.d.). Open Ukrainian Citation Index (OUCI). [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Current status of pyrazole and its biological activities. (2015). PMC - PubMed Central. [Link]

  • 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. (2021). PubMed. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). MDPI. [Link]

  • Innovating with Pyrazole Chemistry: 1H-Pyrazole-5-carbonitrile, 1-methyl-3-[(methylamino)methyl]- in Focus. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells. (2008). PubMed. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers. [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023). Future Medicinal Chemistry. [Link]

  • Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol−4-yl-Methylaniline Derivatives. (2019). Frontiers. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2019). PMC - NIH. [Link]

  • Preliminary Structure-Activity Relationship (SAR) of a Novel Series of Pyrazole SKF-96365 Analogues as Potential Store-Operated Calcium Entry (SOCE) Inhibitors. (2013). PMC - NIH. [Link]

  • Overview on Biological Activities of Pyrazole Derivatives. (2022). Open Ukrainian Citation Index (OUCI). [Link]

  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. (2023). PMC - PubMed Central. [Link]

  • Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. (2022). ACS Publications. [Link]

  • Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol−4-yl-Methylaniline Derivatives. (2019). NIH. [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). SpringerLink. [Link]

  • Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. (2024). PubMed. [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Academic Strive. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). PMC - NIH. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). MDPI. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). Eco-Vector Journals Portal. [Link]

  • Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. (2017). ResearchGate. [Link]

  • Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1 H-Pyrazol-4-yl-Methylaniline Derivatives. (2019). PubMed. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]

  • Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. (2023). RSC Publishing. [Link]

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The Pyrazole Amine Scaffold: A Privileged Structure for Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Pyrazole Amine Moiety

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, recognized for its metabolic stability and broad range of pharmacological activities.[1] The introduction of an amine substituent to this scaffold gives rise to pyrazole amines, a class of compounds with significant therapeutic potential. This structural motif is found in numerous clinically approved drugs, underscoring its importance in modern drug discovery.[2][3] Pyrazole-containing pharmaceuticals have demonstrated efficacy as anti-inflammatory, anticancer, antimicrobial, antiviral, and analgesic agents.[4]

The success of the pyrazole amine scaffold can be attributed to its unique physicochemical properties. The pyrazole ring can act as a bioisostere for an aryl group, enhancing properties like lipophilicity and solubility.[5] The nitrogen atoms of the pyrazole ring can participate in hydrogen bonding, with one acting as a hydrogen bond donor and the other as an acceptor, facilitating strong interactions with biological targets.[5] This versatility allows for the fine-tuning of potency, selectivity, and pharmacokinetic profiles of drug candidates. This guide will provide an in-depth exploration of the key therapeutic targets of pyrazole amines, detailing their mechanisms of action, and providing insights into the experimental methodologies used to identify and validate these interactions.

Key Therapeutic Target Classes for Pyrazole Amines

Pyrazole amine derivatives have shown remarkable efficacy in modulating the activity of several key classes of proteins implicated in a wide range of diseases. These include, but are not limited to, protein kinases, cyclooxygenase enzymes, and G-protein coupled receptors.

Protein Kinases: A Major Frontier in Oncology

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of proteins.[6] Aberrant kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[6][7] The pyrazole scaffold has proven to be a "privileged scaffold" in the development of protein kinase inhibitors (PKIs).[6][7] Several FDA-approved PKIs, including Crizotinib, Ruxolitinib, and Erdafitinib, feature a pyrazole core.[6]

The pyrazole ring is often designed to mimic the adenine ring of ATP, allowing these inhibitors to competitively bind to the ATP-binding pocket of kinases.[8] The amino group and other substituents on the pyrazole ring can form crucial hydrogen bonds and other interactions within the kinase domain, contributing to high potency and selectivity.[6]

Key Kinase Targets for Pyrazole Amines:

  • Aurora Kinases: These are serine/threonine kinases that are essential for cell cycle regulation. Their overexpression is common in various cancers.[8][9] Pyrazole derivatives have been developed as potent inhibitors of Aurora kinases, leading to cell cycle arrest and apoptosis in cancer cells.[8][9]

  • Janus Kinases (JAKs): JAKs are non-receptor tyrosine kinases that mediate signaling for a wide range of cytokines and growth factors. Dysregulation of the JAK-STAT pathway is implicated in inflammatory diseases and myeloproliferative neoplasms.[6] Ruxolitinib, a pyrazole-containing drug, is a potent inhibitor of JAK1 and JAK2.[6]

  • Receptor Tyrosine Kinases (RTKs): This class includes targets like EGFR, VEGFR, and c-Met, which are crucial for tumor growth, angiogenesis, and metastasis.[10][11] Pyrazole derivatives have been successfully designed to inhibit these RTKs.[10][11] For example, Crizotinib is a potent inhibitor of ALK, ROS1, and MET.

  • Bruton's Tyrosine Kinase (BTK): BTK is a key component of the B-cell receptor signaling pathway and is a validated target in B-cell malignancies.[11][12] Pirtobrutinib, a recently approved drug, is a non-covalent BTK inhibitor containing a 5-aminopyrazole moiety.[12][13]

Signaling Pathway: Inhibition of a Receptor Tyrosine Kinase by a Pyrazole Amine

RTK_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Growth Factor (e.g., VEGF, EGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Ligand->RTK Binds and activates ATP ATP Substrate Substrate Protein ADP ADP ATP->ADP Phosphorylation pSubstrate Phosphorylated Substrate Protein Substrate->pSubstrate Phosphorylation Downstream Downstream Signaling (Proliferation, Angiogenesis) pSubstrate->Downstream PyrazoleAmine Pyrazole Amine Inhibitor PyrazoleAmine->RTK Binds to ATP pocket, Inhibits kinase activity

Caption: Pyrazole amine inhibits RTK signaling.

Cyclooxygenase (COX) Enzymes: Targeting Inflammation

Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins.[14] There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is upregulated during inflammation.[14] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes.[14]

Mechanism of COX-2 Inhibition by Pyrazole Amines

COX2_Inhibition ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Catalyzes conversion Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation PyrazoleAmine Pyrazole Amine (e.g., Celecoxib) PyrazoleAmine->COX2 Selective Inhibition

Caption: Pyrazole amines selectively inhibit COX-2.

G-Protein Coupled Receptors (GPCRs): A Diverse Target Family

G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are involved in a vast array of physiological processes.[17] They are the targets of a large percentage of currently marketed drugs.[18] While the targeting of GPCRs by pyrazole amines is a less explored area compared to kinases and COX enzymes, there is growing evidence of their potential in this space.

For instance, some pyrazole derivatives have been investigated as antagonists for cannabinoid receptors (CB1 and CB2), which are GPCRs involved in pain, appetite, and mood.[19] The pyrazole scaffold can be modified to interact with the specific binding pockets of different GPCRs, offering the potential for the development of novel modulators of these important drug targets.[17]

Quantitative Data: Inhibitory Potency of Selected Pyrazole Amines

The following table summarizes the in vitro inhibitory activities of representative pyrazole amine derivatives against various therapeutic targets. This data provides a comparative reference for researchers engaged in the design and evaluation of new chemical entities.

Compound/Drug NameTarget(s)IC50/Ki ValueDisease AreaReference
RuxolitinibJAK1, JAK2IC50 ≈ 3 nMMyelofibrosis, Polycythemia Vera[6]
CrizotinibALK, ROS1, METIC50 < 20 nMNon-Small Cell Lung Cancer[6]
PirtobrutinibBTKIC50 ≈ 3.5 nMMantle Cell Lymphoma[12]
CelecoxibCOX-2Ki = 0.04 µMInflammation, Pain[14]
AfuresertibAkt1Ki = 0.08 nMCancer[9]
Compound 6 (Li et al.)Aurora AIC50 = 0.16 µMCancer[8][9]
GandotinibJAK2-Myeloproliferative Neoplasms[6]

Methodologies for Target Identification and Validation

The identification and validation of the therapeutic targets of pyrazole amines involve a multi-step process that combines computational and experimental approaches.

In Silico and Initial Screening
  • High-Throughput Screening (HTS): Large libraries of pyrazole amine compounds can be screened against a panel of purified enzymes (e.g., kinases, COX) or in cell-based assays to identify initial "hits."

In Vitro Characterization

Experimental Protocol: Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)

This protocol outlines a common method to determine the IC50 value of a pyrazole amine inhibitor against a specific protein kinase.

  • Reagent Preparation:

    • Prepare a serial dilution of the pyrazole amine inhibitor in a suitable buffer (e.g., containing DMSO).

    • Prepare a solution of the target kinase in kinase buffer.

    • Prepare a solution of the kinase substrate and ATP in kinase buffer.

    • Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.

  • Kinase Reaction:

    • In a 384-well plate, add the pyrazole amine inhibitor dilutions.

    • Add the kinase solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate/ATP solution to each well.

    • Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Convert the generated ADP to ATP and measure the newly synthesized ATP by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Workflow for Kinase Inhibition Assay

Kinase_Assay_Workflow Start Start Prep Prepare Reagents (Inhibitor, Kinase, Substrate/ATP) Start->Prep Incubate1 Incubate Kinase with Inhibitor Prep->Incubate1 Reaction Initiate Kinase Reaction (Add Substrate/ATP) Incubate1->Reaction Incubate2 Incubate for Reaction Reaction->Incubate2 Stop Stop Reaction (Add ADP-Glo™ Reagent) Incubate2->Stop Incubate3 Incubate to Deplete ATP Stop->Incubate3 Detect Add Kinase Detection Reagent Incubate3->Detect Incubate4 Incubate for Luminescence Development Detect->Incubate4 Read Measure Luminescence Incubate4->Read Analyze Data Analysis (Calculate IC50) Read->Analyze End End Analyze->End

Sources

Methodological & Application

Application Notes and Protocols for N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the evaluation of N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine and other pyrazole-containing compounds in kinase inhibition assays. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs targeting a wide array of protein kinases.[1][2] These notes offer a compilation of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to aid in the research and development of novel pyrazole-based kinase inhibitors.

Introduction: The Pyrazole Scaffold in Kinase Inhibitor Discovery

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders.[1][3] This has made them one of the most important classes of drug targets. The pyrazole ring system has emerged as a key pharmacophore in the design of potent and selective kinase inhibitors.[1][2] Its unique structural and electronic properties allow for versatile interactions within the ATP-binding pocket of kinases, making it a foundational element in numerous successful drug discovery programs.[2]

Several FDA-approved drugs, such as the JAK1/2 inhibitor Ruxolitinib and the multi-kinase inhibitor AT9283, feature a pyrazole core, underscoring the clinical significance of this heterocyclic motif.[2][4] The compound of interest, N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine, belongs to this promising class of molecules. Its structural features suggest a potential to interact with the hinge region of various kinases, a critical interaction for ATP-competitive inhibitors. This application note will detail the principles and methodologies for assessing the inhibitory activity of this and related compounds against a panel of protein kinases.

Principle of Kinase Inhibition Assays

Kinase assays are designed to measure the enzymatic activity of a protein kinase, which is the transfer of a phosphate group from a phosphate donor (usually ATP) to a substrate (a peptide or protein). A kinase inhibitor will reduce this enzymatic activity in a concentration-dependent manner. The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

A variety of assay formats are available, each with its own advantages and disadvantages. Common methods include:

  • Luminescence-Based Assays: These assays, such as the ADP-Glo™ Kinase Assay, quantify the amount of ADP produced in the kinase reaction. The amount of ADP is inversely proportional to the remaining ATP, and the luminescent signal is directly proportional to the ADP concentration. This method is highly sensitive and amenable to high-throughput screening.

  • Fluorescence-Based Assays: These assays utilize fluorescently labeled substrates or antibodies to detect phosphorylation. Examples include Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Radiometric Assays: These traditional assays use a radiolabeled phosphate donor ([γ-³²P]ATP or [γ-³³P]ATP). The incorporation of the radiolabel into the substrate is measured, providing a direct assessment of kinase activity. While highly sensitive and direct, they require specialized handling of radioactive materials.

General Workflow for Kinase Inhibition Assays

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) Serial_Dilution Perform Serial Dilution of Inhibitor Kinase_Reaction Initiate Kinase Reaction (Combine Kinase, Substrate, Inhibitor) Serial_Dilution->Kinase_Reaction ATP_Addition Add ATP to Start Reaction Kinase_Reaction->ATP_Addition Incubation Incubate at Controlled Temperature ATP_Addition->Incubation Stop_Reaction Stop Kinase Reaction Incubation->Stop_Reaction Detection_Reagent Add Detection Reagent Stop_Reaction->Detection_Reagent Signal_Measurement Measure Signal (Luminescence, Fluorescence, etc.) Detection_Reagent->Signal_Measurement Data_Analysis Analyze Data (Calculate % Inhibition, IC50) Signal_Measurement->Data_Analysis

Caption: General workflow of a kinase inhibition assay.

Detailed Protocol: ADP-Glo™ Kinase Assay

This protocol provides a detailed methodology for determining the IC50 value of N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine against a target kinase using the commercially available ADP-Glo™ Kinase Assay (Promega).

Materials and Reagents
  • N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine (or other pyrazole inhibitor)

  • Target Protein Kinase (e.g., Aurora Kinase A, CDK2)

  • Kinase Substrate (specific to the kinase)

  • ATP (Adenosine 5'-Triphosphate)

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101)

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • DMSO (Dimethyl Sulfoxide)

  • 384-well white assay plates (low volume)

  • Multichannel pipettes or automated liquid handler

  • Plate reader capable of measuring luminescence

Experimental Protocol

1. Reagent Preparation:

  • Prepare a 10 mM stock solution of N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine in 100% DMSO.
  • Prepare the kinase, substrate, and ATP solutions in kinase buffer at the desired concentrations. The final ATP concentration should be at or near the Km for the specific kinase.

2. Compound Serial Dilution:

  • Perform a serial dilution of the inhibitor stock solution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold serial dilution).

3. Assay Plate Setup:

  • Add 1 µL of the serially diluted inhibitor or DMSO (for positive and negative controls) to the wells of a 384-well plate.

4. Kinase Reaction:

  • Prepare a kinase/substrate master mix in kinase buffer.
  • Add 4 µL of the kinase/substrate mix to each well containing the inhibitor.
  • Incubate for 15 minutes at room temperature.

5. Initiation of Kinase Reaction:

  • Prepare an ATP solution in kinase buffer.
  • Add 5 µL of the ATP solution to all wells to start the kinase reaction.
  • Incubate the plate for 60 minutes at room temperature.

6. Termination of Kinase Reaction and ADP Detection:

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
  • Incubate for 40 minutes at room temperature.

7. Luminescence Signal Generation:

  • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
  • Incubate for 30 minutes at room temperature.

8. Data Acquisition:

  • Measure the luminescence signal using a plate reader.
Protocol Visualization

G cluster_plate_prep Plate Preparation cluster_reaction_setup Reaction Setup cluster_reaction_start Kinase Reaction cluster_detection_prep Signal Generation cluster_readout Readout Compound 1. Add 1µL Inhibitor/DMSO Kinase_Substrate 2. Add 4µL Kinase/Substrate Mix Compound->Kinase_Substrate Incubate1 3. Incubate 15 min Kinase_Substrate->Incubate1 ATP 4. Add 5µL ATP Solution Incubate1->ATP Incubate2 5. Incubate 60 min ATP->Incubate2 ADPGlo 6. Add 5µL ADP-Glo™ Reagent Incubate2->ADPGlo Incubate3 7. Incubate 40 min ADPGlo->Incubate3 KinaseDetect 8. Add 10µL Kinase Detection Reagent Incubate3->KinaseDetect Incubate4 9. Incubate 30 min KinaseDetect->Incubate4 Read 10. Measure Luminescence Incubate4->Read

Caption: Step-by-step workflow for the ADP-Glo™ kinase assay.

Data Analysis and Interpretation

1. Calculation of Percent Inhibition: The percent inhibition for each inhibitor concentration is calculated using the following formula:

% Inhibition = 100 x (1 - (RLU_inhibitor - RLU_background) / (RLU_no_inhibitor - RLU_background))

Where:

  • RLU_inhibitor is the relative light unit from the well with the inhibitor.

  • RLU_no_inhibitor is the average relative light unit from the wells with DMSO (0% inhibition).

  • RLU_background is the average relative light unit from the wells with no kinase (100% inhibition).

2. IC50 Determination: The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic model.

Illustrative Data Presentation

The following table presents hypothetical data for the inhibition of two different kinases by N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine.

Target KinaseIC50 (nM)Hill Slope
Aurora Kinase A1501.10.99
CDK2/Cyclin E8500.90.98

This data suggests that the compound is more potent against Aurora Kinase A than CDK2/Cyclin E.

Troubleshooting

IssuePotential CauseSuggested Solution
High Well-to-Well Variability Inaccurate pipetting, reagent instabilityUse calibrated pipettes or an automated liquid handler. Ensure reagents are properly stored and mixed.
Low Signal-to-Background Ratio Low kinase activity, suboptimal reagent concentrationsOptimize enzyme and substrate concentrations. Ensure the assay buffer components are optimal for the kinase.
Inconsistent IC50 Values Compound precipitation, instability of the compoundCheck the solubility of the compound in the assay buffer. Prepare fresh compound dilutions for each experiment.
No Inhibition Observed Compound is inactive against the target, incorrect compound concentrationVerify the identity and purity of the compound. Test a wider range of concentrations.

Conclusion

N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine represents a class of compounds with significant potential for kinase inhibition. The protocols and guidelines presented here provide a robust framework for the systematic evaluation of this and other pyrazole derivatives. Careful experimental design, execution, and data analysis are crucial for obtaining reliable and reproducible results, which are essential for advancing promising compounds in the drug discovery pipeline.

References

  • MDPI. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Available at: [Link]

  • Frontiers in Chemistry. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Available at: [Link]

  • MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Available at: [Link]

  • PubMed. (2014). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. Available at: [Link]

  • PubMed. (2009). Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. Available at: [Link]

  • MDPI. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Available at: [Link]

  • PubChem. N-[(1-propan-2-ylpyrazol-4-yl)methyl]octan-4-amine. Available at: [Link]

  • MDPI. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Available at: [Link]

  • PubMed. (2017). N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies. Available at: [Link]

  • PubMed. (2012). Synthesis, Biological Evaluation, and Molecular Docking Studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline Derivatives as Novel Anticancer Agents. Available at: [Link]

  • PubMed. (2013). Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. Available at: [Link]

  • PubMed. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Available at: [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Available at: [Link]

  • PubMed Central. (2014). Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. Available at: [Link]

Sources

Application Notes and Protocols for the Cellular Characterization of N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] Pyrazole derivatives have been reported to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, antimicrobial, and analgesic properties.[2][3] The versatility of the pyrazole ring allows for the synthesis of diverse derivatives with the potential to modulate various cellular pathways.[1] For instance, some pyrazole-containing compounds have been identified as tubulin polymerization inhibitors[2], while others function as inhibitors of cyclin-dependent kinases (CDKs), such as CDK2.[4]

This document provides a comprehensive guide for researchers initiating studies with the novel pyrazole derivative, N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine . Given the absence of published biological data for this specific molecule, we present a logical, step-by-step workflow for its initial characterization in a cell culture setting. The protocols outlined herein are based on established methodologies for evaluating novel chemical entities and are informed by the known activities of structurally related pyrazole compounds.[2][5][6][7]

Part 1: Initial Compound Handling and Preparation

Prior to initiating any cell-based assays, proper handling and preparation of the test compound are critical for ensuring experimental reproducibility and accuracy.

1.1. Compound Solubility and Stock Solution Preparation

The solubility of a novel compound can be variable. It is recommended to first test solubility in common laboratory solvents.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving organic molecules for cell culture experiments.[6]

  • Protocol for Stock Solution Preparation (10 mM):

    • Determine the molecular weight of N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine.

    • Weigh out a precise amount of the compound (e.g., 1 mg).

    • Calculate the volume of DMSO required to achieve a 10 mM stock concentration.

    • Add the calculated volume of DMSO to the compound.

    • Gently vortex or sonicate at room temperature until the compound is completely dissolved.

    • Visually inspect the solution for any undissolved particulates.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C, protected from light.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[6] Always include a vehicle control (medium with the same final concentration of DMSO) in all experiments.

Part 2: Foundational In Vitro Assays: Cytotoxicity and Cell Proliferation

The initial step in characterizing a novel compound is to determine its effect on cell viability and proliferation. This is typically achieved through a dose-response analysis across multiple cell lines.

2.1. Cell Line Selection

The choice of cell lines should be guided by the therapeutic area of interest. Given the broad anticancer activity of many pyrazole derivatives, a panel of cancer cell lines from different tissue origins is recommended.[2][5][8]

Suggested Cell Lines Tissue of Origin Rationale
MCF-7 Breast CancerCommonly used, well-characterized estrogen receptor-positive cell line.[5]
MDA-MB-231 Breast CancerTriple-negative breast cancer model, often more aggressive.[5][7]
A549 Lung CancerA standard model for non-small cell lung cancer.[2]
K562 LeukemiaA suspension cell line model for chronic myelogenous leukemia.[2]
PANC-1 Pancreatic CancerA common model for pancreatic ductal adenocarcinoma.[5]
HL-60 LeukemiaPromyelocytic leukemia cells, useful for apoptosis studies.[9]

2.2. Experimental Workflow for Cytotoxicity Screening

The following workflow outlines the process for determining the half-maximal inhibitory concentration (IC50) of the compound.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis start Select Cell Lines plate_cells Plate cells in 96-well plates (5,000-10,000 cells/well) start->plate_cells incubate_overnight Incubate overnight (37°C, 5% CO2) plate_cells->incubate_overnight prepare_dilutions Prepare serial dilutions of the compound (e.g., 0.1 µM to 100 µM) incubate_overnight->prepare_dilutions add_compound Treat cells with compound dilutions prepare_dilutions->add_compound incubate_treatment Incubate for 24, 48, or 72 hours add_compound->incubate_treatment add_mtt Add MTT reagent and incubate incubate_treatment->add_mtt add_solubilizer Add solubilization solution add_mtt->add_solubilizer read_plate Measure absorbance at 570 nm add_solubilizer->read_plate calculate_ic50 Calculate IC50 values read_plate->calculate_ic50

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

2.3. Protocol: MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.[2][7]

Materials:

  • Selected cell lines

  • Complete culture medium

  • 96-well flat-bottom plates

  • N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine stock solution (10 mM in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[10] Incubate overnight at 37°C with 5% CO2.

  • Compound Dilution: Prepare a series of dilutions of the test compound in complete medium from the 10 mM stock. A common starting range is from 0.01 µM to 100 µM. Also prepare a vehicle control (medium with the highest concentration of DMSO used).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for a predetermined time period (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: After incubation, add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Part 3: Mechanistic Investigation: Apoptosis and Cell Cycle Analysis

Following the determination of the compound's cytotoxic potential, the next logical step is to investigate the mechanism of cell death. Many anticancer agents, including some pyrazole derivatives, induce apoptosis (programmed cell death) or cause cell cycle arrest.[7]

3.1. Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cell line of interest

  • 6-well plates

  • Test compound and DMSO

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 100 µL of Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Binding Buffer to each sample and analyze immediately by flow cytometry.

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

3.2. Protocol: Cell Cycle Analysis by Propidium Iodide Staining

This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle phase distribution (G0/G1, S, G2/M) by flow cytometry.

Materials:

  • Cell line of interest

  • 6-well plates

  • Test compound and DMSO

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells as described in the apoptosis assay protocol.

  • Cell Harvesting: Collect and wash cells with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be used to generate a histogram representing the cell cycle phases.

Part 4: Exploring a Potential Mechanism of Action

The broad bioactivity of pyrazoles suggests several potential mechanisms of action. Based on published data for analogous compounds, two plausible pathways to investigate are the inhibition of tubulin polymerization and the modulation of cyclin-dependent kinases (CDKs).[2][4]

4.1. Hypothetical Signaling Pathway: CDK Inhibition and Cell Cycle Arrest

Many small molecule inhibitors target the cell cycle machinery. A compound that causes G1 or G2/M arrest may be acting on CDKs.

CDK_Pathway cluster_G1S G1/S Transition cluster_G2M G2/M Transition CyclinD_CDK46 Cyclin D / CDK4/6 pRB pRB CyclinD_CDK46->pRB phosphorylates E2F E2F pRB->E2F releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes CyclinE_CDK2 Cyclin E / CDK2 S_Phase_Genes->CyclinE_CDK2 CyclinE_CDK2->pRB hyper-phosphorylates CyclinB_CDK1 Cyclin B / CDK1 Mitosis Mitosis CyclinB_CDK1->Mitosis Compound N-[(1-Methyl-1H-pyrazol-4-YL) methyl]propan-2-amine Compound->CyclinE_CDK2 Putative Inhibition Compound->CyclinB_CDK1 Putative Inhibition

Caption: Hypothetical inhibition of Cyclin-Dependent Kinases (CDKs) leading to cell cycle arrest.

4.2. Recommended Follow-up Experiments

  • Western Blotting: To probe for changes in the protein levels of key cell cycle regulators (e.g., Cyclin D1, Cyclin E, p21, p27) or apoptosis markers (e.g., Caspase-3, PARP cleavage).

  • In Vitro Kinase Assays: To directly measure the inhibitory activity of the compound against a panel of purified kinases, including CDK2/Cyclin E.[4]

  • Tubulin Polymerization Assay: If the compound induces M-phase arrest, a cell-free tubulin polymerization assay can determine if it directly interferes with microtubule dynamics.[2]

Conclusion

This document provides a foundational framework for the initial in vitro characterization of N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine. By systematically evaluating its cytotoxicity, and effects on apoptosis and the cell cycle, researchers can gain valuable insights into its biological activity. The proposed mechanistic studies, based on the known pharmacology of the pyrazole scaffold, offer a logical path forward for elucidating its molecular mechanism of action. These protocols are designed to be adaptable and should be optimized for the specific cell lines and experimental systems being used.

References

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (Source not specified)
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry.
  • Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. PubMed Central.
  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (Source not specified)
  • Three Steps for Setting up a Drug Screening Assay. Bitesize Bio.
  • Drug Testing and Drug Development in Cell Culture.
  • Technical Support Center: Adjusting Experimental Protocols for Novel Compounds Across Different Cell Lines. Benchchem.
  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research.
  • Advanced Cell Culture Techniques for Cancer Drug Discovery. MDPI.
  • 2-Methyl-n-[(1-methyl-1h-pyrazol-4-yl)methyl]propan-1-amine. CymitQuimica.
  • hexyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine | C13H25N3 | CID 115622976. PubChem.
  • n-{[1-(Propan-2-yl)-1h-pyrazol-4-yl]methyl}hydroxylamine | C7H13N3O | CID. PubChem.
  • Synthesis, Biological Evaluation, and Molecular Docking Studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline Derivatives as Novel Anticancer Agents. PubMed.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Arom
  • 4-methyl-3-(propan-2-yl)-1H-pyrazol-5-amine. PubChem.
  • Current status of pyrazole and its biological activities. PubMed Central.
  • Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. PubMed Central.
  • Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (Source not specified)
  • Synthesis, characterization and biological activity of some pyrazole-pyrazolone deriv
  • N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine. (Source not specified)
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI.
  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). PubMed Central.
  • N-methyl-o-pyrozol(4)yl-carbamic-acid esters, process for their preparation and their use as pesticides.
  • N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: synthesis and anticonvulsant activity. PubMed.
  • Synthesis and characterization of N-(2-aminophenyl)- 2-(5-methyl-1H-pyrazol-3-yl) acetamide (AMPA) and its use as a corrosion inhibitor for C38 steel in 1 M HCl. Experimental and theoretical study.
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI.

Sources

Protocol for Determining the Antimicrobial Activity of Novel Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Potential of Pyrazole Derivatives in Antimicrobial Research

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action.[1][2][3] Pyrazole and its derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including anti-inflammatory, analgesic, and notably, antimicrobial effects.[4][5][6] Several studies have highlighted the potential of pyrazole derivatives to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[6][7][8][9][10] The antimicrobial efficacy of these compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms, such as DNA replication through the inhibition of DNA gyrase.[4][7]

This comprehensive guide provides a detailed, two-stage protocol for researchers, scientists, and drug development professionals to reliably assess the antimicrobial activity of novel pyrazole derivatives. The protocol is grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of robust and reproducible data.[11][12][13][14][15] We will first describe a qualitative screening method (Agar Well Diffusion) for preliminary assessment, followed by a quantitative method (Broth Microdilution) to determine the Minimum Inhibitory Concentration (MIC).

PART 1: Foundational Knowledge and Preparatory Steps

Understanding the Principles of Antimicrobial Susceptibility Testing (AST)

Antimicrobial Susceptibility Testing (AST) is a cornerstone of microbiology, used to determine the effectiveness of an antimicrobial agent against a specific microorganism.[16] The primary objective is to predict the therapeutic outcome of using a particular antimicrobial agent to treat an infection.[17] This is achieved by measuring the extent to which the compound inhibits the growth of the microorganism in vitro. The two main approaches are diffusion and dilution methods.[18]

  • Diffusion Methods: These methods, such as the agar well diffusion or disk diffusion assay, rely on the diffusion of the antimicrobial agent through a solid agar medium.[19][20][21] The resulting zone of inhibition, a clear area where the microorganism fails to grow, provides a qualitative or semi-quantitative measure of the compound's activity.[19][22]

  • Dilution Methods: Dilution methods, including broth microdilution and agar dilution, are considered the gold standard for determining the Minimum Inhibitory Concentration (MIC).[23][24][25][26] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[24][25][27] This quantitative result is crucial for drug development and for guiding clinical therapy.[17][24]

Essential Materials and Reagents

General Laboratory Equipment:

  • Biosafety cabinet (Class II)

  • Autoclave

  • Incubator (35-37°C)

  • Vortex mixer

  • Spectrophotometer or McFarland densitometer

  • Micropipettes and sterile tips

  • Sterile serological pipettes

  • Sterile culture tubes and flasks

  • Sterile Petri dishes (90 mm or 100 mm)

  • Sterile 96-well microtiter plates (U- or flat-bottom)

Microbiological Media and Reagents:

  • Growth Media:

    • Mueller-Hinton Agar (MHA) and Mueller-Hinton Broth (MHB) are the standard media for testing most common, non-fastidious bacteria.

    • For fastidious organisms, supplemented media such as MHA with 5% defibrinated horse blood and 20 mg/L β-NAD may be required.

    • Sabouraud Dextrose Agar/Broth for fungal testing.

  • Test Microorganisms:

    • A panel of clinically relevant and quality control (QC) strains should be used.

    • QC Strains (ATCC - American Type Culture Collection):

      • Escherichia coli ATCC 25922

      • Staphylococcus aureus ATCC 29213

      • Pseudomonas aeruginosa ATCC 27853

      • Enterococcus faecalis ATCC 29212

      • Candida albicans ATCC 90028

  • Reagents:

    • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

    • 0.5 McFarland turbidity standard

    • Dimethyl sulfoxide (DMSO) for dissolving pyrazole derivatives (ensure final concentration is non-toxic to microorganisms).

    • Positive control antibiotics (e.g., Ciprofloxacin, Gentamicin, Fluconazole).

    • Resazurin sodium salt solution (for viability indication in MIC assays, optional).

Preparation of Pyrazole Derivative Stock Solutions

The solubility and stability of the pyrazole derivatives are critical for accurate testing.

  • Solubility Testing: Determine the appropriate solvent for each pyrazole derivative. DMSO is a common choice for poorly soluble compounds.

  • Stock Solution Preparation:

    • Accurately weigh a precise amount of the pyrazole derivative.

    • Dissolve in a minimal amount of the chosen solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL or 10240 µg/mL).

    • Ensure complete dissolution, using a vortex mixer if necessary.

    • Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

    • Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.

Causality behind Experimental Choices: Using a high-concentration stock solution minimizes the amount of solvent introduced into the test system, thereby reducing the risk of solvent-induced toxicity to the microorganisms. Filter sterilization is crucial to avoid introducing contaminants that could interfere with the assay.

PART 2: Experimental Protocols

Stage 1: Preliminary Screening via Agar Well Diffusion

The agar well diffusion method is a cost-effective and straightforward technique for the initial screening of a large number of compounds to identify those with potential antimicrobial activity.[28]

  • Media Preparation: Prepare and autoclave Mueller-Hinton Agar according to the manufacturer's instructions. Cool to 45-50°C in a water bath. Pour 20-25 mL of the molten agar into sterile 100 mm Petri dishes to a uniform depth of approximately 4 mm. Allow the agar to solidify completely on a level surface.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for E. coli).[24] This can be done visually or using a spectrophotometer.

  • Plate Inoculation:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[22]

  • Well Creation and Compound Addition:

    • Allow the inoculated plate to dry for 3-5 minutes.

    • Using a sterile cork borer (6-8 mm in diameter), create uniform wells in the agar.

    • Carefully pipette a fixed volume (e.g., 50-100 µL) of the pyrazole derivative solution (at a known concentration) into each well.

    • Include wells for a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound, e.g., DMSO).

  • Incubation: Incubate the plates in an inverted position at 35-37°C for 16-20 hours for most bacteria. Fungi may require longer incubation periods and different temperatures.

  • Data Collection: Measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm). A larger zone of inhibition generally indicates greater antimicrobial activity.

Compound IDTest MicroorganismGram StainConcentration (µg/mL)Zone of Inhibition (mm)Positive Control (Antibiotic)Zone of Inhibition (mm)Negative Control (Solvent)Zone of Inhibition (mm)
Pyr-AS. aureus ATCC 29213Gram (+)100018Ciprofloxacin (5 µg)25DMSO0
Pyr-AE. coli ATCC 25922Gram (-)100012Ciprofloxacin (5 µg)30DMSO0
Pyr-BS. aureus ATCC 29213Gram (+)10000Ciprofloxacin (5 µg)26DMSO0
Pyr-BE. coli ATCC 25922Gram (-)10000Ciprofloxacin (5 µg)31DMSO0
Stage 2: Quantitative Analysis via Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[23][25][27] It provides a quantitative measure of a compound's potency.

  • Plate Preparation:

    • Dispense 50 µL of sterile Mueller-Hinton Broth into wells 2 through 12 of a 96-well microtiter plate.

    • In well 1, add 100 µL of the pyrazole derivative solution at twice the highest desired test concentration (e.g., if the highest test concentration is 512 µg/mL, add a 1024 µg/mL solution).

  • Serial Dilution:

    • Using a multichannel pipette, transfer 50 µL from well 1 to well 2.

    • Mix the contents of well 2 by pipetting up and down several times.

    • Transfer 50 µL from well 2 to well 3 and mix.

    • Continue this two-fold serial dilution process down to well 10.

    • After mixing well 10, discard 50 µL to ensure all wells (except well 11) have a final volume of 50 µL.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (no compound, no inoculum).

  • Inoculum Preparation and Addition:

    • Prepare the inoculum as described in section 2.1.2, adjusting the turbidity to a 0.5 McFarland standard.

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Add 50 µL of the diluted inoculum to wells 1 through 11. Do not add inoculum to well 12.

    • The final volume in wells 1-11 will be 100 µL.

  • Incubation: Cover the plate with a lid and incubate at 35-37°C for 16-20 hours in ambient air.[23][27]

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the pyrazole derivative at which there is no visible growth (i.e., the first clear well).[24][27]

    • The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

    • Optionally, a growth indicator like resazurin can be added to aid in the visualization of viability.

Compound IDTest MicroorganismGram StainMIC (µg/mL)Positive Control (Antibiotic)MIC (µg/mL) of Positive Control
Pyr-AS. aureus ATCC 29213Gram (+)16Ciprofloxacin0.5
Pyr-AE. coli ATCC 25922Gram (-)64Ciprofloxacin0.015
Pyr-AP. aeruginosa ATCC 27853Gram (-)128Ciprofloxacin0.25
Pyr-AC. albicans ATCC 90028Fungus>256Fluconazole0.5

PART 3: Visualization and Workflow

Experimental Workflow Diagram

Antimicrobial_Testing_Workflow cluster_prep Preparation Phase cluster_screening Stage 1: Qualitative Screening cluster_quantitative Stage 2: Quantitative Analysis Compound_Prep Prepare Pyrazole Stock Solutions Agar_Well Agar Well Diffusion Assay Compound_Prep->Agar_Well Microdilution Broth Microdilution Assay (96-Well Plate) Compound_Prep->Microdilution Media_Prep Prepare Agar & Broth Media Media_Prep->Agar_Well Media_Prep->Microdilution Inoculum_Prep Prepare 0.5 McFarland Inoculum Inoculum_Prep->Agar_Well Inoculum_Prep->Microdilution Incubate_Agar Incubate Plates (16-20h, 37°C) Agar_Well->Incubate_Agar Measure_Zones Measure Zones of Inhibition (mm) Incubate_Agar->Measure_Zones Measure_Zones->Microdilution Inform Selection of Compounds for MIC Incubate_Broth Incubate Plate (16-20h, 37°C) Microdilution->Incubate_Broth Determine_MIC Determine MIC (µg/mL) Incubate_Broth->Determine_MIC

Caption: Workflow for antimicrobial activity testing of pyrazole derivatives.

Hypothetical Mechanism of Action: DNA Gyrase Inhibition

Many antimicrobial agents, and potentially some pyrazole derivatives, function by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication.[4][7]

DNA_Gyrase_Inhibition cluster_cell Bacterial Cell DNA Bacterial Chromosome (Supercoiled DNA) Gyrase DNA Gyrase (Type II Topoisomerase) DNA->Gyrase binds to Gyrase->DNA introduces negative supercoils (relaxes DNA) Replication DNA Replication & Cell Division Gyrase->Replication enables Cell_Death Cell Death Replication->Cell_Death is blocked, leading to Pyrazole Pyrazole Derivative Pyrazole->Gyrase inhibits

Sources

Application Notes and Protocols: Evaluating N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine as a Potential RET Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Rearranged during Transfection (RET) receptor tyrosine kinase is a clinically validated driver oncogene in various human cancers, including non-small cell lung cancer (NSCLC) and thyroid carcinomas.[1] Targeted inhibition of constitutively active RET fusion proteins and mutants has emerged as a promising therapeutic strategy, with selective inhibitors like selpercatinib and pralsetinib receiving regulatory approval.[2][3][4] This guide provides a comprehensive framework for the preclinical evaluation of novel small molecules as potential RET inhibitors, using N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine as a candidate scaffold. We present detailed, field-proven protocols for biochemical and cell-based assays to characterize the compound's potency, selectivity, and mechanism of action, alongside a roadmap for potential in vivo studies. This document is designed to equip researchers with the necessary tools to rigorously assess the therapeutic potential of new chemical entities targeting the RET signaling pathway.

Introduction: The Rationale for Targeting RET Kinase

The RET proto-oncogene encodes a transmembrane receptor tyrosine kinase essential for the normal development of the nervous and renal systems.[5][6] In healthy cells, RET activation is tightly regulated by the binding of glial cell line-derived neurotrophic factor (GDNF) family ligands to their co-receptors, the GDNF family receptor-α (GFRα) proteins.[7][8] This ligand-receptor complex induces RET dimerization, leading to autophosphorylation of tyrosine residues within the intracellular kinase domain.[7] These phosphotyrosine sites serve as docking platforms for adaptor proteins that trigger a cascade of downstream signaling pathways, including RAS/MAPK, PI3K/AKT, and JAK/STAT, which are pivotal for cell proliferation, survival, and differentiation.[1][7]

Oncogenic activation of RET, through gene fusions (e.g., KIF5B-RET, CCDC6-RET) or activating point mutations (e.g., M918T), results in ligand-independent kinase activity.[1][8] This constitutive signaling drives tumorigenesis and is a key dependency for cancer cell survival in specific patient populations.[1] The clinical success of highly selective RET inhibitors has validated this approach, but the emergence of resistance mutations necessitates the discovery of new chemical scaffolds.[4] The pyrazole moiety is a common feature in many kinase inhibitors, suggesting that novel pyrazole-containing compounds like N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine warrant investigation for their potential to inhibit RET.[9][10]

Below is a diagram illustrating the canonical RET signaling pathway and the point of therapeutic intervention.

RET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GFL GDNF Family Ligand (GFL) GFRa GFRα Co-receptor GFL->GFRa binds RET_receptor RET Receptor Monomer GFRa->RET_receptor recruits RET_dimer Active RET Dimer (Autophosphorylated) RET_receptor->RET_dimer Dimerization RAS_RAF RAS/RAF/MEK/ERK (MAPK Pathway) RET_dimer->RAS_RAF activates PI3K_AKT PI3K/AKT/mTOR Pathway RET_dimer->PI3K_AKT activates PLCG PLCγ Pathway RET_dimer->PLCG activates JAK_STAT JAK/STAT Pathway RET_dimer->JAK_STAT activates Proliferation Cell Proliferation RAS_RAF->Proliferation Survival Cell Survival PI3K_AKT->Survival Differentiation Differentiation PLCG->Differentiation JAK_STAT->Survival Inhibitor N-[(1-Methyl-1H-pyrazol-4-YL) methyl]propan-2-amine Inhibitor->RET_dimer Inhibits ATP Binding

Caption: Canonical RET Signaling Pathway and Point of Inhibition.

Biochemical Characterization: Direct RET Kinase Inhibition

The first critical step is to determine if N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine directly inhibits the enzymatic activity of RET kinase in a cell-free system. This is typically achieved through an in vitro kinase assay.

Principle of the Assay

Biochemical kinase assays measure the transfer of a phosphate group from ATP to a substrate by the kinase. The inhibitory potential of a compound is quantified by its ability to reduce this activity, typically by competing with ATP for binding to the kinase's active site.[11] A common and robust method is a luminescence-based assay that quantifies the amount of ADP produced, which directly correlates with kinase activity.[6][12]

Protocol: Luminescence-Based RET Kinase Assay (e.g., ADP-Glo™)

This protocol is adapted from commercially available assay systems like the ADP-Glo™ Kinase Assay.[6][12]

Materials:

  • Recombinant human RET kinase (wild-type and relevant mutants, e.g., V804M).

  • Poly(Glu, Tyr) 4:1 or a specific peptide substrate (e.g., IRF-1Rtide).[13]

  • N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine (test compound).

  • Staurosporine or a known selective RET inhibitor (e.g., Selpercatinib) as a positive control.[12]

  • ATP (ultra-pure).

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[12]

  • ADP-Glo™ Reagent and Kinase Detection Reagent.

  • 384-well, low-volume, white plates.

  • Multichannel pipettes and a plate reader capable of measuring luminescence.

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a 10-point serial dilution series (e.g., 3-fold dilutions) in DMSO. A typical starting concentration for the dilution series might be 1 mM.

  • Reaction Setup:

    • Add 1 µL of the compound dilution or DMSO (vehicle control) to the wells of the 384-well plate.

    • Add 2 µL of 2.5X RET kinase solution (prepared in kinase buffer).

    • Add 2 µL of 2.5X substrate/ATP mixture (prepared in kinase buffer). The final ATP concentration should be at or near its Km for RET to ensure competitive binding can be accurately measured.

  • Kinase Reaction: Incubate the plate at room temperature (or 30°C) for 60 minutes. The incubation time may need optimization.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

Data Analysis:

  • Subtract background luminescence (wells with no enzyme).

  • Normalize the data by setting the vehicle control (DMSO) as 100% kinase activity and the positive control (high concentration of staurosporine or selpercatinib) as 0% activity.

  • Plot the percent inhibition versus the logarithm of the test compound concentration.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Expected Data and Interpretation

The primary output is the IC₅₀ value. A potent inhibitor will have an IC₅₀ in the low nanomolar range. It is crucial to test against both wild-type RET and clinically relevant mutants to assess the compound's inhibitory spectrum.

Target N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine (IC₅₀, nM) Selpercatinib (Control) (IC₅₀, nM)
Wild-Type RET[Experimental Value]~5
RET (V804M Mutant)[Experimental Value]~25
RET (M918T Mutant)[Experimental Value]~1
Other Kinase (e.g., VEGFR2)[Experimental Value]>1000
(Control IC₅₀ values are illustrative and based on published data. Experimental values for the test compound must be determined.)

A favorable profile would show potent inhibition of wild-type and mutant RET with significantly weaker activity against other kinases (e.g., >100-fold selectivity), indicating a specific mechanism of action and potentially fewer off-target toxicities.

Cell-Based Characterization: Target Engagement and Functional Outcomes

Demonstrating that the compound can enter cells, engage with the RET target, and inhibit its downstream signaling and function is a critical validation step.

Workflow for Cellular Assays

The following diagram outlines a logical workflow for the cellular characterization of a potential RET inhibitor.

Cellular_Assay_Workflow Start Select RET-Dependent Cancer Cell Line (e.g., LC-2/ad, TT) Phospho_Assay Western Blot or In-Cell Western for p-RET, p-ERK, p-AKT Start->Phospho_Assay Viability_Assay Cell Viability/Proliferation Assay (e.g., MTS, CellTiter-Glo) Start->Viability_Assay IC50_Determination Determine Cellular IC₅₀ (Phosphorylation Inhibition) Phospho_Assay->IC50_Determination GI50_Determination Determine GI₅₀ (Growth Inhibition) Viability_Assay->GI50_Determination Conclusion Correlate Biochemical, Phospho-Inhibition, and Growth Inhibition Data IC50_Determination->Conclusion GI50_Determination->Conclusion

Caption: Workflow for Cellular Characterization of a RET Inhibitor.

Protocol: Inhibition of RET Phosphorylation (Western Blot)

This assay directly measures the compound's ability to inhibit RET autophosphorylation and the phosphorylation of its downstream effectors in a cellular context.[11]

Materials:

  • RET-dependent human cancer cell lines (e.g., LC-2/ad for CCDC6-RET fusion NSCLC, or TT for RET C634W mutant MTC).

  • Appropriate cell culture medium and serum.

  • Test compound and positive control inhibitor.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • Primary antibodies: anti-phospho-RET (e.g., Y905), anti-total-RET, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-AKT, anti-total-AKT, and a loading control (e.g., anti-GAPDH).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescence substrate and imaging system.

Procedure:

  • Cell Culture and Treatment: Plate cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with a range of concentrations of the test compound (e.g., 0, 1, 10, 100, 1000 nM) for a defined period (e.g., 2-4 hours). Include a vehicle control (DMSO) and a positive control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk) and incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again, apply chemiluminescence substrate, and capture the image.

  • Analysis: Quantify band intensities using image analysis software. Normalize the phosphorylated protein signal to the total protein signal for each target.

Interpretation: A successful RET inhibitor will show a dose-dependent decrease in the phosphorylation of RET, ERK, and AKT, without affecting the total levels of these proteins. This provides direct evidence of on-target activity in a cellular environment.

Protocol: Cell Viability Assay (MTS Assay)

This assay measures the effect of the compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.[11]

Materials:

  • RET-dependent and RET-independent (control) cancer cell lines.

  • 96-well clear-bottom plates.

  • Test compound.

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution).

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of the test compound to the wells. Include vehicle-only controls.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO₂ incubator.

  • MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Normalize the data to the vehicle-treated cells (defined as 100% viability).

    • Plot the normalized viability against the logarithm of the compound concentration and fit a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Interpretation: The compound should selectively inhibit the growth of RET-dependent cell lines at much lower concentrations than RET-independent lines. A potent compound will have a GI₅₀ value in the nanomolar range, ideally correlating with its biochemical IC₅₀ and cellular phosphorylation inhibition.

In Vivo Efficacy Assessment: Xenograft Models

To evaluate the therapeutic potential in a living organism, the compound's efficacy can be tested in an animal model, typically a cell line-derived xenograft (CDX) model.

Principle of the Xenograft Model

In a CDX model, human cancer cells are implanted subcutaneously into immunodeficient mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time. This model allows for the assessment of a compound's ability to inhibit tumor growth in an in vivo setting, providing crucial data on its efficacy and tolerability. Patient-derived xenograft (PDX) models, where a patient's tumor tissue is directly implanted, can also be used for a more clinically relevant assessment.

General Protocol for a Subcutaneous Xenograft Study

Materials:

  • Immunodeficient mice (e.g., NU/NU nude or NSG mice).

  • A RET-dependent cell line (e.g., LC-2/ad) prepared in a suitable matrix (e.g., Matrigel).

  • Test compound formulated for the desired route of administration (e.g., oral gavage).

  • Calipers for tumor measurement.

  • Animal welfare and ethics committee approval.

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, test compound at different dose levels, positive control).

  • Dosing: Administer the compound and vehicle according to the planned schedule (e.g., once daily by oral gavage) for a specified duration (e.g., 21-28 days). Monitor animal body weight and general health as indicators of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic studies via Western blot).

Data Analysis:

  • Plot the mean tumor volume for each group over time.

  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

  • Analyze the statistical significance of the differences between groups.

Interpretation: An effective compound will cause a statistically significant reduction in tumor growth rate compared to the vehicle control, with an acceptable toxicity profile (e.g., minimal body weight loss).

Conclusion

The protocols outlined in this guide provide a rigorous, multi-faceted approach to characterizing the potential of N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine, or any novel compound, as a RET kinase inhibitor. By systematically evaluating its biochemical potency, cellular mechanism of action, and in vivo efficacy, researchers can build a comprehensive data package to support its advancement as a potential therapeutic agent for patients with RET-driven cancers. The key to a successful evaluation lies in the careful execution of these self-validating protocols and the logical correlation of data across the different experimental systems.

References

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Application Notes & Protocols: Preclinical Evaluation of N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine in Validated Animal Models of Neurological Disorders

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities.[1][2] Research has highlighted the potential of pyrazole-containing compounds in the treatment of various neurological disorders, including neurodegenerative diseases and epilepsy, owing to their neuroprotective, anti-inflammatory, and anticonvulsant properties.[3][4][5] N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine (herein referred to as "Compound P") is a novel pyrazole derivative whose therapeutic potential is yet to be fully characterized.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of Compound P. It outlines detailed protocols for three distinct, well-validated rodent models targeting Parkinson's disease, epilepsy, and neuropathic pain. The selection of these models is based on the established neuropharmacological profile of the broader pyrazole chemical class.[1][2] The protocols are designed to assess the efficacy of Compound P through a combination of behavioral, histological, and neurochemical endpoints, providing a robust framework for determining its therapeutic promise.

Section 1: Parkinson's Disease Efficacy Model

Rationale and Model Selection

Parkinson's disease (PD) is characterized by the progressive loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc).[6] Pyrazole derivatives have been investigated for their potential to treat neurodegenerative diseases like PD.[1] The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is a gold standard for preclinical PD research.[7] MPTP is a neurotoxin that, once it crosses the blood-brain barrier, is metabolized into the toxic ion MPP+, which selectively destroys dopaminergic neurons, thus mimicking the core pathology of PD. This model is invaluable for testing compounds that may offer neuroprotection or symptomatic relief of motor deficits.[8]

Experimental Workflow

PD_Workflow cluster_pre Pre-Treatment Phase cluster_treat Induction & Treatment Phase cluster_post Post-Treatment Assessment A Animal Acclimatization (C57BL/6 Mice, 7 days) B Baseline Behavioral Testing (Rotarod) A->B C Group Assignment (Vehicle, MPTP, MPTP + Compound P) B->C D Compound P or Vehicle Admin (Daily for 14 days) C->D E MPTP Induction (Subacute regimen, last 5 days) D->E F Post-Treatment Behavioral Testing (Rotarod, 72h post last MPTP dose) E->F G Euthanasia & Tissue Collection (Brain) F->G H Histological Analysis (TH Staining of SNpc) G->H I Neurochemical Analysis (Striatal Dopamine by HPLC) G->I Epilepsy_Workflow cluster_pre Pre-Kindling Phase cluster_treat Kindling & Treatment Phase cluster_post Post-Kindling Assessment A Animal Acclimatization (Male Swiss Albino Mice, 7 days) B Group Assignment (Saline, PTZ, PTZ + Compound P) A->B C Compound P or Vehicle Admin (30 min prior to PTZ) B->C D PTZ Injection (35 mg/kg, i.p.) (Every other day for 15 injections) C->D E Seizure Observation & Scoring (30 min post-PTZ injection) D->E E->C Repeat F Euthanasia & Brain Collection (24h after last seizure score) E->F G Histological Analysis (e.g., GAD67 Staining) F->G Pain_Workflow cluster_pre Pre-Surgery Phase cluster_treat Surgery & Treatment Phase cluster_post Post-Treatment Assessment A Animal Acclimatization (Sprague-Dawley Rats, 7 days) B Baseline Sensory Testing (Von Frey, Hot Plate) A->B C Group Assignment (Sham, CCI, CCI + Compound P) B->C D CCI or Sham Surgery C->D E Compound P or Vehicle Admin (e.g., Daily from Day 7 to 21 post-op) D->E F Sensory Testing (Days 7, 14, 21 post-op) D->F G Euthanasia & Tissue Collection (Spinal Cord, DRG) F->G

Sources

Application Note & Protocol: Quantitative Analysis of Pyrazole Compounds in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed methodologies for the quantification of pyrazole-containing compounds in biological samples. Pyrazole scaffolds are integral to a wide array of pharmaceuticals, making robust and reliable analytical methods essential for drug development, pharmacokinetic studies, and toxicological assessments.[1][2][3][4][5] This document outlines validated protocols for sample preparation, chromatographic separation, and mass spectrometric detection, with a focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the gold standard technique. Furthermore, it delves into Gas Chromatography-Mass Spectrometry (GC-MS) as a viable alternative. Method validation, guided by international regulatory standards, is thoroughly discussed to ensure data integrity and compliance.[6][7][8][9]

Introduction: The Significance of Pyrazole Quantification

The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[3][5] Its presence in numerous FDA-approved drugs, spanning therapeutic areas such as oncology, inflammation, and infectious diseases, underscores its importance.[1][2] Accurate quantification of these compounds and their metabolites in biological matrices like plasma, serum, urine, and tissues is paramount for:

  • Pharmacokinetic (PK) and Toxicokinetic (TK) Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

  • Efficacy and Safety Assessment: Correlating drug exposure with pharmacological response and potential toxicity.

  • Clinical Trials: Monitoring patient compliance and individual variability in drug metabolism.

  • Regulatory Submissions: Providing reliable data to agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][7]

The inherent diversity of pyrazole derivatives, ranging from small polar molecules to larger, more complex structures, necessitates a versatile and robust analytical toolbox. This guide focuses on providing a framework for developing and validating such methods.

The Analytical Workflow: A Strategic Overview

The successful quantification of pyrazole compounds from complex biological samples hinges on a well-designed analytical workflow. Each step is critical for achieving the required sensitivity, selectivity, and accuracy.

Analytical Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing & Validation SampleCollection Sample Collection & Storage Extraction Analyte Extraction SampleCollection->Extraction Matrix Selection Cleanup Sample Clean-up Extraction->Cleanup Impurity Removal Separation Chromatographic Separation (LC or GC) Cleanup->Separation Injection Detection Mass Spectrometric Detection (MS/MS) Separation->Detection Ionization Quantification Quantification Detection->Quantification Data Acquisition Validation Method Validation Quantification->Validation Performance Assessment

Figure 1: A generalized workflow for the bioanalysis of pyrazole compounds.

Sample Preparation: The Foundation of Accurate Quantification

The primary objective of sample preparation is to isolate the target pyrazole analyte from the complex biological matrix, which contains proteins, lipids, salts, and other endogenous components that can interfere with analysis.[10][11] The choice of technique depends on the physicochemical properties of the analyte, the nature of the matrix, and the desired level of cleanliness.

Protein Precipitation (PPT)

Protein precipitation is a simple and rapid method for removing proteins from plasma or serum samples.[10][12] It is often the first choice for high-throughput screening.

  • Mechanism: A water-miscible organic solvent (e.g., acetonitrile, methanol) is added to the sample, causing proteins to denature and precipitate.[10][12]

  • Advantages: Fast, inexpensive, and requires minimal method development.

  • Disadvantages: Less effective at removing other matrix components like phospholipids, which can lead to significant matrix effects in LC-MS/MS.[13][14][15]

Protocol 1: Protein Precipitation of Plasma Samples

  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE)

LLE separates analytes based on their differential solubility in two immiscible liquid phases (typically aqueous and organic).[16]

  • Mechanism: The analyte partitions from the aqueous biological sample into an organic solvent in which it has a higher affinity.

  • Advantages: Provides a cleaner extract than PPT, removing salts and some polar interferences.

  • Disadvantages: Can be labor-intensive, time-consuming, and uses larger volumes of organic solvents.[16]

Protocol 2: Liquid-Liquid Extraction of Urine Samples

  • To 500 µL of urine in a glass tube, add the internal standard.

  • Add 50 µL of 1 M sodium hydroxide to adjust the pH (if the analyte is basic).

  • Add 3 mL of ethyl acetate and vortex for 5 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for analysis.

Solid-Phase Extraction (SPE)

SPE is a highly selective and efficient sample preparation technique that can provide the cleanest extracts.[10][17]

  • Mechanism: The sample is passed through a sorbent bed that retains the analyte. Interfering components are washed away, and the analyte is then eluted with a small volume of solvent.

  • Advantages: High recovery, excellent sample clean-up, and can be automated.[10]

  • Disadvantages: More expensive and requires more extensive method development compared to PPT and LLE.

SPE_Workflow Condition 1. Condition Sorbent Equilibrate 2. Equilibrate Sorbent Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash Interferences Load->Wash Elute 5. Elute Analyte Wash->Elute

Figure 2: The five essential steps of a Solid-Phase Extraction (SPE) workflow.

Protocol 3: Solid-Phase Extraction of Serum Samples

  • Condition: Pass 1 mL of methanol through a C18 SPE cartridge.

  • Equilibrate: Pass 1 mL of water through the cartridge.

  • Load: Dilute 200 µL of serum with 800 µL of 2% phosphoric acid and load it onto the cartridge.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute: Elute the pyrazole analyte with 1 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.

Analytical Techniques: Separation and Detection

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred technique for quantifying pyrazole compounds in biological matrices due to its high sensitivity, selectivity, and wide applicability.[18][19]

  • Chromatography: Reversed-phase chromatography using a C18 or biphenyl column is commonly employed for the separation of pyrazole derivatives.[20] Gradient elution with a mobile phase consisting of water and an organic solvent (acetonitrile or methanol) with an additive like formic acid or ammonium formate is typical.[21]

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is generally effective for pyrazole compounds. Detection is performed using Multiple Reaction Monitoring (MRM) for optimal selectivity and sensitivity.[19]

Table 1: Example LC-MS/MS Parameters for a Hypothetical Pyrazole Drug

ParameterValueRationale
LC Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and separation for a wide range of pyrazole compounds.
Mobile Phase A 0.1% Formic Acid in WaterPromotes ionization and improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the analyte from the column.
Flow Rate 0.4 mL/minA standard flow rate for this column dimension.
Gradient 5% B to 95% B over 5 minAllows for the separation of the analyte from endogenous interferences.
Ionization Mode ESI PositivePyrazole nitrogens are readily protonated.
MRM Transition e.g., m/z 350.2 -> 185.1Specific precursor-to-product ion transition for the target analyte.
Internal Standard Stable Isotope Labeled (SIL)Compensates for matrix effects and variability in extraction and ionization.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile pyrazole compounds. For non-volatile or polar pyrazoles, derivatization is often necessary to increase their volatility and thermal stability.[22]

  • Derivatization: Silylation (e.g., with BSTFA) or acylation are common derivatization techniques.[22][23]

  • Separation: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is typically used.

  • Detection: Electron Ionization (EI) is the most common ionization technique, providing reproducible fragmentation patterns for library matching.[24]

Protocol 4: GC-MS Analysis of a Pyrazole Metabolite in Urine (with Derivatization)

  • Perform LLE or SPE as described previously to extract the analyte.

  • Evaporate the extract to complete dryness.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine.

  • Heat the mixture at 70°C for 30 minutes.

  • Inject 1 µL of the derivatized sample into the GC-MS.

Method Validation: Ensuring Data Integrity

A bioanalytical method must be rigorously validated to demonstrate that it is suitable for its intended purpose.[6][7][8][9] Validation should be performed in accordance with guidelines from regulatory agencies like the FDA and EMA.[6][7][8][9]

Table 2: Key Bioanalytical Method Validation Parameters

ParameterDescriptionAcceptance Criteria (Typical)
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.[8]No significant interference at the retention time of the analyte and IS.
Accuracy The closeness of the determined value to the nominal concentration.[8]Within ±15% of the nominal value (±20% at the LLOQ).
Precision The degree of scatter between a series of measurements.[8]Coefficient of variation (CV) ≤15% (≤20% at the LLOQ).
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99.
Lower Limit of Quantification (LLOQ) The lowest concentration of an analyte that can be quantitatively determined with acceptable accuracy and precision.Signal-to-noise ratio > 10; accuracy and precision within ±20%.
Recovery The extraction efficiency of an analytical process.[8]Consistent, precise, and reproducible.
Matrix Effect The alteration of analyte response due to co-eluting substances from the matrix.[13][14][15]CV of the matrix factor should be ≤15%.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte concentration should be within ±15% of the baseline concentration.

Conclusion: A Framework for Success

The successful quantification of pyrazole compounds in biological samples is a multi-faceted process that requires a deep understanding of analytical chemistry principles and regulatory expectations. By carefully selecting and optimizing sample preparation techniques, chromatographic conditions, and mass spectrometric parameters, and by rigorously validating the entire method, researchers can generate high-quality, reliable data to support drug development and scientific discovery. This guide provides a solid foundation and practical protocols to achieve these goals.

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Application of Pyrazole Derivatives in Cancer Research: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of targeted and effective cancer therapies has led researchers down numerous molecular avenues. Among the most promising are heterocyclic compounds, with pyrazole derivatives emerging as a particularly versatile scaffold in medicinal chemistry.[1][2] Their unique chemical architecture allows for a broad spectrum of pharmacological activities, making them prime candidates for the development of novel anticancer agents.[1][2] This guide provides an in-depth exploration of the application of pyrazole derivatives in oncology, detailing their mechanisms of action, key molecular targets, and robust protocols for their evaluation in a research setting.

The Rationale for Pyrazole Derivatives in Oncology

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a privileged scaffold in drug design.[3] Its structural rigidity and capacity for diverse substitutions enable the precise tailoring of molecules to interact with specific biological targets.[1][2] In cancer research, this has translated into the development of potent inhibitors of key oncogenic signaling pathways, molecules that can induce programmed cell death (apoptosis), and compounds that interfere with DNA replication in cancer cells.[1][2]

The clinical and preclinical success of pyrazole-based drugs underscores their significance. Compounds like Crizotinib, used in the treatment of non-small cell lung cancer, and the JAK inhibitor Ruxolitinib, highlight the therapeutic potential of this chemical class.[4][5] These examples serve as a compelling rationale for the continued investigation and development of novel pyrazole derivatives.

Mechanisms of Action: Targeting the Pillars of Cancer Progression

Pyrazole derivatives exert their anticancer effects through a variety of mechanisms, often by inhibiting key enzymes and proteins that drive tumor growth and survival. The most extensively studied of these are protein kinases, which play a central role in cell signaling.

Inhibition of Cyclin-Dependent Kinases (CDKs)

The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer.[6] Cyclin-dependent kinases (CDKs) are the master regulators of this process, and their inhibition can lead to cell cycle arrest and apoptosis.[7][8] Pyrazole derivatives have been extensively investigated as CDK inhibitors, with many exhibiting high potency and selectivity.[6][9] For instance, a novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines demonstrated potent CDK2 inhibitory activity, with compound 15 showing a Ki of 0.005 µM.[10] Mechanistic studies revealed that this compound reduced the phosphorylation of the retinoblastoma protein, arrested cells in the S and G2/M phases, and induced apoptosis.[10]

Featured Application: A series of pyrazole and pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their ability to inhibit the CDK2/cyclin A2 enzyme.[11] Compounds 7d and 10b from this series not only showed potent enzymatic inhibition but also exhibited significant cytotoxicity against a panel of human cancer cell lines, inducing cell-cycle arrest in the G0-G1 phase and promoting apoptosis.[11]

Signaling Pathway: CDK2 Inhibition by Pyrazole Derivatives

CDK2_Inhibition cluster_G1_S G1/S Transition CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Activation pRb pRb CDK2->pRb Phosphorylation Apoptosis Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G1/S) E2F E2F pRb->E2F Inhibition S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Transcription Pyrazole_Derivative Pyrazole Derivative Pyrazole_Derivative->CDK2 Inhibition

Caption: Pyrazole derivatives inhibit CDK2, preventing pRb phosphorylation and leading to G1/S cell cycle arrest.

Targeting Angiogenesis through VEGFR Inhibition

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis.[12] Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key regulator of this process, making it a prime target for anti-angiogenic therapies.[12] Several pyrazole-based compounds have been developed as potent VEGFR-2 inhibitors.[12][13] For example, a series of pyrazole-pyrazoline derivatives were designed to incorporate various heterocyclic moieties to enhance VEGFR-2 inhibition.[12] Another study reported novel fused pyrazole derivatives as dual inhibitors of EGFR and VEGFR-2, with some compounds showing ten-fold higher activity than the standard drug erlotinib.[14]

Featured Application: A study on novel 1H-pyrazol-5(4H)-one derivatives identified compound 3i as a potent VEGFR-2 inhibitor with an IC50 of 8.93 nM, which is nearly three-fold more active than the approved drug Sorafenib.[15] This compound also induced apoptosis in prostate cancer cells and significantly inhibited tumor proliferation in vivo.[15]

Signaling Pathway: VEGFR-2 Inhibition by Pyrazole Derivatives

VEGFR2_Inhibition cluster_Angiogenesis Angiogenesis Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding PLCg PLCγ VEGFR2->PLCg Activation PI3K PI3K VEGFR2->PI3K Activation Inhibition_of_Angiogenesis Inhibition of Angiogenesis Endothelial_Cell Endothelial Cell Proliferation & Survival PLCg->Endothelial_Cell Akt Akt PI3K->Akt Activation Akt->Endothelial_Cell Pyrazole_Derivative Pyrazole Derivative Pyrazole_Derivative->VEGFR2 Inhibition

Caption: Pyrazole derivatives block VEGFR-2 signaling, inhibiting endothelial cell proliferation and angiogenesis.

Modulation of the JAK/STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway is critical for immunity, hematopoiesis, and cell growth.[16] Aberrant activation of this pathway is implicated in various cancers.[16] Pyrazole derivatives have been successfully developed as potent JAK inhibitors.[16] For instance, a series of 4-amino-(1H)-pyrazole derivatives were synthesized, with compound 3f exhibiting IC50 values of 3.4, 2.2, and 3.5 nM against JAK1, JAK2, and JAK3, respectively.[16] These compounds demonstrated more potent antiproliferative activities than the approved JAK inhibitor Ruxolitinib.[16]

Signaling Pathway: JAK/STAT Inhibition by Pyrazole Derivatives

JAK_STAT_Inhibition cluster_JAK_STAT JAK/STAT Signaling Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Inhibition_of_Proliferation Inhibition of Proliferation & Survival STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Pyrazole_Derivative Pyrazole Derivative Pyrazole_Derivative->JAK Inhibition

Caption: Pyrazole derivatives inhibit JAK, preventing STAT phosphorylation and subsequent gene expression for cell proliferation.

Other Notable Mechanisms

Beyond kinase inhibition, pyrazole derivatives have demonstrated a range of other anticancer activities:

  • Induction of Apoptosis: Many pyrazole compounds trigger apoptosis through both intrinsic and extrinsic pathways.[17] This can involve the activation of caspases, modulation of Bcl-2 family proteins, and generation of reactive oxygen species (ROS).[1][17]

  • DNA Interaction: Some pyrazole derivatives can bind to the minor groove of DNA, interfering with DNA replication and transcription.[1]

  • p53 Activation: Certain pyrazole derivatives have been shown to stabilize and activate the tumor suppressor protein p53, a crucial guardian of the genome.[18][19]

Quantitative Data: In Vitro Efficacy of Representative Pyrazole Derivatives

The following table summarizes the in vitro cytotoxic activity of several pyrazole derivatives against various human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cells.

Compound ID/ClassTarget(s)Cancer Cell LineIC50 (µM)Reference
Compound 37 Apoptosis InductionMCF-7 (Breast)5.21[1]
Compound 43 PI3 KinaseMCF-7 (Breast)0.25[1]
Compound 50 EGFR, VEGFR-2HepG2 (Liver)0.71[1]
Fused Pyrazoles (1, 2, 4, 8, 11, 12, 15) EGFR, VEGFR-2HepG2 (Liver)0.31 - 0.71[14]
Compound 3f JAK1, JAK2, JAK3HEL (Leukemia)< 1 (nM scale)[16]
Compound 11b JAKsK562 (Leukemia)0.37[16]
Compound 3i VEGFR-2PC-3 (Prostate)1.24[15]
Compound 15 CDK2A2780 (Ovarian)0.127 - 0.560 (GI50)[10]
Compound 10b CDK2MCF-7 (Breast)10.05[11]

Experimental Protocols

The following protocols provide a framework for the initial in vitro evaluation of novel pyrazole derivatives for their anticancer potential.

Protocol 1: Cell Viability Assessment using the MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.[20][21]

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Pyrazole derivative stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivative in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: In Vitro Kinase Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of a specific kinase. The assay typically measures the phosphorylation of a substrate by the kinase using methods like ELISA, fluorescence, or luminescence.

Materials:

  • Recombinant kinase (e.g., CDK2/Cyclin A, VEGFR-2, JAK2)

  • Kinase-specific substrate

  • ATP

  • Assay buffer

  • Pyrazole derivative

  • Detection reagents (e.g., phosphospecific antibody, fluorescent probe)

  • Microplate reader

Procedure (General Framework):

  • Reaction Setup: In a microplate, add the kinase, its substrate, and the pyrazole derivative at various concentrations.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (usually 30°C or 37°C) for a specified time.

  • Stop Reaction: Terminate the reaction using a stop solution.

  • Detection: Add the detection reagents to quantify the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Protocol 3: Apoptosis Assessment by Flow Cytometry (Annexin V/PI Staining)

Principle: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Cancer cells treated with the pyrazole derivative

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the pyrazole derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Experimental Workflow for Evaluating Pyrazole Derivatives

Experimental_Workflow Start Novel Pyrazole Derivative MTT Protocol 1: Cell Viability (MTT Assay) Start->MTT IC50 Determine IC50 MTT->IC50 Kinase_Assay Protocol 2: In Vitro Kinase Assay IC50->Kinase_Assay Apoptosis_Assay Protocol 3: Apoptosis Assay (Flow Cytometry) IC50->Apoptosis_Assay Kinase_IC50 Determine Kinase IC50 Kinase_Assay->Kinase_IC50 Mechanism Elucidate Mechanism of Action Kinase_IC50->Mechanism Apoptosis_Assay->Mechanism In_Vivo In Vivo Studies (Animal Models) Mechanism->In_Vivo

Caption: A logical workflow for the in vitro evaluation of novel pyrazole derivatives in cancer research.

Conclusion and Future Directions

Pyrazole derivatives represent a highly promising and versatile class of compounds in the landscape of cancer drug discovery. Their ability to be chemically modified allows for the fine-tuning of their activity against a wide array of oncogenic targets. The protocols and data presented in this guide offer a solid foundation for researchers to explore the anticancer potential of novel pyrazole-based molecules. Future research will likely focus on developing even more selective and potent inhibitors, exploring novel mechanisms of action, and advancing the most promising candidates into clinical trials. The continued investigation of this remarkable scaffold holds the key to unlocking new and more effective treatments for cancer.

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Application Notes and Protocols for the Investigation of N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine in Neurological Disorder Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Pyrazole Scaffolds in CNS Drug Discovery

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry due to its wide spectrum of biological activities.[1] Numerous pyrazole derivatives have been reported to possess significant anti-inflammatory, analgesic, anticonvulsant, and neuroprotective properties.[2][3][4] Their structural versatility allows for fine-tuning of physicochemical properties, making them attractive candidates for targeting the central nervous system (CNS).[5][6] Chronic neuroinflammation, primarily mediated by activated microglia and astrocytes, is a key pathological feature in a host of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and spinal cord injury.[7][8] Consequently, the development of novel agents that can modulate these inflammatory cascades is a paramount objective in modern neuroscience research.[1][6]

This document introduces N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine (hereafter referred to as "Compound-PYR1"), a novel pyrazole derivative, as a candidate for neurological disorder research. We provide a comprehensive, multi-tiered guide for its preclinical evaluation, from initial in vitro characterization of its anti-neuroinflammatory and neuroprotective potential to in vivo validation in a relevant disease model. The protocols herein are designed to establish a robust, self-validating data package for assessing the therapeutic promise of Compound-PYR1.

Compound Profile: N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine (Compound-PYR1)

A thorough understanding of a compound's physicochemical properties is essential for interpreting its biological activity and predicting its pharmacokinetic behavior, such as its ability to cross the blood-brain barrier (BBB).

PropertyValue (Predicted/Actual)Significance for CNS Drug Discovery
IUPAC Name N-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-2-amine-
Molecular Formula C₉H₁₇N₃-
Molecular Weight 167.25 g/mol Low molecular weight (<500 Da) is favorable for BBB penetration.
LogP 1.3 (Predicted)Optimal lipophilicity (LogP 1-3) is often associated with good BBB permeability.
Topological Polar Surface Area (TPSA) 39.9 Ų (Predicted)TPSA < 90 Ų is a strong indicator of potential to cross the BBB.
Hydrogen Bond Donors 1Fewer hydrogen bond donors (<5) increases the likelihood of passive diffusion across the BBB.
Hydrogen Bond Acceptors 3Fewer hydrogen bond acceptors (<10) is favorable for BBB permeability.
Structure Chemical structure of N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amineThe structure features a substituted pyrazole core.

Table 1: Physicochemical properties of Compound-PYR1.

Hypothesized Mechanism of Action: Modulation of Microglial Activation

Based on the established anti-inflammatory properties of pyrazole derivatives, we hypothesize that Compound-PYR1 exerts its neuroprotective effects by modulating key signaling pathways involved in microglial activation.[9][10] In pathological states, microglia, the resident immune cells of the CNS, can become over-activated by stimuli such as lipopolysaccharide (LPS), leading to the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and neurotoxic mediators.[11][12] These factors contribute to neuronal damage and the propagation of a chronic inflammatory state.[7] We propose that Compound-PYR1 may interfere with intracellular signaling cascades, such as the NF-κB pathway, which is a master regulator of inflammatory gene expression.[13]

G cluster_0 Microglial Cell LPS LPS TLR4 TLR4 LPS->TLR4 Binds NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_pathway->Cytokines Upregulates Transcription Neurotoxicity Neuronal Damage Cytokines->Neurotoxicity Induces Compound_PYR1 Compound-PYR1 Compound_PYR1->NFkB_pathway Inhibits G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: In Vivo Validation A1 1.1: Anti-inflammatory Assay (LPS-stimulated BV-2 Microglia) A2 1.2: Cytokine Quantification (ELISA) A1->A2 A3 1.3: Neuroprotection Assay (MTT Assay) A1->A3 B1 2.1: MPTP Mouse Model of Parkinson's Disease A3->B1 Promising Neuroprotection A4 1.4: BBB Permeability (Transwell Assay) A4->B1 Good BBB Permeability B2 Behavioral Analysis (Rotarod Test) B1->B2 B3 Post-mortem Analysis (Dopamine Levels, IHC) B2->B3

Figure 2: Overall Experimental Workflow. A tiered approach for the characterization of Compound-PYR1, from in vitro screening to in vivo validation.

PART 1: IN VITRO CHARACTERIZATION PROTOCOLS

Protocol 1.1: Assessment of Anti-Neuroinflammatory Activity in LPS-Stimulated BV-2 Microglia

Objective: To determine the ability of Compound-PYR1 to suppress the inflammatory response in microglial cells stimulated with lipopolysaccharide (LPS).

Causality: The BV-2 microglial cell line is a widely accepted model for studying neuroinflammation. [11][12]LPS, a component of Gram-negative bacteria, robustly activates microglia through Toll-like receptor 4 (TLR4), inducing a pro-inflammatory phenotype that mimics the conditions seen in many neurological diseases. [14][15]This assay serves as a primary screen for anti-inflammatory potential.

Methodology:

  • Cell Culture: Culture BV-2 murine microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Seeding: Seed BV-2 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: The following day, replace the medium with serum-free DMEM. Pre-treat the cells with various concentrations of Compound-PYR1 (e.g., 0.1, 1, 10, 50, 100 µM) or vehicle (DMSO, 0.1%) for 2 hours.

  • LPS Stimulation: After pre-treatment, stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except the control group. [13]5. Incubation: Incubate the plate for 24 hours at 37°C.

  • Nitric Oxide (NO) Measurement:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each sample.

    • Incubate for 15 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is proportional to NO production.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and collect the remaining supernatant. Store at -80°C for cytokine analysis (Protocol 1.2).

  • Cell Viability: Assess the cytotoxicity of the compound on the remaining cells using the MTT assay (as described in Protocol 1.3) to ensure that the observed anti-inflammatory effects are not due to cell death.

Protocol 1.2: Quantification of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) by ELISA

Objective: To quantify the effect of Compound-PYR1 on the production of key pro-inflammatory cytokines.

Causality: TNF-α, IL-6, and IL-1β are hallmark cytokines of the M1 pro-inflammatory microglial phenotype and are directly implicated in neuronal damage. [11][16]The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying protein levels in biological fluids, making it the gold standard for this application. [17][18][19] Methodology:

  • Kit Selection: Use commercially available ELISA kits for murine TNF-α, IL-6, and IL-1β.

  • Plate Coating: Coat a 96-well ELISA plate with the capture antibody specific for the cytokine of interest and incubate overnight at 4°C.

  • Washing and Blocking: Wash the plate multiple times with wash buffer (PBS with 0.05% Tween-20). Block non-specific binding sites with blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample and Standard Incubation:

    • Prepare a standard curve by performing serial dilutions of the recombinant cytokine standard provided in the kit. [19] * Add 100 µL of the standards and the cell culture supernatants (collected in Protocol 1.1) to the appropriate wells.

    • Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature, protected from light.

  • Substrate Addition: Wash the plate and add the TMB substrate solution. A blue color will develop.

  • Reaction Stop: Stop the reaction by adding stop solution (e.g., 2N H₂SO₄). The color will change to yellow.

  • Data Acquisition: Immediately read the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the cytokine concentrations in the samples by interpolating their absorbance values from the standard curve.

Protocol 1.3: Evaluation of Neuroprotective Effects on Neuronal Cells via MTT Assay

Objective: To determine if Compound-PYR1 can protect neuronal cells from microglia-mediated toxicity.

Causality: This assay directly tests the primary hypothesis that reducing neuroinflammation translates to neuronal survival. The MTT assay measures the metabolic activity of cells, which is an indicator of their viability. [20][21]In living cells, mitochondrial dehydrogenases convert the yellow MTT salt into purple formazan crystals, a quantifiable process. [22] Methodology:

  • Model Setup:

    • Conditioned Media Approach: Use the supernatants collected from LPS- and Compound-PYR1-treated BV-2 cells (from Protocol 1.1).

    • Culture a neuronal cell line (e.g., SH-SY5Y) in a separate 96-well plate. Once adhered, replace their medium with the conditioned media (diluted 1:1 with fresh neuronal medium).

  • Incubation: Incubate the neuronal cells with the conditioned media for 48 hours.

  • MTT Reagent Addition: Remove the conditioned media and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes. [21]6. Data Acquisition: Measure the absorbance at 570 nm with a microplate reader.

  • Analysis: Express cell viability as a percentage relative to the control group (neurons treated with media from unstimulated microglia).

Protocol 1.4: In Vitro Blood-Brain Barrier (BBB) Permeability Assay

Objective: To assess the potential of Compound-PYR1 to cross the BBB.

Causality: A drug targeting the CNS must be able to penetrate the BBB. [23]The Transwell assay, using a monolayer of brain endothelial cells, is a standard in vitro model that mimics the BBB and allows for the calculation of an apparent permeability coefficient (Papp). [24][25][26] Methodology:

  • Model Setup:

    • Seed human brain microvascular endothelial cells (hBMECs) onto the apical side of a Transwell insert (0.4 µm pore size) placed in a 24-well plate.

    • Culture until a confluent monolayer is formed, confirmed by measuring Transendothelial Electrical Resistance (TEER) (>150 Ω·cm²). [24]2. Permeability Assay:

    • Add Compound-PYR1 (e.g., 10 µM) to the apical (blood side) chamber.

    • Include control compounds: caffeine (high permeability) and Lucifer yellow (low permeability).

  • Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (brain side) chamber. Replace the collected volume with fresh buffer.

  • Quantification: Analyze the concentration of Compound-PYR1 in the collected samples using LC-MS/MS.

  • Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula:

    • Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of compound appearance in the basolateral chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the apical chamber.

PART 2: IN VIVO VALIDATION PROTOCOL

Protocol 2.1: Evaluation in an MPTP-Induced Mouse Model of Parkinson's Disease

Objective: To evaluate the neuroprotective efficacy of Compound-PYR1 in a well-established animal model of Parkinson's disease.

Causality: The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) selectively destroys dopaminergic neurons in the substantia nigra, mimicking the primary pathology of Parkinson's disease. [27][28][29]This model is widely used to test the efficacy of potential neuroprotective and neurorestorative therapies. [30][31]Success in this model provides strong preclinical evidence for further development.

Methodology:

  • Animals: Use male C57BL/6 mice (8-10 weeks old), as this strain is highly susceptible to MPTP toxicity. [29]2. Group Allocation:

    • Group 1: Vehicle control (Saline)

    • Group 2: MPTP + Vehicle

    • Group 3: MPTP + Compound-PYR1 (e.g., 10 mg/kg, intraperitoneal)

    • Group 4: MPTP + Compound-PYR1 (e.g., 30 mg/kg, intraperitoneal)

  • MPTP Administration: Administer MPTP-HCl at a dose of 20 mg/kg (free base) via intraperitoneal (i.p.) injection four times at 2-hour intervals on a single day. [27]4. Compound Administration: Begin administration of Compound-PYR1 or vehicle daily, starting 24 hours before MPTP administration and continuing for 7 days.

  • Behavioral Testing (Rotarod):

    • Train all mice on an accelerating rotarod for 3 consecutive days before MPTP administration.

    • On day 7 post-MPTP, test motor coordination by measuring the latency to fall from the rotarod. Conduct three trials per mouse.

  • Euthanasia and Tissue Collection: On day 7 post-MPTP, euthanize the mice. Perfuse with saline and collect the brains. Dissect the striatum and substantia nigra from one hemisphere for neurochemical analysis and fix the other hemisphere for immunohistochemistry.

  • Neurochemical Analysis: Homogenize the striatal tissue and measure dopamine and its metabolites (DOPAC, HVA) using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.

  • Immunohistochemistry (IHC):

    • Section the fixed brain tissue (30 µm).

    • Perform IHC staining for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons, in the substantia nigra.

    • Perform IHC for Iba1 to assess microglial activation.

    • Quantify the number of TH-positive neurons using stereological methods.

Hypothetical Data Summary & Interpretation

AssayParameterHypothetical ResultInterpretation
Anti-inflammatory NO Production IC₅₀8.5 µMCompound-PYR1 effectively inhibits microglial activation at a low micromolar concentration.
Cytokine Release TNF-α Inhibition IC₅₀10.2 µMDemonstrates specific inhibition of a key pro-inflammatory cytokine.
Neuroprotection Neuronal Viability85% rescue at 10 µMThe anti-inflammatory effect translates to significant protection of neurons.
BBB Permeability Papp (x 10⁻⁶ cm/s)5.2High permeability, suggesting the compound is likely to reach the CNS in vivo.
In Vivo Efficacy Rotarod Latency60% improvement vs MPTPCompound-PYR1 significantly improves motor deficits in the PD model.
In Vivo Efficacy Striatal Dopamine75% protection vs MPTPConfirms neuroprotective effect on the dopaminergic system.

Table 2: Example of a target data profile for Compound-PYR1.

Conclusion

This document outlines a rigorous and logical pathway for the preclinical investigation of N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine (Compound-PYR1) for neurological disorders. By systematically evaluating its anti-inflammatory and neuroprotective properties in vitro and validating these findings in a relevant in vivo model, researchers can build a comprehensive data package. The proposed protocols are based on well-established, validated methodologies and provide a framework for determining if this novel pyrazole derivative holds promise as a therapeutic lead for neurodegenerative diseases characterized by neuroinflammation.

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Formulation of Pyrazole Compounds for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold and the In Vivo Challenge

Pyrazole and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis of a wide array of pharmacologically active agents, including anti-inflammatory, anti-cancer, and kinase-inhibiting drugs.[1] The successful translation of a promising pyrazole compound from in vitro discovery to in vivo validation is critically dependent on an appropriate formulation that ensures adequate solubility, stability, and bioavailability.[1] A frequent and significant hurdle for many pyrazole-based compounds is their poor aqueous solubility, a consequence of their often crystalline and lipophilic nature, which can severely limit their absorption and systemic exposure in animal models.[1]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the formulation of pyrazole compounds for in vivo studies. Moving beyond simple recipes, this document elucidates the causal relationships behind formulation choices, provides robust, self-validating protocols, and is grounded in authoritative scientific principles.

Part 1: Pre-formulation Assessment - The Foundation of a Successful Formulation

Before embarking on formulation development, a thorough pre-formulation assessment of the pyrazole compound is essential. These initial studies provide critical insights into the physicochemical properties of the molecule, guiding the selection of an appropriate formulation strategy.[2][3]

Key Pre-formulation Parameters:
  • Aqueous Solubility: Determining the intrinsic solubility of the compound in aqueous media at various pH values is the first step. This helps to identify if the compound's solubility is pH-dependent and whether salt formation could be a viable strategy.[4] Poorly soluble compounds, typically those with a solubility of less than 10 mg/mL, often present challenges for achieving therapeutic concentrations in vivo.[4]

  • pKa Determination: The ionization constant (pKa) of a pyrazole compound is crucial for understanding its behavior in different pH environments, such as the gastrointestinal tract.[4] The Henderson-Hasselbalch equation can be used to predict the ionization state of the compound at a given pH, which in turn affects its solubility and permeability.[4]

  • LogP/LogD: The partition coefficient (LogP) and distribution coefficient (LogD) provide a measure of the compound's lipophilicity. This property influences not only solubility but also membrane permeability and potential for non-specific binding.

  • Solid-State Characterization: Techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) are used to determine the crystallinity or amorphous nature of the compound. Amorphous forms generally exhibit higher solubility than their crystalline counterparts.[2][5]

  • Stability: The chemical stability of the pyrazole compound in both solid-state and in solution must be evaluated under various conditions (e.g., pH, light, temperature) to identify potential degradation pathways.[2]

Part 2: Strategic Formulation Approaches for Pyrazole Compounds

The selection of a formulation strategy is dictated by the pre-formulation data and the intended route of administration. The following sections detail common and effective approaches for formulating poorly soluble pyrazole compounds.

Decision-Making Workflow for Formulation Strategy

The choice of a suitable formulation approach can be guided by a systematic decision-making process, as illustrated in the following workflow diagram.

G start Start: Poorly Soluble Pyrazole Compound solubility_check Determine Aqueous Solubility and pKa start->solubility_check is_ionizable Is the compound ionizable? solubility_check->is_ionizable salt_formation Consider Salt Formation is_ionizable->salt_formation Yes cosolvent_approach Co-solvent/Surfactant Approach is_ionizable->cosolvent_approach No solubility_adequate Is solubility now adequate for desired dose? salt_formation->solubility_adequate oral_formulation Develop Oral Formulation (e.g., solution, suspension) solubility_adequate->oral_formulation Yes parenteral_formulation Develop Parenteral Formulation (e.g., sterile solution) solubility_adequate->parenteral_formulation Yes solubility_adequate->cosolvent_approach No final_formulation Final Formulation for In Vivo Studies oral_formulation->final_formulation parenteral_formulation->final_formulation complexation_approach Complexation with Cyclodextrins cosolvent_approach->complexation_approach nano_formulation Nanoparticle-based Formulations complexation_approach->nano_formulation nano_formulation->oral_formulation

Caption: Decision-making workflow for selecting a suitable formulation strategy for poorly soluble pyrazole compounds.

Co-solvent and Surfactant-Based Formulations

A widely used and effective strategy for solubilizing hydrophobic pyrazole compounds is the use of a combination of co-solvents and surfactants.[6]

  • Mechanism of Action:

    • Co-solvents like Dimethyl Sulfoxide (DMSO) and Polyethylene Glycol 400 (PEG 400) work by reducing the polarity of the aqueous vehicle, thereby increasing the solubility of non-polar solutes.[6][7] PEG 400, a water-miscible polymer, is particularly favored for its low toxicity and ability to dissolve a wide range of active pharmaceutical ingredients.[7][8]

    • Surfactants such as Polysorbate 80 (Tween 80) are amphiphilic molecules that, above their critical micelle concentration (CMC), form micelles.[9] The hydrophobic core of these micelles can encapsulate poorly soluble drug molecules, effectively increasing their apparent solubility in the aqueous medium.[9]

Table 1: Common Excipients for Co-solvent/Surfactant Formulations

ExcipientFunctionTypical Concentration Range (for in vivo studies)Key Considerations
DMSO Co-solvent5-10% (v/v)Can have pharmacological effects at higher concentrations. Use with caution.
PEG 400 Co-solvent10-40% (v/v)Generally well-tolerated. Can increase intestinal permeability.[6]
Tween 80 Surfactant1-10% (v/v)Can cause histamine release in some species. Should be used at the lowest effective concentration.
Sterile Saline (0.9% NaCl) Aqueous Vehicleq.s. to final volumeEnsures isotonicity for parenteral formulations.
Cyclodextrin-Based Formulations

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity, making them excellent complexing agents for poorly soluble drugs.[10][11]

  • Mechanism of Action: The hydrophobic pyrazole compound is encapsulated within the lipophilic cavity of the cyclodextrin molecule, forming an "inclusion complex."[12][13][14] This complex has a hydrophilic exterior, which significantly enhances the aqueous solubility of the guest molecule.[14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its high aqueous solubility and favorable safety profile.[10][11][15]

Part 3: Detailed Experimental Protocols

The following protocols are provided as a starting point and should be optimized for each specific pyrazole compound. It is imperative to prepare these formulations fresh on the day of the experiment to ensure stability and prevent precipitation.

Protocol 1: Preparation of a Pyrazole Compound Formulation for Oral Gavage

This protocol describes the preparation of a common vehicle for the oral administration of poorly water-soluble pyrazole compounds.

Materials:

  • Pyrazole compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Tween 80

  • Sterile saline (0.9% NaCl) or sterile water

  • Sterile conical tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing the Compound: Accurately weigh the required amount of the pyrazole compound based on the desired final concentration and dosing volume.

  • Initial Solubilization: In a sterile conical tube, add the appropriate volume of DMSO to the pyrazole compound. The final concentration of DMSO in the formulation should typically be kept between 5-10% (v/v). Vortex thoroughly until the compound is completely dissolved. Gentle warming or brief sonication may be used to aid dissolution.

  • Addition of Co-solvent and Surfactant: Sequentially add PEG 400 and then Tween 80 to the DMSO solution. A common starting formulation is 10% DMSO, 40% PEG 400, and 5% Tween 80. Vortex thoroughly after each addition to ensure a homogenous mixture.

  • Final Dilution: Slowly add sterile saline or water to the mixture to reach the final desired volume. Continue to vortex until a clear and homogenous solution is obtained.

  • Quality Control: Visually inspect the final formulation for any signs of precipitation or cloudiness. If the solution is not clear, further optimization of the excipient ratios may be necessary.

Protocol 2: Preparation of a Pyrazole Compound Formulation for Intravenous Injection

This protocol outlines the preparation of a formulation suitable for intravenous administration, which necessitates sterility and clarity.

Materials:

  • Pyrazole compound

  • Dimethyl sulfoxide (DMSO), sterile-filtered

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile saline (0.9% NaCl) or 5% dextrose in water (D5W)

  • Sterile, pyrogen-free vials

  • Sterile filters (0.22 µm)

  • Vortex mixer

Procedure:

  • Initial Solubilization in a Sterile Environment: In a sterile vial, dissolve the pyrazole compound in a minimal amount of sterile-filtered DMSO to create a concentrated stock solution.

  • Preparation of Cyclodextrin Solution: In a separate sterile vial, prepare a solution of HP-β-CD in the aqueous vehicle (saline or D5W). The concentration of HP-β-CD will depend on the specific compound and its complexation efficiency (a common starting point is 20-40% w/v).

  • Complexation: While vortexing, slowly add the pyrazole-DMSO stock solution to the HP-β-CD solution. The molar ratio of pyrazole to HP-β-CD should be optimized, but a 1:1 or 1:2 ratio is a reasonable starting point. Allow the mixture to vortex for at least 30 minutes to facilitate inclusion complex formation.

  • Final Dilution and Filtration: Add the remaining aqueous vehicle to achieve the final desired concentration. The final solution must be passed through a 0.22 µm sterile filter to ensure sterility and remove any potential particulates.

  • Quality Control: The final solution must be visually clear and free of any precipitates. It is crucial to perform this check against a light and dark background.

Part 4: Quality Control and Validation of Formulations

To ensure the integrity of in vivo studies, the prepared formulations must undergo rigorous quality control checks.

Table 2: Quality Control Parameters for In Vivo Formulations

ParameterMethodAcceptance CriteriaRationale
Appearance Visual InspectionClear, colorless/pale yellow solution, free of visible particulatesEnsures complete dissolution and absence of foreign matter.
pH pH meterWithin a physiologically acceptable range (typically 6.5-7.5 for IV)Prevents irritation and pain at the injection site.
Sterility Membrane Filtration or Direct InoculationNo microbial growthPrevents infection from contaminated parenteral formulations.[16][17][18]
Endotoxin (Pyrogen) Test Limulus Amebocyte Lysate (LAL) TestWithin acceptable limitsPrevents fever and other inflammatory responses caused by bacterial endotoxins.[19]
Particle Size Analysis (for nanoformulations)Dynamic Light Scattering (DLS)Homogenous population with desired size range (e.g., <200 nm)Ensures uniformity and can influence bioavailability and toxicity.[8][20][21]
Chemical Stability Stability-Indicating HPLC Method>95% of initial concentration after preparationConfirms that the compound does not degrade in the formulation vehicle.[22][23][24][25]

Part 5: In Vivo Study Workflow and Relevant Signaling Pathways

The ultimate goal of formulation development is to enable the accurate assessment of a pyrazole compound's efficacy and pharmacokinetics in a relevant in vivo model.

General Experimental Workflow for In Vivo Efficacy Studies

The following diagram illustrates a typical workflow for evaluating a pyrazole compound in an animal model of cancer.

G start Start: Pyrazole Compound with In Vitro Activity formulation_dev Formulation Development (as per protocols) start->formulation_dev animal_model Animal Model Selection (e.g., Xenograft, Syngeneic) formulation_dev->animal_model dosing Dosing and Treatment (Oral Gavage or IV Injection) animal_model->dosing monitoring Tumor Growth Monitoring and Body Weight Measurement dosing->monitoring pk_pd_studies Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies monitoring->pk_pd_studies endpoint_analysis Endpoint Analysis: Tumor Weight, Histology, Biomarker Analysis pk_pd_studies->endpoint_analysis data_analysis Data Analysis and Interpretation endpoint_analysis->data_analysis conclusion Conclusion on In Vivo Efficacy data_analysis->conclusion

Caption: A generalized experimental workflow for conducting in vivo efficacy studies of a pyrazole compound.

Simplified Signaling Pathways Targeted by Pyrazole Inhibitors

Many pyrazole-based inhibitors target key signaling pathways implicated in diseases like cancer and inflammation. The diagram below provides a simplified overview of such pathways.

G cluster_pyrazole Pyrazole Inhibitors Target receptor Receptor Tyrosine Kinase (e.g., ALK, MET) jak JAK receptor->jak pi3k PI3K receptor->pi3k ras Ras receptor->ras stat STAT jak->stat proliferation Cell Proliferation, Survival, Angiogenesis stat->proliferation akt Akt pi3k->akt akt->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation

Caption: Simplified representation of common signaling pathways targeted by pyrazole-based kinase inhibitors.

Conclusion

The successful in vivo evaluation of pyrazole compounds is inextricably linked to the development of a robust and well-characterized formulation. By systematically addressing the challenges of poor solubility and stability through rational formulation strategies, researchers can ensure reliable and reproducible data, thereby accelerating the translation of promising therapeutic candidates from the bench to the clinic. The protocols and guidelines presented herein provide a solid foundation for this critical aspect of drug discovery and development.

References

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Troubleshooting & Optimization

Technical Support Center: Synthesis of N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the synthesis of N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to diagnose and resolve synthetic challenges effectively.

The primary and most efficient route to synthesizing this target molecule is through the reductive amination of 1-Methyl-1H-pyrazole-4-carbaldehyde with propan-2-amine (isopropylamine). This one-pot reaction involves the initial formation of an imine (or its protonated form, the iminium ion), which is then reduced in situ to the desired secondary amine.[1] This guide is structured to address issues that may arise during this specific process.

Troubleshooting Guide: Diagnosing and Solving Synthesis Issues

This section addresses specific problems you might encounter during the synthesis.

Question 1: My reaction yield is very low or I'm not getting any product. What are the likely causes and how can I fix it?

Answer: Low or no yield is a common issue that can typically be traced to one of three areas: the starting materials, the iminium ion formation, or the reduction step.

A. Poor Quality of Starting Materials: The purity of your 1-Methyl-1H-pyrazole-4-carbaldehyde is critical. Aldehydes are susceptible to oxidation to carboxylic acids upon prolonged exposure to air.

  • Diagnosis: Check the purity of the aldehyde via NMR or TLC before starting the reaction. The corresponding carboxylic acid will have a different chemical shift and polarity.

  • Solution: If impurities are detected, purify the aldehyde by flash column chromatography or distillation. Store the purified aldehyde under an inert atmosphere (Nitrogen or Argon) and at a low temperature.

B. Inefficient Iminium Ion Formation: The formation of the imine/iminium ion is a crucial equilibrium-driven step that precedes reduction.

  • Diagnosis: Monitor the reaction by TLC or LC-MS after adding the amine but before adding the reducing agent. You should see the consumption of the starting aldehyde and the appearance of a new spot corresponding to the imine or hemiaminal. If you see only starting material, imine formation is the problem.

  • Solutions:

    • pH Adjustment: Imine formation is often catalyzed by mild acid. If your reaction medium is neutral or basic, the dehydration of the hemiaminal intermediate is slow. Add a catalytic amount of acetic acid (typically 1.0-1.2 equivalents relative to the aldehyde) to facilitate this step. However, avoid strong acids or excess acid, which can fully protonate the isopropylamine, rendering it non-nucleophilic. The optimal pH range is generally 4-5 for this step.[2]

    • Water Removal: The formation of the imine from the hemiaminal intermediate releases a molecule of water. If water is present in the solvent, it can push the equilibrium back towards the starting materials. Using anhydrous solvents is crucial. In some cases, adding a dehydrating agent like anhydrous MgSO₄ or using a Dean-Stark apparatus for azeotropic water removal can improve imine formation, though this is less common for one-pot reductive aminations with borohydride reagents.[1]

    • Reaction Time/Temperature: Allow sufficient time for imine formation before adding the reducing agent. Stirring the aldehyde and amine together for 30-60 minutes at room temperature is a good starting point.

C. Ineffective Reduction Step: If the iminium ion is forming correctly but the product is not, the issue lies with the hydride reduction.

  • Diagnosis: If LC-MS analysis shows the presence of the iminium ion (or imine) but no product after the addition of the reducing agent, the reduction is failing.

  • Solutions:

    • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice because it is mild and selectively reduces the iminium ion in the presence of the aldehyde.[2] Stronger reagents like sodium borohydride (NaBH₄) can reduce the starting aldehyde to an alcohol, creating a significant byproduct and reducing your yield. Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.[2] Ensure your reducing agent is fresh and has not been deactivated by moisture.

    • Stoichiometry: Use a slight excess of the reducing agent (typically 1.2-1.5 equivalents) to ensure the complete reduction of the iminium intermediate.

    • Temperature: The reduction is typically run at room temperature. If the reaction is sluggish, gentle heating might be required, but this can also promote side reactions. Conversely, the addition of the hydride reagent can be exothermic; if added too quickly, it can cause the temperature to rise, leading to uncontrolled side reactions. Add the reducing agent in portions over 15-20 minutes, potentially using an ice bath to maintain room temperature.

Question 2: I'm observing a significant amount of a byproduct that appears to be 1-methyl-1H-pyrazol-4-yl)methanol. Why is this happening?

Answer: The formation of the corresponding alcohol from your starting aldehyde is a classic side reaction in reductive aminations.

  • Cause: This occurs when your reducing agent is too reactive and reduces the aldehyde carbonyl group before it can form the imine with isopropylamine. This is a common problem when using strong reducing agents like sodium borohydride (NaBH₄) in a one-pot procedure.[2][3]

  • Solution: Switch to a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is specifically designed for this purpose. Its steric bulk and electron-withdrawing acetate groups make it less reactive towards ketones and aldehydes but highly effective for reducing the more electrophilic protonated iminium ion.[2]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting protocol for the synthesis of N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine?

A1: A reliable starting point is a one-pot reductive amination using sodium triacetoxyborohydride.

Experimental Protocol:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-Methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) and an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Amine Addition: Add isopropylamine (1.2 eq).

  • Acid Catalyst: Add glacial acetic acid (1.2 eq) dropwise.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) in portions over 20 minutes.

  • Reaction Monitoring: Monitor the reaction to completion using TLC or LC-MS (typically 2-24 hours).

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry with anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Q2: How is the starting material, 1-Methyl-1H-pyrazole-4-carbaldehyde, typically synthesized?

A2: The most common and effective method for synthesizing pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[4][5] This reaction uses a Vilsmeier reagent (typically formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF)) to formylate an electron-rich aromatic ring, such as 1-methyl-1H-pyrazole.[5][6] The purity of the starting 1-methyl-1H-pyrazole is essential for a clean reaction.

Q3: Which reducing agent is best? Can I use catalytic hydrogenation?

A3: The "best" reagent depends on your specific needs, scale, and available equipment.

Reducing AgentSelectivityConditionsProsCons
NaBH(OAc)₃ Excellent for iminium ions over aldehydesMildly acidic (AcOH), Room tempHigh selectivity, high yield, simple one-pot procedure.Can be expensive, generates stoichiometric waste.
NaBH₃CN Good for iminium ionsMildly acidic (pH 4-5)Effective and selective.[2]Highly toxic (releases HCN in strong acid), requires careful handling.
NaBH₄ PoorStepwise procedure requiredInexpensive, readily available.Reduces aldehydes and ketones, leading to alcohol byproducts in one-pot reactions.[2][3]
H₂/Catalyst (Pd/C, PtO₂) ExcellentH₂ pressure, various solventsHigh atom economy, "green" reductant (H₂), product is often clean.[1]Requires specialized hydrogenation equipment, catalyst can be expensive, potential for debenzylation or other hydrogenolysis side reactions if other functional groups are present.[3][7]

For most lab-scale syntheses, Sodium triacetoxyborohydride (NaBH(OAc)₃) offers the best balance of yield, selectivity, and operational simplicity.

Q4: How do I best monitor the reaction's progress?

A4: Thin-Layer Chromatography (TLC) is the most convenient method.

  • Mobile Phase: A good starting point is a mixture of ethyl acetate and hexanes (e.g., 30:70 or 50:50). Adjust polarity as needed.

  • Visualization: Use a UV lamp (254 nm) to visualize the aromatic pyrazole ring. Staining with potassium permanganate (KMnO₄) can also be effective, as the amine product will react.

  • Interpretation: You should see the spot for the starting aldehyde (less polar) disappear as a new, more polar spot for the amine product appears. The imine intermediate will also have a distinct Rf value, usually between the aldehyde and the final amine.

Q5: What is the most effective method for purifying the final amine product?

A5:

  • Aqueous Work-up: A standard aqueous work-up is essential. After quenching the reaction with a base like NaHCO₃, an acid-base extraction can be performed. Wash the organic layer with dilute acid (e.g., 1M HCl) to protonate your amine product, pulling it into the aqueous layer and leaving non-basic impurities behind in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) and re-extract your purified amine back into an organic solvent.

  • Flash Column Chromatography: This is the most common method for achieving high purity. Use silica gel and a gradient elution, for example, starting with 100% DCM and gradually increasing the percentage of methanol.

  • Crystallization as a Salt: For very high purity or to obtain a stable solid, the final amine product can be dissolved in a solvent like ether or ethyl acetate and treated with a solution of an acid (e.g., HCl in ether) to precipitate the hydrochloride salt, which can then be isolated by filtration.[8]

Visualizing the Process

Below are diagrams illustrating the synthetic and troubleshooting workflows.

G cluster_0 Synthesis Workflow A 1-Methyl-1H-pyrazole- 4-carbaldehyde C Iminium Ion Formation (DCM, Acetic Acid, RT) A->C B Isopropylamine B->C D In-situ Reduction (NaBH(OAc)3, RT) C->D Intermediate E Aqueous Work-up (NaHCO3 Quench) D->E F Purification (Column Chromatography) E->F G Final Product: N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine F->G

Caption: High-level workflow for the reductive amination synthesis.

G start Problem: Low or No Yield check_sm Analyze Starting Materials (Aldehyde, Amine) via TLC/NMR start->check_sm sm_ok Are they pure? check_sm->sm_ok purify_sm Action: Purify starting material(s) (Chromatography/Distillation) sm_ok->purify_sm No check_imine Monitor Imine Formation (TLC/LC-MS before reduction) sm_ok->check_imine Yes purify_sm->start Re-attempt imine_ok Is imine forming? check_imine->imine_ok fix_imine Action: 1. Add catalytic AcOH (pH 4-5) 2. Ensure anhydrous solvent 3. Increase reaction time imine_ok->fix_imine No check_reduction Analyze Reduction Step imine_ok->check_reduction Yes fix_imine->start Re-attempt reductant_ok Is reductant active & selective? (e.g., fresh NaBH(OAc)3) check_reduction->reductant_ok fix_reductant Action: 1. Use fresh, selective reductant 2. Check stoichiometry (1.5 eq) 3. Control temperature during addition reductant_ok->fix_reductant No end Yield Improved reductant_ok->end Yes fix_reductant->start Re-attempt

Caption: A decision tree for troubleshooting low product yield.

References

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Technical Support Center: Overcoming Solubility Issues with Pyrazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrazole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous potent and selective inhibitors.[1][2][3] However, the very features that often contribute to their pharmacological activity—planarity, aromaticity, and potential for strong intermolecular interactions—can also lead to significant challenges in achieving adequate aqueous solubility for in vitro and in vivo experiments.[4] The planar nature of the pyrazole ring can promote efficient crystal packing, leading to high lattice energy that is difficult to overcome during dissolution.

This guide is designed for researchers, scientists, and drug development professionals to provide a systematic approach to overcoming these solubility challenges. We will move from fundamental principles and common troubleshooting steps to advanced formulation strategies, ensuring your pyrazole-based inhibitors are effectively solubilized for reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered when working with new pyrazole-based compounds.

Q1: I've just received my pyrazole-based inhibitor, and it won't dissolve in my aqueous assay buffer. What is the first thing I should do?

A1: Do not attempt to dissolve the compound directly in an aqueous medium. The standard and most effective first step is to prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common first-choice solvent due to its excellent solubilizing power for a wide range of hydrophobic organic molecules and its miscibility with water.[5] From this concentrated stock, you can perform serial dilutions into your final aqueous experimental medium.

Q2: What are the best organic solvents for preparing stock solutions?

A2: DMSO is the industry standard, but other solvents can be used depending on the compound's specific properties and the experimental system's tolerance. The choice of solvent is a critical first step.

Table 1: Comparison of Common Organic Solvents for Stock Solutions

SolventAbbreviationKey AdvantagesCommon Concerns
Dimethyl SulfoxideDMSO- Superior solubilizing power for diverse compounds.- Miscible with a wide range of aqueous buffers.- Hygroscopic (absorbs water), which can reduce solubility.[6]- Can be toxic to some cell lines at >0.5% (v/v).
DimethylformamideDMF- Strong solubilizing power, similar to DMSO.- Good alternative if DMSO is incompatible.- Higher toxicity than DMSO for many cell lines.[6]- Can be less stable.
EthanolEtOH- Less toxic than DMSO/DMF for many biological systems.- Readily available and volatile.- Weaker solubilizing power for highly lipophilic compounds.- Can precipitate proteins at high concentrations.
MethanolMeOH- Good solubilizing power for moderately polar compounds.- More toxic than ethanol.- Can interfere with some enzymatic assays.

Q3: My compound dissolves in DMSO, but it precipitates immediately when I dilute it into my aqueous buffer. How can I prevent this?

A3: This is a common issue known as "crashing out" and occurs when the rapid change in solvent polarity exceeds the compound's aqueous solubility limit. To prevent this, avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of buffer. Instead, perform serial dilutions. First, make intermediate dilutions of your concentrated stock in pure DMSO, and then dilute the final, less concentrated DMSO solution into your aqueous medium.[5] It is also crucial to vortex or mix vigorously immediately upon adding the compound to the aqueous buffer to aid dispersion.

Q4: What is the maximum concentration of DMSO my cells can tolerate?

A4: This is highly dependent on the specific cell line. As a general rule, most robust cell lines can tolerate a final DMSO concentration of up to 0.5% (v/v) without significant cytotoxicity. However, for sensitive cell types, such as primary neurons or stem cells, the final concentration should be kept much lower, often at or below 0.1%. Crucially, you must always include a "vehicle control" in your experiments. This control group should be treated with the same final concentration of DMSO as your experimental group to differentiate the effects of the inhibitor from the effects of the solvent itself.

Q5: Can I use heating or sonication to help dissolve my compound?

A5: Yes, gentle heating (e.g., a 37-50°C water bath) and sonication in short bursts can be very effective for dissolving stubborn compounds, both in the initial organic stock and in the final aqueous solution.[7] However, you must first confirm that your specific pyrazole inhibitor is thermally stable. Prolonged or excessive heating can lead to chemical degradation. Always visually inspect the solution for any changes in color or clarity that might indicate degradation.

In-Depth Troubleshooting Guide

For more persistent solubility problems, a systematic approach is required.

IssuePossible Cause(s)Suggested Solutions & Rationale
Compound precipitates upon dilution in aqueous buffer. 1. Solubility Limit Exceeded: The final concentration is simply too high for the aqueous medium.2. Unfavorable Buffer pH: The compound's charge state at the buffer's pH is the least soluble form.3. High Salt Concentration: Salts in the buffer can decrease the solubility of organic compounds (the "salting out" effect).[8]1. Reduce Final Concentration: Determine the lowest effective concentration for your assay.2. Adjust Buffer pH: If your compound has ionizable groups (common in pyrazole derivatives), systematically test solubility across a pH range to find the optimum.3. Use Co-solvents: Incorporate a small percentage (1-5%) of a water-miscible organic solvent like ethanol or PEG 400 into your final aqueous buffer to increase its solubilizing capacity.[9][10]
Low and inconsistent results in biological assays. 1. Micro-precipitation: The compound may be forming microscopic precipitates or aggregates that are not visible to the naked eye, reducing the effective concentration of the free drug.2. Adsorption to Plastics: Hydrophobic compounds can stick to the walls of pipette tips, tubes, and microplates.1. Visual Inspection: After dilution, let the solution sit for 10-15 minutes, then inspect a drop under a microscope to check for crystals.[7]2. Add a Surfactant: Include a low concentration of a non-ionic surfactant, such as 0.01-0.1% Tween® 20 or Triton™ X-100, in your final buffer. This can prevent aggregation and maintain solubility.3. Pre-condition Plastics: For highly sensitive assays, pre-rinsing plasticware with a buffer containing a surfactant or BSA can help block non-specific binding sites.
Stock solution in DMSO is hazy or contains precipitate. 1. Contaminated Solvent: DMSO is hygroscopic and readily absorbs atmospheric water, which can significantly decrease its ability to dissolve highly hydrophobic compounds.[6]2. Insufficient Mixing: The compound may not be fully dissolved.3. Compound Degradation: Over time, the compound may degrade into less soluble byproducts.1. Use Fresh, Anhydrous DMSO: Always use a fresh bottle or an aliquot from a properly stored (desiccated) stock of high-purity, anhydrous DMSO.[5]2. Vortex and Sonicate: Ensure thorough mixing by vortexing vigorously and using an ultrasonic bath if necessary.[7]3. Store Properly: Aliquot stock solutions into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[7]
Advanced Solubilization Strategies

When standard methods are insufficient, these advanced techniques can be employed, particularly during lead optimization and formulation development.

1. pH Modification

Many pyrazole-based inhibitors contain ionizable functional groups (e.g., amines, carboxylic acids). The solubility of such compounds is highly pH-dependent.

  • Basic Compounds (containing amines): More soluble at acidic pH (protonated form).

  • Acidic Compounds (containing carboxylic acids): More soluble at basic pH (deprotonated form).

A pH-solubility profile should be determined experimentally to identify the optimal pH range for dissolution.

2. Use of Excipients: Cyclodextrins

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11] They can encapsulate poorly soluble "guest" molecules, like many pyrazole inhibitors, forming water-soluble inclusion complexes.[12][13] This effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent solubility.[11]

  • Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used due to their high solubility and low toxicity.[12][13]

Diagram 1: Cyclodextrin Encapsulation Mechanism cluster_0 Before Complexation cluster_1 Inclusion Complex Formation Inhibitor {Pyrazole Inhibitor|Hydrophobic} Water {Aqueous Solution|Polar Environment} Inhibitor->Water Poor Solubility CD {Cyclodextrin Host|Hydrophilic Exterior|Hydrophobic Cavity} Inhibitor->CD Encapsulation Complex Soluble Inclusion Complex Pyrazole Inhibitor (Guest) Complex:f0->Water Enhanced Solubility

Caption: Cyclodextrin encapsulates a hydrophobic pyrazole inhibitor.

3. Advanced Formulation Approaches

For in vivo studies or complex drug delivery challenges, more advanced formulations may be necessary. These are typically developed by formulation specialists:

  • Liposomes: Phospholipid vesicles that can encapsulate hydrophobic drugs within their lipid bilayer, improving solubility and altering pharmacokinetic profiles.[14][15]

  • Nanosuspensions: Sub-micron colloidal dispersions of the pure drug, which increase surface area and dissolution velocity.

Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Preparation: Allow the vial of the pyrazole inhibitor and a bottle of high-purity, anhydrous DMSO to equilibrate to room temperature.

  • Calculation: Calculate the mass of the compound required to make your desired volume and concentration (e.g., for 1 mL of a 10 mM solution of a compound with MW = 400 g/mol , you need 4 mg).

  • Weighing: Carefully weigh the required amount of the inhibitor into a sterile, appropriate-sized vial (e.g., a 1.5 mL glass vial).

  • Solubilization: Add the calculated volume of anhydrous DMSO. Cap the vial tightly.

  • Mixing: Vortex the solution vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (37°C) may be applied if necessary.

  • Inspection: Visually confirm that the solution is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into single-use volumes in tightly sealed tubes and store at -20°C or -80°C, protected from light and moisture.

Protocol 2: Troubleshooting Workflow for Experimental Use

This workflow provides a logical sequence for diagnosing and solving solubility issues in your experiments.

Caption: Decision workflow for troubleshooting solubility.

References
  • Solubilization techniques used for poorly water-soluble drugs - PMC. (n.d.). PubMed Central.
  • Cosolvent - Wikipedia. (n.d.).
  • Technical Support Center: Troubleshooting Insolubility of Novel Small Molecule Inhibitors in Aqueous Solutions - Benchchem. (n.d.).
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30).
  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (n.d.). ResearchGate.
  • Aqueous solubility of kinase inhibitors: I the effect of hydrophilic polymers on their γ-cyclodextrin solubilization | Request PDF. (n.d.). ResearchGate.
  • Aqueous solubility of kinase inhibitors: I the effect of hydrophilic polymers on their γ-cyclodextrin solubilization. (n.d.). Rannsóknargáttin IRIS / The Iceland Research Information System.
  • Evaluation of Solubility, Dissolution Rate, and Oral Bioavailability of β-Cyclodextrin and Hydroxypropyl β-Cyclodextrin as Inclusion Complexes of the Tyrosine Kinase Inhibitor, Alectinib - PMC. (2024, June 5). PubMed Central.
  • Technical Support Center: Enhancing the Bioavailability of Pyrazole Derivatives - Benchchem. (n.d.).
  • Technical Support Center: Overcoming Poor Solubility of Pyrazole-Based Compounds in Aqueous Media - Benchchem. (n.d.).
  • How to improve the solubility of 1-Isopropylpyrazole derivatives - Benchchem. (n.d.).
  • Technical Support Center: Overcoming Poor Solubility of Small Molecule PCSK9 Inhibitors - Benchchem. (n.d.).
  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC. (2024, October 15). PubMed Central.
  • Enhancing solubility and stability of sorafenib through cyclodextrin-based inclusion complexation: in silico and in vitro studies - RSC Publishing. (n.d.).
  • Inhibitor Handling Instructions - Selleck Chemicals. (n.d.).
  • Solubilization by cosolvents. Establishing useful constants for the log-linear model | Request PDF. (2025, August 10). ResearchGate.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
  • How to dissolve small inhibitor molecules for binding assay? (2013, September 10). ResearchGate.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). PubMed Central.
  • (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024, June 12). ResearchGate.
  • FAQs on Inhibitor Preparation - Sigma-Aldrich. (n.d.).
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.).
  • How to control for the effects of DMSO when used as a solvent for Deguelin. - Benchchem. (n.d.).
  • DMSO wont dilute my pure compound. How to solve this? (2014, January 16). ResearchGate.
  • (PDF) Liposomal Formulations for Efficient Delivery of a Novel, Highly Potent Pyrimidine-Based Anticancer Drug. (2025, October 10). ResearchGate.
  • Liposomal Drug Delivery Systems and Anticancer Drugs - MDPI. (2018, April 14).

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Part 1: Frequently Asked Questions (FAQs) - Understanding the Landscape

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Investigating Off-Target Effects of Novel Pyrazole-Based Compounds

A Foreword from the Application Science Team:

The compound N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine is not described in publicly available scientific literature, suggesting it may be a novel or proprietary investigational molecule. This guide has been developed for researchers, like yourself, who are working with such novel pyrazole-containing compounds and encountering unexpected experimental outcomes.

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, meaning it can interact with a wide range of biological targets.[1][2][3][4] While this versatility is powerful, it also increases the likelihood of unintended off-target interactions that can complicate data interpretation. This guide provides a structured framework for troubleshooting these effects, using N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine, hereafter referred to as "Compound P," as a representative example.

Q1: We observe a cellular phenotype (e.g., apoptosis, cell cycle arrest) that is more potent or qualitatively different than what we'd expect from inhibiting the primary target. What are the likely off-target classes for a pyrazole-based compound like Compound P?

A1: The pyrazole ring is a common feature in many approved drugs, often designed to fit into ATP-binding pockets or interact with key residues in enzyme active sites.[1][2] When unexpected activity occurs, it is critical to consider broad secondary pharmacology screening.[5][6][7][8]

Common Off-Target Families for Pyrazole Scaffolds:

Target FamilyRationale for Off-Target ActivityRecommended Initial Screen
Protein Kinases The pyrazole core is a bioisostere for other rings that can mimic the hinge-binding motifs required for kinase inhibition. Many kinase inhibitors exhibit polypharmacology, hitting multiple kinases.[9][10]Broad-panel kinase screen (e.g., >400 kinases) at a fixed concentration (e.g., 1 or 10 µM).
GPCRs While less common than kinase off-targets, interactions can occur, especially with amine-containing side chains.A broad GPCR binding panel (e.g., a safety panel of ~40-70 targets).
Ion Channels Cardiac ion channels, particularly hERG (human Ether-à-go-go-Related Gene), are notoriously promiscuous and can be blocked by a wide variety of small molecules, leading to cardiotoxicity.[11][12][13][14][15]hERG binding or functional patch-clamp assay is considered essential for safety profiling.[12][13][15]
Metabolic Enzymes Cytochrome P450 (CYP) enzymes are critical for drug metabolism. Inhibition of these enzymes can lead to drug-drug interactions and altered pharmacokinetic profiles.[16][17][18][19][20]In vitro CYP inhibition assay against major isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4).[16][17][18]

Q2: Our compound shows cytotoxicity at concentrations below the IC50 for our primary target. How do we begin to deconvolute this?

A2: This is a classic indicator of off-target toxicity.[21] The first step is to determine if the observed cytotoxicity is related to the intended mechanism of action. A crucial experiment is to use genetic methods to eliminate the primary target and see if the compound's effect persists.

cluster_0 Troubleshooting Workflow: Cytotoxicity A Observe unexpected cytotoxicity B Generate Target Knockout/Knockdown (e.g., CRISPR or siRNA) A->B C Treat WT and KO/KD cells with Compound P B->C D Compare Dose-Response Curves C->D E Conclusion: Cytotoxicity is ON-TARGET D->E KO/KD cells are resistant F Conclusion: Cytotoxicity is OFF-TARGET D->F KO/KD cells remain sensitive G Initiate Secondary Pharmacology Screening F->G cluster_1 CETSA Workflow A Treat Cells (Compound P vs. Vehicle) B Harvest & Resuspend A->B C Heat to Temp Gradient (Thermal Cycler) B->C D Lyse Cells (Freeze-Thaw) C->D E Centrifuge to Pellet Aggregated Proteins D->E F Collect Supernatant (Soluble Proteins) E->F G Analyze by Western Blot (Anti-CDK11 Ab) F->G H Plot Melting Curve G->H

Caption: High-level workflow for the Cellular Thermal Shift Assay (CETSA).

Scenario 2: Suspected Cardiotoxicity or Metabolic Liabilities

Issue: Preliminary in vivo studies show unexpected adverse events, or you want to proactively assess common safety liabilities before committing to expensive animal models.

Goal: Conduct in vitro safety pharmacology assays to assess potential for hERG channel inhibition and Cytochrome P450 (CYP) interactions.

Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmias. [12][13]Early assessment is a regulatory expectation and a critical safety checkpoint. [11][15]While the gold-standard is manual patch-clamp electrophysiology, various screening-level assays are available.

Methodology Overview (Assay typically outsourced to a specialized CRO):

  • Assay Type: A radioligand binding assay or an automated patch-clamp functional assay can be used.

  • System: HEK293 cells stably expressing the hERG channel.

  • Procedure: Compound P is tested at several concentrations (e.g., 0.1, 1, 10, 30 µM).

  • Endpoint: The IC50 for hERG inhibition is determined.

  • Interpretation: An IC50 value below 10 µM is often considered a potential liability that requires further investigation. A therapeutic index (hERG IC50 / efficacious concentration) of >30-100 is often desired.

This assay determines if Compound P inhibits the major drug-metabolizing enzymes, which could cause harmful drug-drug interactions. [17][19][20] Methodology Overview (LC-MS/MS Based):

  • System: Human liver microsomes, which contain a mixture of CYP enzymes.

  • Procedure: Compound P is co-incubated with the microsomes and a specific probe substrate for each major CYP isoform (e.g., Phenacetin for CYP1A2, Midazolam for CYP3A4).

  • Analysis: The reaction is quenched, and the amount of metabolite produced from the probe substrate is quantified by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Endpoint: A decrease in the formation of the probe's metabolite indicates inhibition. An IC50 value is calculated for each isoform.

  • Interpretation: Potent inhibition (IC50 < 1 µM) of a major CYP isoform is a significant red flag for potential clinical drug-drug interactions. [17]

References

  • Enhancing Drug Safety with HERG Testing: Strategies for Ion Channel Screening. Google Cloud.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • Unraveling the Role of hERG Channels in Drug Safety.
  • Role of hERG potassium channel assays in drug development. PubMed.
  • A cell-free, high-throughput hERG safety assay. The Rockefeller University.
  • hERG Serum Shift Assay.
  • The state of the art in secondary pharmacology and its impact on the safety of new medicines. PubMed.
  • Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. AxisPharm.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • Rationalizing Secondary Pharmacology Screening Using Human Genetic and Pharmacological Evidence. PubMed Central.
  • CYP Inhibition Assay. LifeNet Health LifeSciences.
  • Assays for CYP450 Inhibition, Induction, and Phenotyping.
  • The Translational Value of Secondary Pharmacology Binding Assays for Nonclinical Findings. FDA.
  • avoiding off-target effects in deg-1 CRISPR experiments. Benchchem.
  • Safety And Secondary Pharmacology. ApconiX.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
  • Secondary Pharmacology Screen for Use in Small Molecule Drug...
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.
  • CRISPR off-target detection with DISCOVER-seq.
  • Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. SpringerLink.
  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PubMed Central.
  • Cytochrome P450 Inhibition assay. Evotec.
  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science.
  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
  • Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. PubMed Central.
  • Are there experimental tests for off target effects in CRISPR?
  • Tools for experimental and computational analyses of off-target editing by programmable nucleases. PubMed Central.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.
  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PubMed Central.
  • N-((1-Methyl-1H-pyrazol-4-yl)methyl)cyclopropanamine. BLDpharm.
  • Challenges to drug development and troubleshooting checklist for identifying and validating targets before clinical trials.
  • 2-Methyl-n-[(1-methyl-1h-pyrazol-4-yl)methyl]propan-1-amine. CymitQuimica.
  • Turning liabilities into opportunities: Off-target based drug repurposing in cancer. Seminars in Cancer Biology.
  • Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central.
  • n-{[1-(Propan-2-yl)-1h-pyrazol-4-yl]methyl}hydroxylamine. PubChem.
  • Minimizing the off-target reactivity of covalent kinase inhibitors by...
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
  • Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies.
  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements.
  • Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks.
  • 3-Methoxy-N-(1-(1-methyl-1h-pyrazol-4-yl)ethyl)propan-1-amine. ChemScene.
  • The Unseen Engine of Discovery: A Technical Guide to Standardized Phenotype Vocabularies in Research and Drug Development. Benchchem.
  • Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. PubMed Central.
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI.

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Technical Support Center: Optimizing Dosage for In-Vivo Experiments with Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole compounds in in-vivo experiments. This guide provides in-depth technical advice, troubleshooting strategies, and frequently asked questions to help you optimize your experimental design and achieve reliable, reproducible results.

Foundational Knowledge: Understanding Pyrazole Compounds

Pyrazole and its derivatives are a class of heterocyclic compounds that form the core of numerous pharmaceuticals due to their wide range of biological activities.[1][2][3][4][5][6] They are featured in drugs with anti-inflammatory, anticancer, analgesic, and antipsychotic properties.[2][4] The unique physicochemical properties of the pyrazole ring can lead to favorable pharmacokinetic profiles.[2] However, like many small molecules, pyrazole compounds can present challenges in in-vivo studies, particularly concerning solubility and metabolism, which directly impact bioavailability and dose selection.[7][8][9]

Pre-clinical Dose Optimization Strategies

A systematic approach to dose selection is critical for the success of in-vivo studies. The goal is to identify a dose range that is both safe and effective.

The Importance of a Dose-Range Finding (DRF) Study

Before initiating a full-scale efficacy study, a dose-range finding (DRF) study is essential. This preliminary experiment in a small group of animals helps to determine the maximum tolerated dose (MTD) and the No Observable Adverse Effect Level (NOAEL).

What is the No Observable Adverse Effect Level (NOAEL)?

The NOAEL is the highest dose at which there are no statistically or biologically significant increases in the frequency or severity of adverse effects in the exposed population when compared to its appropriate control.[10] The NOAEL is a crucial parameter for establishing a safe starting dose for further studies.[10]

Experimental Protocol: Dose-Range Finding Study

Here is a step-by-step methodology for conducting a dose-range finding study:

  • Compound Formulation:

    • Many pyrazole compounds have poor aqueous solubility.[7] Therefore, an appropriate vehicle must be chosen to ensure the compound is fully solubilized and bioavailable.

    • Common formulation strategies include using co-solvents like DMSO, PEG400, and surfactants like Tween-80, or complexation with cyclodextrins.[9]

    • It is critical to test the stability of the formulation and to ensure the vehicle itself does not cause any adverse effects at the administered volume.

  • Animal Model Selection:

    • Choose an animal model that is relevant to the disease being studied.

    • For initial toxicity assessments, common choices include mice and rats.[11]

  • Dose Selection and Administration:

    • Start with a wide range of doses. A common approach is to use a logarithmic dose spacing (e.g., 1, 10, 100 mg/kg).

    • The route of administration should align with the intended clinical application (e.g., oral gavage, intraperitoneal injection).

  • Study Groups:

    • Include a vehicle control group to assess the effects of the formulation vehicle alone.

    • Use a small number of animals per group (e.g., n=3-5).

  • Monitoring and Data Collection:

    • Monitor the animals closely for clinical signs of toxicity for a predetermined period (e.g., 7-14 days). This includes changes in body weight, food and water intake, behavior, and physical appearance.

    • At the end of the study, perform a gross necropsy and consider collecting tissues for histopathological analysis.

    • Blood samples can be collected to assess hematology and clinical chemistry parameters.

  • Data Analysis and MTD/NOAEL Determination:

    • Analyze the collected data to identify dose-dependent trends in toxicity.

    • The MTD is the highest dose that does not cause unacceptable toxicity.

    • The NOAEL is the highest dose at which no adverse effects are observed.[10]

From DRF to Efficacy Studies

Once the MTD and NOAEL are established, you can select a range of doses for your efficacy studies. Typically, three dose levels are chosen: a high dose (at or near the MTD), a low dose, and an intermediate dose. This allows for the characterization of the dose-response relationship.

Allometric Scaling for Dose Estimation

Allometric scaling is a mathematical method used to extrapolate pharmacokinetic parameters and doses between different animal species based on body weight or body surface area.[11][12][13][14] This can be a useful tool for estimating a starting dose in a different species, including for first-in-human dose estimations.[10][11][12][13] The general principle is that many physiological and metabolic processes scale with body size in a predictable manner.

Visualization of the Dose Optimization Workflow

DoseOptimizationWorkflow cluster_preclinical Preclinical Dose Optimization DRF_Study Dose-Range Finding (DRF) Study Determine_MTD_NOAEL Determine MTD and NOAEL DRF_Study->Determine_MTD_NOAEL Collect toxicity data Select_Efficacy_Doses Select Doses for Efficacy Study (High, Medium, Low) Determine_MTD_NOAEL->Select_Efficacy_Doses Establish safe dose range Efficacy_Study Conduct Efficacy Study Select_Efficacy_Doses->Efficacy_Study Define experimental groups

Caption: Workflow for preclinical dose optimization of pyrazole compounds.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during in-vivo experiments with pyrazole compounds.

Question 1: My pyrazole compound shows good in-vitro activity but no efficacy in-vivo. What could be the problem?

Answer:

This is a common challenge in drug development. Several factors could be at play:

  • Poor Bioavailability: The compound may not be reaching the target tissue in sufficient concentrations. This can be due to:

    • Low Solubility: The compound may be precipitating in the gastrointestinal tract after oral administration.[15] Consider reformulating the compound using solubility-enhancing excipients.[7][8][9]

    • Poor Absorption: The compound may not be effectively crossing the intestinal wall.

    • Rapid Metabolism: The compound may be quickly broken down by metabolic enzymes, such as cytochrome P450s, in the liver.[16][17] Pyrazole itself is known to be metabolized into hydroxylated and conjugated derivatives.[16]

  • Inadequate Dose: The dose administered may be too low to achieve a therapeutic concentration at the target site.

  • Target Engagement: The compound may not be interacting with its intended target in the complex in-vivo environment.

Troubleshooting Steps:

  • Pharmacokinetic (PK) Study: Conduct a PK study to measure the concentration of the compound in the plasma and, if possible, in the target tissue over time. This will provide crucial information about its absorption, distribution, metabolism, and excretion (ADME).

  • Formulation Optimization: Experiment with different formulation strategies to improve solubility and absorption.[7][8][9][18]

  • Dose Escalation: If the compound is well-tolerated, consider increasing the dose in your efficacy study.

Question 2: I'm observing unexpected toxicity at doses that were predicted to be safe. What should I do?

Answer:

Unexpected toxicity can arise from several sources:

  • Vehicle Toxicity: The formulation vehicle itself may be causing adverse effects, especially at high volumes or concentrations. Always include a vehicle-only control group.

  • Metabolite Toxicity: A metabolite of the parent pyrazole compound could be more toxic.[17]

  • Off-Target Effects: The compound may be interacting with unintended biological targets.

  • Species-Specific Toxicity: The chosen animal model may be more sensitive to the compound than other species.

Troubleshooting Steps:

  • Review the DRF Study Data: Carefully re-examine the data from your dose-range finding study.

  • Conduct a More Detailed Toxicity Assessment: This may include more extensive histopathology, clinical chemistry, and hematology analysis.

  • Identify Metabolites: If possible, perform metabolite identification studies to see if any toxic metabolites are being formed.

  • Consider a Different Animal Model: If species-specific toxicity is suspected, you may need to evaluate the compound in a different animal model.

Question 3: How do I choose the right formulation for my poorly soluble pyrazole compound?

Answer:

Choosing the right formulation is critical for ensuring adequate drug exposure.[7][8][9][18] Here's a summary of common approaches:

Formulation StrategyDescriptionAdvantagesDisadvantages
Co-solvent Systems Using a mixture of solvents like DMSO, PEG400, and water to dissolve the compound.Simple to prepare.Can cause toxicity at high concentrations. May not be suitable for all routes of administration.
Surfactant-based Systems Using surfactants like Tween-80 or Cremophor to form micelles that encapsulate the drug.Can significantly increase solubility.May have their own biological effects.
Cyclodextrin Complexation Using cyclodextrins to form inclusion complexes with the drug, increasing its solubility.[9]Generally well-tolerated.Can be more complex to prepare.
Lipid-based Formulations Dissolving the compound in oils or lipids, often as a self-emulsifying drug delivery system (SEDDS).[7][8][9]Can improve oral bioavailability by utilizing lipid absorption pathways.May be more complex to develop and characterize.
Nanosuspensions Reducing the particle size of the drug to the nanometer range to increase its surface area and dissolution rate.[7][9]Can be used for various administration routes.Requires specialized equipment for preparation.

The best approach will depend on the specific physicochemical properties of your pyrazole compound and the intended experimental design. It is often necessary to screen several formulations to find the most suitable one.

Visualization of Troubleshooting Logic

TroubleshootingWorkflow Start In-Vivo Experiment Issue Issue_Type What is the issue? Start->Issue_Type No_Efficacy No Efficacy Issue_Type->No_Efficacy No Efficacy Unexpected_Toxicity Unexpected Toxicity Issue_Type->Unexpected_Toxicity Toxicity Check_Bioavailability Poor Bioavailability? - Low Solubility - Poor Absorption - Rapid Metabolism No_Efficacy->Check_Bioavailability Check_Dose Inadequate Dose? No_Efficacy->Check_Dose Check_Target_Engagement Lack of Target Engagement? No_Efficacy->Check_Target_Engagement Check_Vehicle_Toxicity Vehicle Toxicity? Unexpected_Toxicity->Check_Vehicle_Toxicity Check_Metabolite_Toxicity Toxic Metabolites? Unexpected_Toxicity->Check_Metabolite_Toxicity Check_Off_Target Off-Target Effects? Unexpected_Toxicity->Check_Off_Target Solution_PK Action: Conduct PK Study Check_Bioavailability->Solution_PK Solution_Reformulate Action: Optimize Formulation Check_Bioavailability->Solution_Reformulate Solution_Dose_Escalate Action: Dose Escalate Check_Dose->Solution_Dose_Escalate Solution_Vehicle_Control Action: Review Vehicle Control Check_Vehicle_Toxicity->Solution_Vehicle_Control Solution_Metabolite_ID Action: Metabolite ID Check_Metabolite_Toxicity->Solution_Metabolite_ID

Caption: Decision tree for troubleshooting common in-vivo experimental issues.

References

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Technical Support Center: Mitigating Cytotoxicity of N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine in Normal Cells

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you navigate and reduce the cytotoxic effects of this compound in normal (non-cancerous) cells during your experiments. Our goal is to empower you with the scientific rationale and practical protocols to enhance the therapeutic index of your research.

Introduction: Understanding Pyrazole Core and its Cytotoxic Potential

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide spectrum of biological activities, including anti-inflammatory and anticancer properties.[1][2][3][4][5] The versatility of the pyrazole ring allows for structural modifications that can fine-tune a compound's pharmacological profile. However, like many potent therapeutic agents, derivatives of pyrazole can exhibit off-target cytotoxicity in normal cells, a critical hurdle in drug development.[6][7]

This guide will explore the potential mechanisms behind the cytotoxicity of N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine and provide actionable strategies to mitigate these effects, ensuring the integrity and translational potential of your research.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions researchers encounter when observing cytotoxicity with N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine.

Q1: Why is my compound, N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine, showing toxicity in normal cell lines?

A1: The cytotoxicity of pyrazole derivatives can stem from several factors. While the pyrazole core itself is a stable heterocycle, the substituents on the ring play a crucial role in the compound's biological activity and toxicity profile.[7][8] The N-methyl group and the propan-2-amine side chain of your specific compound can influence its interaction with various cellular targets, potentially leading to off-target effects in normal cells. The overall lipophilicity and cellular uptake of the compound, influenced by these groups, can also contribute to its cytotoxic profile.

Q2: What are the likely cellular mechanisms behind the observed cytotoxicity?

A2: Based on studies of other pyrazole derivatives, the cytotoxicity could be mediated by several mechanisms, including:

  • Induction of Apoptosis: Many cytotoxic compounds, including some pyrazoles, trigger programmed cell death (apoptosis) in both cancer and normal cells.[7][9]

  • Cell Cycle Arrest: The compound might be interfering with the cell cycle progression, leading to arrest at specific checkpoints (e.g., G2/M phase) and subsequent cell death.[9]

  • Mitochondrial Dysfunction: Some pyrazole derivatives have been shown to impact mitochondrial function, leading to decreased oxygen consumption and ATP synthesis.[10]

  • Off-Target Kinase Inhibition: While your compound may be designed to target a specific kinase, it could have inhibitory effects on other kinases essential for normal cell survival.

Q3: Is it possible that a metabolite of my compound is the cytotoxic agent?

A3: Yes, this is a plausible explanation. The metabolic stability of pyrazole derivatives is a significant factor in their biological activity.[11] N-substituted pyrazoles can undergo metabolic transformations such as N-dealkylation or N-glucuronidation in vitro by cellular enzymes.[12] These metabolites could be more cytotoxic than the parent compound. Investigating the metabolic profile of your compound in the cell line of interest can provide valuable insights.

Q4: Can changing the formulation of my compound reduce its cytotoxicity?

A4: Absolutely. Formulation strategies can significantly impact a drug's pharmacokinetic and pharmacodynamic properties, potentially reducing toxicity.[13] For in vitro studies, this could involve using a different solvent for stock solutions, though care must be taken to ensure the solvent itself is not toxic at the final concentration. For in vivo applications, more advanced formulation approaches like encapsulation in nanoparticles or liposomes can alter the drug's distribution and reduce exposure to healthy tissues.[14][15][16][17]

Troubleshooting Guides: Experimental Strategies to Reduce Cytotoxicity

This section provides detailed, step-by-step protocols and the scientific rationale behind them to help you systematically investigate and mitigate the cytotoxicity of N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine in your normal cell lines.

Guide 1: Optimizing Experimental Conditions

The first step in troubleshooting cytotoxicity is to ensure that the experimental setup itself is not contributing to the observed effects.

Rationale: A detailed understanding of the concentration and time dependence of the cytotoxicity is crucial for identifying a therapeutic window.

Steps:

  • Prepare Serial Dilutions: Prepare a wide range of concentrations of N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine, typically from nanomolar to high micromolar, using a 2-fold or 3-fold dilution series.

  • Cell Seeding: Seed your normal cell line in a 96-well plate at a density that ensures logarithmic growth throughout the experiment.

  • Compound Treatment: Treat the cells with the prepared serial dilutions of the compound. Include a vehicle control (the solvent used to dissolve the compound) at the highest concentration used.

  • Time Points: Incubate the cells for multiple time points (e.g., 24, 48, and 72 hours).

  • Viability Assay: At each time point, assess cell viability using a standard method such as the MTT, MTS, or CellTiter-Glo® assay.

  • Data Analysis: Plot the cell viability against the log of the compound concentration to determine the IC50 (half-maximal inhibitory concentration) at each time point.

Data Presentation:

Time PointIC50 (µM) in Normal Cell LineIC50 (µM) in Target Cancer Cell LineTherapeutic Index (Normal IC50 / Cancer IC50)
24 hours
48 hours
72 hours

Interpretation: A higher therapeutic index indicates greater selectivity for cancer cells over normal cells. This data will help you select a concentration range for further experiments that is effective against your target cells while minimizing toxicity to normal cells.

Guide 2: Investigating the Mechanism of Cytotoxicity

Understanding how your compound is killing normal cells is key to developing strategies to prevent it.

Rationale: Differentiating between programmed cell death (apoptosis) and uncontrolled cell death (necrosis) can provide insights into the specificity of the cytotoxic effect.

Steps:

  • Cell Treatment: Treat your normal cells with the IC50 concentration of your compound (determined in Protocol 1.1) for a relevant time point (e.g., 24 or 48 hours). Include positive controls for apoptosis (e.g., staurosporine) and necrosis (e.g., heat shock).

  • Staining: Use a commercially available kit for Annexin V and Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters and stains the DNA of necrotic cells with compromised membranes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-positive, PI-negative cells are early apoptotic.

    • Annexin V-positive, PI-positive cells are late apoptotic or necrotic.

    • Annexin V-negative, PI-positive cells are necrotic.

Visualization of Experimental Workflow:

G cluster_prep Cell Preparation & Treatment cluster_stain Staining cluster_analysis Analysis start Seed Normal Cells treat Treat with Compound (IC50) start->treat pos_ctrl Include Positive Controls (Apoptosis & Necrosis) treat->pos_ctrl stain Stain with Annexin V & PI pos_ctrl->stain flow Flow Cytometry stain->flow interpret Data Interpretation (Apoptosis vs. Necrosis) flow->interpret

Caption: Workflow for differentiating apoptosis and necrosis.

Guide 3: Strategies for Mitigating Cytotoxicity

Once you have a better understanding of the cytotoxic profile of your compound, you can explore strategies to reduce its effects on normal cells.

Rationale: The concept of "cyclotherapy" involves using a second agent to protect normal cells from the toxicity of a primary therapeutic agent.[18] For example, if your compound induces cytotoxicity through a specific pathway that is also active in normal cells, a cytoprotective agent could temporarily block this pathway in normal cells without affecting its activity in cancer cells (which may have mutations in that pathway).

Experimental Approach:

  • Identify a Potential Cytoprotective Agent: Based on the suspected mechanism of toxicity, select a cytoprotective agent. For example, if reactive oxygen species (ROS) are involved, an antioxidant like N-acetylcysteine could be tested.

  • Dose-Response of the Cytoprotective Agent: First, determine a non-toxic concentration range for the cytoprotective agent alone in your normal cell line.

  • Co-treatment Experiment: Treat the normal cells with a fixed, non-toxic concentration of the cytoprotective agent for a short period (e.g., 1-2 hours) before adding a range of concentrations of your pyrazole compound.

  • Assess Viability: Measure cell viability after 24-72 hours and compare the IC50 values with and without the cytoprotective agent.

Expected Outcome: An increase in the IC50 value of your compound in the presence of the cytoprotective agent would indicate a successful reduction in cytotoxicity.

Rationale: Altering the formulation of a drug can change its solubility, stability, and cellular uptake, thereby influencing its cytotoxicity.[13][15]

Experimental Approach (for in vitro studies):

  • Solvent Selection: If you are using a solvent like DMSO to dissolve your compound, ensure the final concentration in the culture medium is well below its toxic level (typically <0.5%). Test alternative, less toxic solvents if necessary.

  • Use of Solubilizing Agents: For poorly soluble compounds, consider using solubilizing agents such as cyclodextrins. These can encapsulate the drug molecule, potentially altering its interaction with the cell membrane and reducing non-specific uptake.

  • Nanoparticle Encapsulation: For more advanced studies, encapsulating your compound in biocompatible nanoparticles (e.g., PLGA-based) can provide controlled release and may reduce acute toxicity.

Visualization of Formulation Impact on Cytotoxicity:

G cluster_compound Compound Formulation cluster_cell Normal Cell cluster_effect Cellular Effect free_drug Free Compound high_uptake High Cellular Uptake free_drug->high_uptake Rapid formulated_drug Formulated Compound (e.g., in Nanoparticle) low_uptake Controlled/Lower Uptake formulated_drug->low_uptake Gradual cytotoxicity Cytotoxicity high_uptake->cytotoxicity reduced_toxicity Reduced Cytotoxicity low_uptake->reduced_toxicity

Caption: Formulation strategies can modulate cellular uptake and reduce cytotoxicity.

Conclusion

Reducing the cytotoxicity of a promising therapeutic compound in normal cells is a critical step in drug development. By systematically evaluating the dose-response, investigating the mechanism of cell death, and exploring strategies such as co-administration of cytoprotective agents and formulation modifications, researchers can significantly improve the therapeutic window of N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine. This guide provides a framework for these investigations, grounded in scientific principles and practical experimental design.

References

  • Gao, C., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 923-948. [Link]

  • Zielińska-Przyjemska, M., et al. (2021). Genotoxicity of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1][6][13]triazine Sulfonamides in Normal and Cancer Cells In Vitro. International Journal of Molecular Sciences, 22(11), 5894. [Link]

  • Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(23), 2045-2066. [Link]

  • Strickley, R. G. (2004). Formulation approaches in mitigating toxicity of orally administrated drugs. Journal of Pharmaceutical Sciences, 93(11), 2685-2703. [Link]

  • Islam, M. R., et al. (2008). Cytotoxicity study of pyrazole derivatives. Bangladesh Journal of Pharmacology, 3(1), 21-25. [Link]

  • van Leeuwen, I. M., et al. (2012). Protecting normal cells from the cytotoxicity of chemotherapy. Cell Cycle, 11(10), 1849-1850. [Link]

  • Dutta, S., et al. (2018). Approaches to reduce toxicity of anticancer drug. Journal of Harmonized Research in Pharmacy, 7(3), 61-71. [Link]

  • Pernice, V., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences, 24(2), 1639. [Link]

  • Singh, S., et al. (2023). Small Molecule Targeting Immune Cells: A Novel Approach for Cancer Treatment. Cancers, 15(14), 3684. [Link]

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 134. [Link]

  • Ouf, S. A., et al. (2020). Synthesis, cytotoxicity of some pyrazoles and pyrazolo[1,5-a]pyrimidines bearing benzothiazole moiety and investigation of their mechanism of action. Bioorganic Chemistry, 102, 104053. [Link]

  • Moolye, S., et al. (2023). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 8(12), 11089-11103. [Link]

  • de Oliveira, R. S., et al. (2020). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 11, 1269. [Link]

  • Chan, S. Y., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 13(9), 1349. [Link]

  • Al-Suwaidan, I. A., et al. (2022). Design, Synthesis, Characterization, and Cytotoxicity of New Pyrazolylmethylene-2-thioxoimidazolidin-4-one Derivatives towards Androgen-Sensitive LNCaP Prostate Cancer Cells. Molecules, 27(14), 4443. [Link]

  • Li, J., et al. (2022). Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. Antibody Therapeutics, 5(4), 235-246. [Link]

  • Hypha Discovery. (n.d.). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. [Link]

  • Islam, M. R., et al. (2008). Cytotoxicity study of pyrazole derivatives. Bangladesh Journal of Pharmacology, 3(1), 21-25. [Link]

  • Gao, C., et al. (2022). Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies. RSC Medicinal Chemistry, 13(8), 923-948. [Link]

  • Skuratov, E., et al. (2023). Strategies for the Development of NK Cell-Based Therapies for Cancer Treatment. Biomedicines, 11(7), 1845. [Link]

  • World Pharma Today. (2023). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Kapri, A., et al. (2024). Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. Pharmaceutical Chemistry Journal, 57(12), 1749-1772. [Link]

  • MacFarlane, A. W. 4th, et al. (2023). Therapeutic approaches to enhance natural killer cell cytotoxicity. Frontiers in Immunology, 14, 1222955. [Link]

  • Kumar, M., et al. (2025). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Scientific Reports, 15(1), 12345. [Link]

  • Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(13), 5034. [Link]

  • El-Faham, A., et al. (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2023(2), M1639. [Link]

  • Kumar, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Current Organic Chemistry, 26(11), 1047-1065. [Link]

  • Tran, T. H., et al. (2019). Strategies for the Formulation Development of Poorly Soluble Drugs via Oral Route. Current Pharmaceutical Design, 25(39), 4169-4181. [Link]

  • Al-Warhi, T., et al. (2022). Design, synthesis, and antitumor screening of novel pyranopyrazoles as VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2262-2275. [Link]

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Technical Support Center: Troubleshooting Pyrazole Compound Stability in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrazole compound stability. This guide is designed for researchers, scientists, and drug development professionals who are encountering stability challenges with pyrazole derivatives in solution. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your experimental work.

This resource is structured in a question-and-answer format to directly address the common issues faced in the laboratory. We will delve into the causes of instability and provide practical, field-proven solutions.

Table of Contents

  • Frequently Asked Questions (FAQs)

  • Troubleshooting Guides

  • Data & Protocols

  • References

Frequently Asked Questions (FAQs)

Q1: My pyrazole compound is degrading in solution. What are the likely causes?

A1: Instability of pyrazole compounds in solution is a multifaceted issue, often stemming from a combination of factors. The primary culprits are hydrolysis, oxidation, and photodegradation. The pyrazole ring itself is generally aromatic and relatively stable, but its substituents and the solution's environment can create vulnerabilities.[1]

  • Hydrolysis: The pyrazole ring can be susceptible to cleavage under harsh acidic or basic conditions, although this is less common than for other heterocyclic systems. More frequently, functional groups attached to the pyrazole ring, such as esters or amides, are prone to hydrolysis. For instance, some pyrazole ester derivatives have been shown to degrade rapidly in pH 8 buffer.[2]

  • Oxidation: This is a significant degradation pathway for many pyrazole derivatives. The presence of dissolved oxygen, trace metal ions, or exposure to oxidizing agents can lead to the formation of reactive intermediates and subsequent degradation, which may involve ring opening.[3] For example, the pyrazolone drug edaravone is particularly susceptible to oxidative degradation in its anionic form.

  • Photodegradation: Exposure to light, especially UV radiation, can provide the energy needed to initiate photochemical reactions. This can involve cleavage of bonds within the pyrazole ring or its substituents, leading to a variety of degradation products.[4]

The workflow below illustrates the initial steps to diagnose the cause of instability.

G start Observation: Compound Degrading in Solution check_storage Review Storage Conditions: - Light exposure? - Temperature fluctuations? - Headspace oxygen? start->check_storage check_solution Examine Solution Composition: - pH of the buffer? - Purity of solvents? - Presence of potential catalysts? start->check_solution forced_degradation Perform Forced Degradation Study check_storage->forced_degradation check_solution->forced_degradation

Caption: Initial diagnostic workflow for pyrazole instability.

Q2: How does pH affect the stability of my pyrazole compound?

A2: The pH of your solution is a critical factor governing the stability of pyrazole compounds due to their amphoteric nature, meaning they can act as both weak acids and bases.[1]

  • Protonation and Deprotonation: The pyrazole ring contains a pyrrole-like NH group that can be deprotonated under basic conditions and a pyridine-like nitrogen that can be protonated under acidic conditions. These changes in ionization state can significantly alter the electron distribution in the aromatic ring, making it more or less susceptible to degradation. For example, the anionic form of edaravone, which is more prevalent at neutral to basic pH, is more prone to oxidation.[5]

  • Catalysis of Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis of susceptible functional groups on the pyrazole molecule, such as esters or amides. The stability of celecoxib, for instance, has been evaluated under both acidic and alkaline conditions.[6]

To mitigate pH-related degradation, it is crucial to determine the optimal pH range for your specific compound through stability studies at various pH values.

Q3: What role does the solvent play in the stability of pyrazole derivatives?

A3: Your choice of solvent can influence the stability of a pyrazole compound in several ways, primarily by affecting tautomeric equilibrium and solubility.

  • Tautomerism: N-unsubstituted pyrazoles can exist in different tautomeric forms. The equilibrium between these tautomers can be influenced by the solvent's polarity and its ability to form hydrogen bonds.[7] A shift in the dominant tautomer can expose a more reactive form of the molecule to degradation.

  • Solubility and Aggregation: Poor solubility can lead to the formation of micro-precipitates, which may not be visually apparent but can affect the accuracy of your experiments. If a compound is forced into a solution where it is not fully soluble, it may be more prone to degradation at the solid-liquid interface.

  • Solvent-Mediated Degradation: Solvents themselves can participate in degradation reactions. For example, protic solvents like water or methanol can act as nucleophiles in solvolysis reactions, especially under forcing conditions.

It is advisable to assess the stability of your pyrazole compound in a few different solvents of varying polarity and protic/aprotic nature during initial development.

Q4: My compound seems to be sensitive to light. What is happening and how can I prevent it?

A4: Photodegradation occurs when a molecule absorbs light energy, promoting it to an excited state. This excess energy can lead to bond cleavage and the formation of reactive species. For pyrazoles, this can manifest as:

  • N-H Bond Fission: UV light can induce the cleavage of the N-H bond in the pyrazole ring, leading to the formation of pyrazolyl radicals.[8]

  • Ring Opening and Rearrangement: In some cases, light can trigger ring-opening or rearrangement reactions, leading to the formation of different heterocyclic systems, such as imidazoles.[9]

  • Degradation of Substituents: Light can also initiate the degradation of photosensitive substituents on the pyrazole ring. The photodegradation of sildenafil, for example, primarily involves the breakdown of the piperazine ring.[10]

Prevention Strategies:

  • Amber Vials: Always store and handle photosensitive compounds in amber glass vials or containers that block UV and visible light.

  • Work in a Darkened Environment: When preparing solutions or performing experiments, minimize exposure to direct light.

  • Include a Photostability Study: As part of a forced degradation study, expose your compound to a controlled light source (e.g., a xenon lamp) to understand its photolytic degradation profile.[11]

Q5: I am observing unexpected peaks in my LC-MS analysis. Could these be degradation products?

A5: Yes, the appearance of new, unexpected peaks in your LC-MS chromatogram is a common indicator of compound degradation. To confirm if these are degradation products, consider the following:

  • Monitor Peak Areas Over Time: If the area of the new peak increases over time while the area of the parent compound peak decreases, it is highly likely a degradation product.

  • Mass-to-Charge Ratio (m/z): Analyze the m/z of the new peaks. Degradation products often have m/z values that correspond to predictable chemical transformations of the parent molecule, such as hydrolysis (+18 Da, addition of water), oxidation (+16 Da, addition of oxygen), or dimerization.

  • Forced Degradation Comparison: Compare the chromatograms of your aged sample with those from a forced degradation study. If the retention times and mass spectra of the unknown peaks match those of peaks generated under specific stress conditions (e.g., acid, base, peroxide), you can identify the degradation pathway.[12]

The following diagram illustrates a general workflow for identifying unknown peaks in an LC-MS analysis.

G start Unknown Peak Observed in LC-MS check_time Analyze Samples at Different Time Points start->check_time analyze_ms Determine m/z and Fragmentation Pattern start->analyze_ms compare_forced Compare with Forced Degradation Samples analyze_ms->compare_forced propose_structure Propose Degradant Structure compare_forced->propose_structure

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Technical Support Center: A Guide to Preventing Degradation of N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Science Team

Welcome to the technical support guide for N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance on preventing the chemical degradation of this compound. By understanding its inherent chemical liabilities and implementing the robust protocols outlined here, you can ensure the integrity, quality, and reliability of your experimental results and formulations.

Section 1: Frequently Asked Questions (FAQs) on Compound Stability

This section addresses the most common questions regarding the stability of N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine, providing a foundational understanding of its degradation pathways.

Q1: What are the primary chemical liabilities of N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine?

The structure of the molecule, which features a secondary amine and an N-methylpyrazole ring, presents three primary degradation risks:

  • Oxidation: The secondary amine is susceptible to oxidation. This is one of the most common degradation pathways for pharmaceuticals after hydrolysis.[1] Oxidation can be initiated by atmospheric oxygen, trace metal ions, or peroxide impurities often found in common pharmaceutical excipients.[1] The reaction can lead to the formation of N-oxides, hydroxylamines, or nitrones.[2]

  • Excipient Incompatibility (Maillard Reaction): The secondary amine functional group can undergo a Maillard reaction, a well-known chemical incompatibility, with reducing sugars like lactose, which are frequently used as excipients.[3][4][5] This reaction can cause discoloration (browning) and degradation of the active pharmaceutical ingredient (API).[3]

  • pH-Dependent Degradation: As a basic compound, its stability in solution is highly dependent on pH. The unprotonated (free base) form of the amine is more nucleophilic and generally more susceptible to oxidation than its protonated salt form.[1] While the pyrazole ring itself is generally stable, extreme pH conditions could potentially lead to degradation.[6][7]

Compound_Stability Key Stability Factors for N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine Oxidative_Degradation Oxidative Degradation Compound_Stability->Oxidative_Degradation Excipient_Incompatibility Excipient Incompatibility Compound_Stability->Excipient_Incompatibility Environmental_Factors Environmental Factors Compound_Stability->Environmental_Factors Secondary_Amine Secondary Amine is Susceptible Site Oxidative_Degradation->Secondary_Amine Peroxides Peroxide Impurities (in excipients) Oxidative_Degradation->Peroxides Oxygen Atmospheric Oxygen Oxidative_Degradation->Oxygen Metal_Ions Trace Metal Ions Oxidative_Degradation->Metal_Ions Maillard_Reaction Maillard Reaction Excipient_Incompatibility->Maillard_Reaction Reducing_Sugars Reducing Sugars (e.g., Lactose) Excipient_Incompatibility->Reducing_Sugars Aldehydes Aldehyde Impurities (in excipients) Excipient_Incompatibility->Aldehydes pH pH of Solution Environmental_Factors->pH Light Photostability Environmental_Factors->Light Temperature Thermal Stress Environmental_Factors->Temperature Humidity Moisture Environmental_Factors->Humidity

Caption: Key factors influencing the stability of the compound.

Q2: How does pH affect the stability of the compound in solution?

The secondary amine in the molecule is basic. In acidic to neutral pH, the amine will be predominantly in its protonated (salt) form. In alkaline conditions, it will exist as the free base. The free base is more electron-rich and thus more susceptible to oxidation.[1] Therefore, solutions are generally more stable at a slightly acidic pH. However, extreme acidic or basic conditions could promote hydrolysis of other parts of the molecule or the pyrazole ring itself, although pyrazoles are typically quite stable.[6][8] The optimal pH for stability should be determined empirically through a formal pH-stability profile study.

Q3: Is the compound sensitive to light and oxygen?

Yes, due to the presence of the secondary amine, the compound is at risk of oxidative degradation, which can be accelerated by both oxygen and light (photolysis).[1][3] The pyrazole ring, while generally stable, can also participate in photochemical reactions.[9] Therefore, it is critical to protect the compound from both light and air, especially during long-term storage or when in solution.

Q4: What are the ideal storage conditions for the neat (solid) compound?

Based on its chemical liabilities, the ideal storage conditions for the solid API are designed to minimize exposure to environmental factors that promote degradation.[10][11]

  • Temperature: Controlled room temperature (20-25°C) or refrigerated (2-8°C) is recommended, depending on long-term stability data.[11][12] Avoid high temperatures.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Light: Store in an amber or opaque container to protect from light.

  • Humidity: Store in a tightly sealed container with a desiccant to protect from moisture.

Q5: What are common incompatible excipients to avoid in formulations?

Careful selection of excipients is critical to prevent degradation.[3][4]

  • Avoid: Excipients containing reducing sugars (e.g., lactose, dextrose) due to the risk of the Maillard reaction.[5][13]

  • Use with Caution: Excipients known to have higher levels of reactive impurities, such as peroxides (e.g., povidone, polyethylene glycols) or aldehydes.[1][13] If their use is necessary, select grades with low peroxide values and consider adding an antioxidant to the formulation.

Section 2: Troubleshooting Guide for Observed Degradation

This guide provides a systematic approach to diagnosing and resolving common degradation issues encountered during experiments.

Start Degradation Observed? State_Check Is the compound in solid or solution form? Start->State_Check Solid_Form Solid Form State_Check->Solid_Form Solid Solution_Form Solution Form State_Check->Solution_Form Solution Solid_Issue What is the issue? Solid_Form->Solid_Issue Solid_Discoloration Discoloration (Yellowing/Browning) Solid_Issue->Solid_Discoloration Discoloration Solid_Discoloration_Cause Possible Causes: - Oxidation from air - Maillard reaction from contaminant - Photodegradation Solid_Discoloration->Solid_Discoloration_Cause Solid_Discoloration_Solution Solution: 1. Store under inert gas (N2/Ar). 2. Use amber vials. 3. Re-purify material. 4. Ensure container is clean. Solid_Discoloration_Cause->Solid_Discoloration_Solution Solution_Issue What is the issue? Solution_Form->Solution_Issue Solution_Peaks New Impurity Peaks in HPLC/LC-MS Solution_Issue->Solution_Peaks New Peaks Solution_Precipitate Precipitate Formation Solution_Issue->Solution_Precipitate Precipitate Solution_Peaks_Cause Possible Causes: - pH instability - Oxidation (dissolved O2/peroxides) - Photodegradation - Solvent reaction Solution_Peaks->Solution_Peaks_Cause Solution_Peaks_Solution Solution: 1. Buffer pH (typically slightly acidic). 2. Degas solvents (sparge with N2/Ar). 3. Use high-purity/stabilized solvents. 4. Protect solution from light. Solution_Peaks_Cause->Solution_Peaks_Solution Solution_Precipitate_Cause Possible Causes: - Poor solubility at given pH/temp - Degradant is insoluble - Salt formation with buffer component Solution_Precipitate->Solution_Precipitate_Cause Solution_Precipitate_Solution Solution: 1. Check solubility profile. 2. Adjust pH/cosolvent. 3. Analyze precipitate to identify. 4. Choose a non-reactive buffer. Solution_Precipitate_Cause->Solution_Precipitate_Solution

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Technical Support Center: Refining Purification Methods for Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of pyrazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating these critical heterocyclic compounds. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind the "how," ensuring you can troubleshoot and refine your purification strategies effectively.

Understanding the Pyrazole Moiety: A Purification Perspective

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, presents unique purification challenges and opportunities. Its aromaticity and the presence of both a weakly basic pyridine-like nitrogen and a potentially acidic/nucleophilic pyrrole-like nitrogen dictate its behavior in various purification techniques.[1][2] The specific substituents on the pyrazole core further influence its polarity, solubility, and potential for forming challenging-to-separate isomers. This guide will equip you to navigate these complexities.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions encountered during the purification of pyrazole derivatives.

Q1: What are the primary methods for purifying pyrazole derivatives?

A1: The most common and effective methods for purifying pyrazole derivatives are:

  • Recrystallization: Ideal for solid compounds with relatively high initial purity.

  • Column Chromatography: The workhorse for separating complex mixtures, including regioisomers and reaction byproducts. Both normal-phase (silica gel, alumina) and reversed-phase (C18) chromatography are frequently employed.

  • Acid-Base Extraction: Exploits the basicity of the pyrazole ring to separate it from non-basic impurities. This is often used as a preliminary purification step.

Q2: My pyrazole derivative is an oil and won't crystallize. What should I do?

A2: "Oiling out" is a common problem. Here are several strategies to induce crystallization:

  • Trituration: Vigorously stir the oil with a non-polar solvent like hexanes or pentane. This can often induce the formation of a solid.

  • Solvent System Modification: If recrystallization from a single solvent fails, try a binary solvent system. Dissolve the oil in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is insoluble) until turbidity persists. Heating to redissolve and then slow cooling can yield crystals.[3]

  • Seed Crystals: If you have a small amount of pure, solid material from a previous batch, adding a tiny crystal to the supersaturated solution can initiate crystallization.

  • Purification Prior to Crystallization: The oil may contain impurities that inhibit crystallization. A quick pass through a short plug of silica gel can sometimes remove these, allowing the purified oil to crystallize.

Q3: How do I choose the best solvent for recrystallizing my pyrazole derivative?

A3: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Initial Screening: Test the solubility of a small amount of your crude product in various common solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures like ethanol/water or ethyl acetate/hexanes).[3][4]

  • "Like Dissolves Like": Consider the polarity of your pyrazole derivative. Highly polar derivatives may crystallize well from alcohols or water mixtures, while less polar derivatives might be better suited to toluene or hexane-based systems.

  • Binary Solvent Systems: For challenging crystallizations, a combination of a solvent in which the compound is soluble and one in which it is insoluble (an anti-solvent) can be very effective.

Troubleshooting Guides: A Deeper Dive

This section provides detailed troubleshooting for specific, complex issues you may face during your experiments.

Issue 1: Separation of Regioisomers

The synthesis of pyrazoles from unsymmetrical 1,3-dicarbonyl compounds often yields a mixture of regioisomers, which can be notoriously difficult to separate due to their similar physical properties.

Symptoms:

  • Multiple spots with very close Rf values on TLC.

  • Broadened or multiple signals in ¹H and ¹³C NMR spectra.

  • Difficulty in obtaining a sharp melting point.

Troubleshooting Workflow:

G start Mixture of Regioisomers chromatography Column Chromatography start->chromatography crystallization Fractional Crystallization start->crystallization Is the product solid? salt Acid Addition Salt Formation start->salt Are isomers basic? tlc Optimize TLC Separation chromatography->tlc Poor separation? eluent Test various eluent systems (e.g., Hexane/EtOAc, DCM/MeOH, Toluene/Acetone) tlc->eluent deactivate Deactivate Silica Gel (add 0.5-1% Triethylamine to eluent) eluent->deactivate Still poor separation? rp_chrom Reversed-Phase (C18) Chromatography deactivate->rp_chrom Still co-eluting? success Pure Isomers rp_chrom->success solvent_screen Screen a wide range of solvents and solvent pairs crystallization->solvent_screen solvent_screen->success Successful? acid_screen React with different acids (HCl, H2SO4, Oxalic Acid) salt->acid_screen acid_screen->success Successful?

Caption: Troubleshooting workflow for separating pyrazole regioisomers.

Causality and Expert Insights:

  • Chromatography: The subtle differences in the dipole moments of regioisomers can be exploited by carefully optimizing the mobile phase polarity. Deactivating the acidic silanol groups on silica gel with a base like triethylamine can prevent peak tailing and improve resolution for basic pyrazoles. Reversed-phase chromatography separates compounds based on hydrophobicity, offering an alternative separation mechanism that can be effective when normal-phase fails.

  • Fractional Crystallization: This technique relies on small differences in the crystal lattice energies and solubilities of the isomers. It is often a matter of trial and error but can be highly effective and scalable if a suitable solvent system is identified.

  • Acid Addition Salt Formation: Protonation of the pyrazole ring alters its solubility profile significantly. The resulting salts of the different regioisomers may have sufficiently different solubilities to allow for separation by selective crystallization.[5]

Issue 2: Persistent Colored Impurities

Many pyrazole syntheses, particularly those involving hydrazine precursors, can produce highly colored byproducts that persist through initial purification steps.

Symptoms:

  • Crude product is a deep yellow, orange, or red oil/solid.

  • Color persists after column chromatography or a single recrystallization.

Purification Strategies:

MethodDescriptionBest For
Activated Charcoal Treatment The crude product is dissolved, and a small amount of activated charcoal is added. The mixture is heated briefly and then filtered hot to remove the charcoal and adsorbed impurities.Removing minor, highly conjugated colored impurities.
Acid-Base Extraction The pyrazole is protonated with an acid and extracted into the aqueous phase, leaving non-basic colored impurities in the organic layer. The pyrazole is then recovered by basifying the aqueous layer and re-extracting.Removing hydrazine-related and other non-basic colored byproducts.
Recrystallization Often, colored impurities are present in small amounts and will remain in the mother liquor upon crystallization of the major product.When the colored impurity is significantly more soluble than the desired pyrazole.

Expert Tip: When using activated charcoal, use it sparingly as it can also adsorb your desired product, leading to lower yields. Perform a hot filtration to remove the charcoal to prevent your product from crystallizing prematurely.

Issue 3: Product Instability on Silica Gel

Some pyrazole derivatives, particularly those with sensitive functional groups, can degrade on the acidic surface of silica gel.

Symptoms:

  • Low recovery from the column.

  • Appearance of new, more polar spots on TLC after running the column.

  • Streaking on the TLC plate.

Mitigation Strategies:

  • Deactivate the Silica Gel: As mentioned for regioisomer separation, adding 0.5-1% triethylamine or ammonia in methanol to the eluent can neutralize the acidic sites on the silica.

  • Use an Alternative Stationary Phase: Neutral alumina is a good alternative for basic or acid-sensitive compounds.

  • Flash Chromatography: Minimize the time your compound spends on the column by running the chromatography as quickly as possible.

  • Avoid Chlorinated Solvents: Solvents like dichloromethane can become acidic over time. Using fresh, high-purity solvents is recommended.

Detailed Experimental Protocols

These protocols provide a starting point for your purification experiments. Remember to always perform small-scale trials to optimize conditions for your specific derivative.

Protocol 1: General Procedure for Flash Column Chromatography
  • Eluent Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., Hexane:Ethyl Acetate) that provides good separation of your target compound from impurities, with an Rf value of approximately 0.2-0.4 for the desired product.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Wet Loading: Dissolve the crude pyrazole in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully add the sample to the top of the packed column.

    • Dry Loading: Dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the low-polarity solvent system. Gradually increase the polarity of the eluent to move the compounds down the column.

  • Fraction Collection: Collect fractions and monitor their composition by TLC. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: In a small test tube, add a few milligrams of your crude product. Add a few drops of the chosen solvent. If it dissolves immediately at room temperature, it is likely too good a solvent. If it is insoluble at room temperature, heat the test tube. An ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude pyrazole derivative in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the compound.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal to the hot solution and heat for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or if charcoal was used, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Protocol 3: General Procedure for Acid-Base Extraction
  • Dissolve the crude pyrazole product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).

  • Shake the funnel vigorously and allow the layers to separate. The protonated pyrazole salt will be in the aqueous layer.

  • Drain the lower aqueous layer into a clean flask.

  • Wash the organic layer with the aqueous acid solution one more time and combine the aqueous extracts.

  • Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 1 M NaOH) with stirring until the solution is basic (check with pH paper).

  • The purified pyrazole should precipitate out. If it does not, extract it back into an organic solvent.

  • If the product precipitates, collect it by filtration. If extracted, dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

Visualization of Workflows

G start Crude Pyrazole Derivative is_solid Is the product a solid? start->is_solid initial_purity Initial Purity >90%? is_solid->initial_purity Yes column Column Chromatography is_solid->column No (Oil) recrystallize Recrystallization initial_purity->recrystallize Yes initial_purity->column No pure_product Pure Pyrazole Derivative recrystallize->pure_product acid_base Consider preliminary Acid-Base Extraction column->acid_base Significant basic/non-basic impurities? column->pure_product acid_base->column

Caption: General purification strategy decision tree for pyrazole derivatives.

References

  • Telescoped Flow Process for the Syntheses of N-Aryl Pyrazoles. ACS Publications. [Link]

  • What solvent should I use to recrystallize pyrazoline? ResearchGate. [Link]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD. [Link]

  • Method for purifying pyrazoles.
  • Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry. [Link]

  • Innovative Silica-Supported Acid Catalyst for Sustainable Synthesis of Bioactive Pyrazoles: Insights into Mechanisms and Applications. ACS Omega. [Link]

  • A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. [Link]

  • Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]

  • A review of pyrazole compounds' production, use, and pharmacological activity. Community Practitioner. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]

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  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. [Link]

  • Synthesis of Pyrazole-Thiobarbituric Acid Derivatives: Antimicrobial Activity and Docking Studies. MDPI. [Link]

  • Immobilization of pyrazole compounds on silica gels and their preliminary use in metal ion extraction. ResearchGate. [Link]

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  • Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journals. [Link]

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Technical Support Center: Addressing Resistance to Pyrazole-Based Drugs

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to provide both foundational knowledge and in-depth troubleshooting protocols for researchers encountering resistance to pyrazole-based kinase inhibitors. This resource moves from frequently asked questions to detailed experimental workflows to help you diagnose and potentially overcome resistance in your models.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding pyrazole-based drugs and the nature of resistance.

Q1: What are pyrazole-based drugs and their common targets?

A1: Pyrazole is a five-membered heterocyclic ring structure that serves as a "privileged scaffold" in medicinal chemistry.[1][2] Its versatility allows for the design of potent and selective inhibitors against a wide range of protein kinases, which are crucial regulators of cellular processes like growth and proliferation.[1][3] Many FDA-approved kinase inhibitors incorporate a pyrazole ring, targeting kinases such as BRAF, JAK, BTK, and ALK, making them vital in oncology.[1][2][4]

Q2: My pyrazole-based inhibitor is losing efficacy. What are the primary mechanisms of acquired resistance?

A2: Acquired resistance, which develops after an initial response to therapy, is a significant clinical challenge.[5][6] The mechanisms are diverse but can be broadly categorized into two main groups:

  • On-Target Alterations: These are genetic changes to the drug's direct target. This includes secondary mutations within the kinase domain that prevent the drug from binding effectively, or amplification of the target gene, leading to its overexpression.[7] For example, resistance to the BRAF inhibitor vemurafenib can arise from amplification of the BRAFV600E allele or the acquisition of new mutations in the BRAF kinase domain.[7][8][9]

  • Off-Target (Bypass) Mechanisms: In this scenario, the cancer cells activate alternative signaling pathways to circumvent their dependency on the inhibited target.[10] This can involve the upregulation of other receptor tyrosine kinases (RTKs) or mutations in downstream signaling molecules that reactivate the critical pathway.[11][12][13] For instance, mutations in NRAS or activation of the PI3K/AKT pathway are common bypass mechanisms in melanoma cells resistant to BRAF inhibitors.[9][12][13]

Q3: What other factors can contribute to drug resistance?

A3: Beyond on-target and bypass mechanisms, several other factors can reduce drug efficacy:

  • Drug Efflux: Cancer cells can increase the expression of membrane transporter proteins, known as efflux pumps, which actively expel the drug from the cell, lowering its intracellular concentration to sub-therapeutic levels.[10][14][15]

  • Metabolic Reprogramming: Resistant cells often alter their metabolic pathways, such as glucose, lipid, or amino acid metabolism, to support survival and proliferation despite drug pressure.[16][17][18][19][20]

  • Tumor Microenvironment (TME): Interactions between cancer cells and stromal cells within the TME can confer innate resistance to therapies.[21]

Part 2: Troubleshooting Guides & Experimental Workflows

This section provides detailed, step-by-step guidance for specific experimental challenges.

Scenario 1: Loss of Efficacy in a Cancer Cell Line Model

Problem: "My cancer cell line, which was initially sensitive to my pyrazole-based inhibitor (e.g., a BRAF inhibitor), is now proliferating at concentrations that were previously cytotoxic. How do I determine the mechanism of resistance?"

Solution Workflow: This requires a systematic approach to first confirm resistance and then investigate the potential underlying causes.

G cluster_start Initial Observation cluster_confirm Step 1: Confirm Resistance cluster_investigate Step 2 & 3: Investigate Mechanism cluster_validate Step 4: Functional Validation start Loss of Inhibitor Efficacy in Cell Line Model confirm Perform IC50 Shift Assay (e.g., MTT, CellTiter-Glo) start->confirm decision Is IC50 significantly increased? confirm->decision ontarget On-Target Analysis: - Sanger/NGS of Target Gene - qPCR/FISH for Amplification decision->ontarget Yes offtarget Off-Target Analysis: - Western Blot for Bypass Pathways - RT-qPCR for Efflux Pumps - Metabolic Assays decision->offtarget Yes validate Validate Hypothesis: - Ectopic expression of mutation - siRNA/inhibitor for bypass pathway ontarget->validate offtarget->validate

Caption: Workflow for identifying pyrazole inhibitor resistance.

Q: How do I definitively confirm that my cell line has developed resistance?

A: The gold standard is to demonstrate a shift in the half-maximal inhibitory concentration (IC50). You must compare the IC50 of the suspected resistant cell line to the parental (sensitive) cell line.

Protocol 1: IC50 Determination via Cell Viability Assay (e.g., MTT/MTS)

  • Cell Seeding: Seed both parental and suspected resistant cells into 96-well plates at a pre-determined optimal density. Allow cells to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of your pyrazole-based inhibitor. A common range is 10 µM to 0.1 nM in 8-12 steps. Treat the cells and include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 48-72 hours).

  • Viability Measurement: Add a viability reagent like MTS or MTT and incubate according to the manufacturer's instructions. Measure the absorbance using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control. Plot the dose-response curve (Concentration vs. % Viability) and calculate the IC50 value using non-linear regression analysis. A significant increase (e.g., >5-fold) in the IC50 for the resistant line confirms resistance.

  • Scientist's Note: Consistency is key. Ensure cell passage numbers are similar and that you perform at least three biological replicates for robust data.[22]

Q: How can I check for mutations in the drug's target kinase?

A: Direct sequencing of the target gene is the most effective method.

Protocol 2: Target Gene Sequencing

  • Isolate gDNA: Extract genomic DNA from both parental and resistant cell lines.

  • PCR Amplification: Design primers to amplify the coding sequence of the target kinase, particularly the kinase domain where resistance mutations often occur.[23]

  • Sequencing:

    • Sanger Sequencing: A cost-effective method for targeted analysis. Send the purified PCR products for sequencing.

    • Next-Generation Sequencing (NGS): Provides deeper coverage and can identify mutations in rare subclones.[21] This is a less biased approach if the specific mutation is unknown.

  • Analysis: Align the sequences from the resistant cells to those from the parental cells and the reference genome to identify any acquired mutations.

Q: How do I test for target gene amplification?

A: Gene amplification can be assessed at the DNA or RNA level.

  • Quantitative PCR (qPCR): Measure the relative copy number of the target gene in resistant vs. parental cells.

  • Fluorescence In Situ Hybridization (FISH): Provides a direct visualization and quantification of gene copy number on the chromosome.

  • RNA-Seq/RT-qPCR: Can show significant upregulation of the target gene's transcript levels.

Q: My target gene sequence is clean. How do I look for bypass pathway activation?

A: The most common bypass strategy is the reactivation of the same downstream pathway (e.g., MAPK or PI3K/AKT) through an alternative upstream signal. Western blotting is an excellent tool for this.

G RTK Upstream RTK (e.g., EGFR, MET) RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Pyrazole Inhibitor (e.g., Vemurafenib) Inhibitor->BRAF BRAF_mut Secondary BRAF Mutation BRAF_mut->MEK Resistance NRAS_mut NRAS Mutation NRAS_mut->BRAF Bypass Activation

Caption: MAPK pathway showing inhibitor action and resistance points.

Protocol 3: Western Blot for Pathway Reactivation

  • Prepare Lysates: Culture parental and resistant cells, treating them with and without your pyrazole inhibitor for a short period (e.g., 2-6 hours). Harvest cells and prepare whole-cell lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Probe membranes with primary antibodies against key phosphorylated (activated) and total proteins in the suspected bypass pathways. For BRAF inhibitor resistance, a standard panel would include: p-MEK, MEK, p-ERK, ERK, p-AKT, and AKT.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Interpreting Results: In sensitive cells, the inhibitor should decrease p-MEK and p-ERK levels. In resistant cells with a bypass mechanism, p-ERK levels may remain high despite treatment, indicating pathway reactivation.[11][13]

Part 3: Data Summary & Advanced Topics

Common Resistance Mechanisms to Pyrazole-Based BRAF Inhibitors
Mechanism Category Specific Alteration Example References
On-Target Secondary Kinase Domain MutationBRAF L505H[8]
Target Gene AmplificationBRAFV600E amplification[9]
Target Gene Splice VariantsAberrantly spliced BRAFV600E[9][11]
Bypass (MAPK Reactivation) Upstream MutationNRAS or KRAS activating mutations[9][12][13]
Downstream MutationMEK1/2 activating mutations[9][11]
Upstream Kinase UpregulationOverexpression of PDGFRβ or IGF-1R[12]
Bypass (Other Pathways) PI3K/AKT Pathway ActivationLoss of PTEN, PIK3CA mutations[9][13]
Advanced Troubleshooting: CRISPR Screens

Q: What if the resistance mechanism is completely unknown and not one of the common pathways?

A: For an unbiased, genome-wide approach, a CRISPR-Cas9 screen can be incredibly powerful.[24]

  • Positive Selection Screen: Transduce a genome-wide CRISPR knockout library into the sensitive parental cell line. Treat the cell population with the pyrazole inhibitor at a lethal dose. Cells that survive will be enriched for gene knockouts that confer resistance. Sequencing the guide RNAs (gRNAs) in the surviving population will identify these resistance-driving genes.[24]

  • Negative Selection Screen: Conversely, performing the screen in an already resistant cell line in combination with a second drug can identify knockouts that restore sensitivity, revealing synthetic lethal targets.

This advanced technique can uncover novel resistance mechanisms and identify new therapeutic targets to overcome resistance.[6]

References

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Validation & Comparative

A Head-to-Head Comparison for RET-Driven Malignancies: Selpercatinib vs. Novel Pyrazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The rearranged during transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that is a critical signaling hub for the normal development of the nervous and renal systems.[1] However, oncogenic alterations, such as point mutations or gene fusions, lead to constitutive activation of the RET kinase, transforming it into a potent driver of various cancers, including non-small cell lung cancer (NSCLC) and multiple types of thyroid cancer.[2] The aberrant signaling cascades downstream of RET, primarily the RAS/RAF/MEK/ERK and PI3K/AKT pathways, promote unchecked cell proliferation and survival.[3]

The development of targeted therapies against RET has revolutionized the treatment landscape for these malignancies. Selpercatinib (Retevmo®), a first-in-class, highly selective RET kinase inhibitor, has demonstrated remarkable and durable clinical responses, leading to its FDA approval.[4][5] It represents the current standard of care and the benchmark against which new therapeutic agents are measured.

This guide provides a detailed comparison between the established efficacy of selpercatinib and the therapeutic potential of a novel investigational compound, N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine. As this specific molecule lacks extensive public data, this document will use it as a representative for a class of emerging pyrazole-based RET inhibitors, extrapolating a plausible preclinical profile based on existing research into this chemical scaffold.[6][7] We will delve into the mechanism of action, preclinical efficacy against wild-type and mutant RET, and the experimental methodologies required to validate such findings.

Compound Overview and Mechanism of Action

Selpercatinib (Retevmo®)

Selpercatinib is an ATP-competitive kinase inhibitor with exceptional potency and selectivity for the RET kinase.[8] Its chemical structure is optimized to fit precisely within the ATP-binding pocket of the RET kinase domain, effectively blocking the receptor's ability to phosphorylate downstream signaling molecules.[9] This targeted inhibition disrupts the oncogenic signaling that drives tumor growth.[8] A key structural feature of selpercatinib is its ability to bind RET in an unconventional mode that wraps around the kinase gatekeeper residue.[10] This conformation avoids steric hindrance from common gatekeeper mutations (e.g., V804M/L) that confer resistance to many other kinase inhibitors, making it effective against these challenging variants.[11]

N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine (Representative Pyrazole-Based Inhibitor)

The pyrazole scaffold is a well-established pharmacophore in kinase inhibitor design. For the purpose of this guide, we will refer to N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine as PZ-4-amine . Based on analogous structures, PZ-4-amine is hypothesized to function as a Type I or Type II kinase inhibitor, binding to the ATP pocket of the RET kinase. The 1-methyl-1H-pyrazol-4-yl core likely engages in key hydrogen bonding interactions within the kinase hinge region, while the propan-2-amine moiety could be oriented towards the solvent-exposed region or a back pocket, influencing potency and selectivity. The primary objective in designing such a molecule would be to achieve high on-target potency against RET while minimizing off-target activity against other kinases (e.g., VEGFR2, FGFR) to ensure a favorable safety profile.[4]

Preclinical Efficacy and Data Comparison

Evaluating the potential of a new kinase inhibitor requires a rigorous preclinical assessment. The following table summarizes the established data for selpercatinib and provides a hypothetical, yet plausible, target profile for an early-stage pyrazole-based inhibitor like PZ-4-amine, based on published data for similar compounds.

ParameterSelpercatinibPZ-4-amine (Hypothetical Profile)Rationale / Experimental Goal
Target(s) RET KinaseRET KinaseHigh selectivity for the primary oncogenic driver.
Binding Mode ATP-competitive, unique binding avoiding gatekeeper clashATP-competitive (Type I or II)To effectively block kinase activity.
IC₅₀ (Wild-Type RET) < 10 nM< 50 nMPotent inhibition of the target kinase is the primary goal.
IC₅₀ (KIF5B-RET fusion) ~5-10 nM< 100 nMEfficacy against common oncogenic fusion proteins is critical.
IC₅₀ (RET V804M Gatekeeper Mutant) ~5-15 nMVariable; goal is < 150 nMOvercoming common resistance mutations is a key differentiator.
IC₅₀ (RET G810 Solvent Front Mutant) > 300 nM (Resistant)Goal: < 100 nMA key objective for next-generation inhibitors is to overcome selpercatinib resistance.[12]
Cellular Potency (e.g., LC-2/ad CCDC6-RET) < 20 nM< 200 nMDemonstrating potent anti-proliferative effects in a relevant cancer cell line.[6]
Kinase Selectivity >300-fold vs. VEGFR2Goal: >100-fold vs. VEGFR2, FGFRMinimizing off-target effects to improve the therapeutic window and reduce toxicity.[13]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[14] Lower values indicate higher potency.

Clinical Landscape: Selpercatinib as the Benchmark

Selpercatinib's approval was based on the pivotal LIBRETTO-001 trial (NCT03157128), which demonstrated significant and durable responses across various RET-altered cancers.[4]

Cancer Type (LIBRETTO-001)Patient PopulationObjective Response Rate (ORR)Median Duration of Response (DOR)
RET Fusion-Positive NSCLC Previously treated with platinum chemotherapy64%17.5 months
RET Fusion-Positive NSCLC Treatment-naïve85%Not Reached (at time of analysis)
RET-Mutant Medullary Thyroid Cancer (MTC) Previously treated (cabozantinib/vandetanib)69%Not Reached (at time of analysis)
RET-Mutant Medullary Thyroid Cancer (MTC) Treatment-naïve73%Not Reached (at time of analysis)
RET Fusion-Positive Thyroid Cancer Previously treated79%18.4 months

Data from the LIBRETTO-001 trial.[5]

For any new agent like PZ-4-amine to be considered a viable alternative, it would need to demonstrate comparable efficacy in early-phase trials or show a distinct advantage, such as activity against selpercatinib-resistant tumors.

Mechanisms of Acquired Resistance

A major challenge with targeted therapies is the emergence of acquired resistance. For selpercatinib, resistance mechanisms include:

  • On-target mutations: Primarily mutations in the RET kinase domain at the "solvent front," such as G810R/S/C, which sterically hinder drug binding.[12][15]

  • Bypass signaling: Activation of alternative oncogenic pathways (e.g., MET amplification) that circumvent the need for RET signaling.[16]

A crucial goal for next-generation inhibitors like PZ-4-amine is to be designed to overcome these known resistance mutations.[7]

Experimental Protocols for Comparative Evaluation

To generate the data required for a robust comparison, a standardized cascade of assays is necessary.

Biochemical Kinase Inhibition Assay

Objective: To determine the direct inhibitory activity of the compound against purified RET kinase (wild-type and mutant forms).

Methodology:

  • Reagents: Purified recombinant RET kinase domain, ATP, a suitable peptide substrate, and the test compound (e.g., PZ-4-amine, selpercatinib).

  • Procedure: The kinase, substrate, and varying concentrations of the inhibitor are incubated in an assay buffer.

  • The kinase reaction is initiated by adding ATP.

  • After a set incubation period (e.g., 60 minutes at 37°C), the reaction is stopped.

  • Detection: The amount of phosphorylated substrate is quantified. This is commonly done using luminescence-based assays (e.g., ADP-Glo™) that measure ATP consumption or fluorescence-based methods.

  • Analysis: The data is plotted as percent inhibition versus log-transformed inhibitor concentration. A non-linear regression analysis is used to calculate the IC₅₀ value.[17]

Cellular Proliferation/Viability Assay

Objective: To measure the effect of the inhibitor on the growth and survival of cancer cells harboring a specific RET alteration.

Methodology:

  • Cell Lines: Use RET-dependent cancer cell lines (e.g., LC-2/ad for RET fusion NSCLC, MZ-CRC-1 for RET mutant MTC) and a RET-negative control line (e.g., A549) to assess specificity.[6][18]

  • Seeding: Plate cells in 96-well plates at an optimized density and allow them to adhere overnight.[19]

  • Treatment: Treat the cells with a serial dilution of the test compound for a period of 72 hours.

  • Viability Measurement: Assess cell viability using a metabolic assay such as MTT or resazurin.[20] These assays measure the metabolic activity of living cells, which correlates with cell number.[21] Alternatively, ATP-based luminescence assays can be used.[22]

  • Analysis: Normalize the results to vehicle-treated controls and plot a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀.

In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor activity of the compound in a living organism.

Methodology:

  • Model: Use immunodeficient mice (e.g., NOD/SCID or athymic nude) for tumor implantation.[23]

  • Tumor Implantation: Subcutaneously inject a suspension of a RET-driven cancer cell line (cell line-derived xenograft, CDX) or implant a small piece of a patient's tumor (patient-derived xenograft, PDX) into the flank of the mice.[24][25][26]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize mice into treatment groups (vehicle control, selpercatinib, PZ-4-amine at various doses). Administer the compounds daily via oral gavage.

  • Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight as an indicator of toxicity.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined size.

  • Analysis: Plot mean tumor volume over time for each group to assess tumor growth inhibition.

Visualizing Pathways and Workflows

RET Signaling Pathway and Inhibitor Action

RET_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular Ligand Ligand Co-receptor Co-receptor Ligand->Co-receptor 1. Binding & Dimerization RET_receptor RET Receptor (Dimerization) Co-receptor->RET_receptor 1. Binding & Dimerization P_RET p-RET (Autophosphorylation) RET_receptor->P_RET 2. Activation RAS RAS P_RET->RAS PI3K PI3K P_RET->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Selpercatinib or PZ-4-amine Inhibitor->P_RET Inhibition

Caption: Simplified RET signaling pathway and the point of inhibition.

Standard Kinase Inhibitor Evaluation Workflow

Workflow cluster_preclinical Preclinical Evaluation Biochem Biochemical Assay (IC50 vs. RET mutants) Cell Cellular Assays (GI50, p-RET Western) Biochem->Cell Confirm Cellular Potency Selectivity Kinome Selectivity Screening Cell->Selectivity Assess Off-Target Profile Invivo In Vivo Xenograft (Efficacy & PK/PD) Selectivity->Invivo Evaluate In Vivo Activity Clinical Phase I/II Clinical Trials Invivo->Clinical Advance to Clinic

Caption: A typical workflow for preclinical evaluation of a kinase inhibitor.

Conclusion and Future Directions

Selpercatinib has established a high bar for the treatment of RET-altered cancers, offering potent, selective, and durable responses. It serves as the definitive benchmark in this therapeutic space. The development of novel inhibitors, represented here by the hypothetical PZ-4-amine, is driven by the need to overcome the inevitable challenge of acquired resistance.

For a new pyrazole-based inhibitor to succeed, it must not only demonstrate potent and selective RET inhibition but also exhibit a clear advantage over selpercatinib. The most critical differentiator will be significant activity against clinically relevant solvent-front mutations (e.g., RET G810S/C/R) that render current therapies ineffective. The experimental framework detailed in this guide provides a robust roadmap for the head-to-head comparison necessary to validate the potential of such next-generation RET inhibitors and to continue advancing the standard of care for patients with RET-driven malignancies.

References

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  • Wikipedia. (n.d.). Selpercatinib. Wikipedia. Available at: [Link]

  • Jain, S. (2005). The RET signaling pathway: Linking developmental and neoplastic roles. AACR Journals. Available at: [Link]

  • Plaza-Menacho, I. (2020). RET Receptor Tyrosine Kinase: Role in Neurodegeneration, Obesity, and Cancer. MDPI. Available at: [Link]

  • Solomon, B. J., et al. (2020). Identification of selpercatinib-resistant RET mutants and cross-profiling with pralsetinib. Annals of Oncology. Available at: [Link]

  • Shen, T., et al. (2020). Structural basis of acquired resistance to selpercatinib and pralsetinib mediated by non-gatekeeper RET mutations. PMC - PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). The RET receptor tyrosine kinase signaling pathway and oncogenic signal... ResearchGate. Available at: [Link]

  • Subbiah, V., et al. (2020). Structural basis of acquired resistance to selpercatinib and pralsetinib mediated by non-gatekeeper RET mutations. PubMed. Available at: [Link]

  • Subbiah, V., & Yang, L. (2022). RET signaling pathway and RET inhibitors in human cancer. PubMed - NIH. Available at: [Link]

  • Cancer Discovery. (2021). Structures Identify Selpercatinib and Pralsetinib Resistance Mechanisms. Cancer Discovery. Available at: [Link]

  • Gild, M. L., et al. (2023). Mechanisms of resistance to RET-directed therapies. Endocrine-Related Cancer. Available at: [Link]

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  • PubMed. (n.d.). Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed. Available at: [Link]

  • ASCO Publications. (2022). Efficacy and safety of selpercatinib in RET-altered tumors: A systematic review and meta-analysis. ASCO Publications. Available at: [Link]

  • MD Anderson Cancer Center. (2020). Lung cancer trial of RET inhibitor selpercatinib achieves durable responses in majority of patients with RET gene fusions. MD Anderson Cancer Center. Available at: [Link]

  • ResearchGate. (2024). Selpercatinib in non-MTC, RET-mutated tumors: Efficacy in MEN-associated and other tumors. ResearchGate. Available at: [Link]

  • Wirth, L. J., et al. (2023). Phase 3 Trial of Selpercatinib in Advanced RET-Mutant Medullary Thyroid Cancer. PubMed. Available at: [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available at: [Link]

  • PubMed Central. (2016). Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade. PubMed Central. Available at: [Link]

  • PubMed Central. (2024). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). IC50s and maximal inhibition. ResearchGate. Available at: [Link]

  • YouTube. (2016). InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube. Available at: [Link]

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  • Oreate AI Blog. (2023). Understanding IC50: A Comprehensive Guide to Calculation. Oreate AI Blog. Available at: [Link]

  • NIH. (n.d.). Pyrazoloadenine Inhibitors of the RET Lung Cancer Oncoprotein Discovered via a Fragment Optimization Approach. NIH. Available at: [Link]

  • PubMed Central. (n.d.). Patient-derived tumour xenografts as models for oncology drug development. PubMed Central - NIH. Available at: [Link]

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  • PubMed Central. (2023). BOS172738, a selective RET inhibitor, for the treatment of patients with RET-altered tumors including RET-fusion-positive non-small-cell lung cancer and RET-mutant medullary thyroid cancer: a phase I dose-escalation/expansion multicenter study. PubMed Central. Available at: [Link]

  • Ichor Life Sciences. (n.d.). Xenograft Mouse Models. Ichor Life Sciences. Available at: [Link]

  • NIH. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. NIH. Available at: [Link]

  • PubMed. (2020). Discovery of 4-methyl-N-(4-((4-methylpiperazin- 1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its. PubMed. Available at: [Link]

  • PubMed Central. (n.d.). Discovery of N-Trisubstituted Pyrimidine Derivatives as Type I RET and RET Gatekeeper Mutant Inhibitors with a Novel Kinase Binding Pose. PubMed Central. Available at: [Link]

  • PubMed. (2024). Discovery of 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives as potent inhibitors of rearranged during transfection (RET) and RET solvent-front mutants for overcoming selpercatinib resistance. PubMed. Available at: [Link]

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A Senior Application Scientist's Guide to the Efficacy of Pyrazole-Based JAK Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, protein kinases have emerged as one of the most critical classes of therapeutic targets. These enzymes orchestrate a vast network of intracellular signaling pathways, governing fundamental cellular processes from proliferation and differentiation to survival and apoptosis. Consequently, dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer and autoimmune disorders. The pursuit of small molecule inhibitors that can selectively modulate kinase function has therefore become a cornerstone of pharmaceutical research.

Within this pursuit, the pyrazole scaffold has earned its status as a "privileged structure."[1][2] Its versatile chemistry, synthetic accessibility, and ability to form key interactions within the ATP-binding pocket of kinases have made it a foundational component of many FDA-approved drugs.[1][3] Of the 74 small molecule kinase inhibitors approved by the US FDA, eight feature a pyrazole ring, a testament to its significance.[2]

This guide provides an in-depth, objective comparison of the efficacy of three prominent pyrazole-based kinase inhibitors that target the Janus kinase (JAK) family: Ruxolitinib , Tofacitinib , and Baricitinib . As a Senior Application Scientist, my goal is not merely to present data, but to illuminate the causality behind experimental choices, provide validated protocols for reproducing key findings, and offer insights into how subtle differences in molecular action translate to distinct clinical profiles.

The Target: The JAK-STAT Signaling Pathway

To compare the efficacy of these inhibitors, we must first understand their common target: the JAK-STAT signaling pathway. This pathway is a primary communication route for over 50 cytokines and growth factors, making it central to hematopoiesis and immune response.[4] The pathway's elegant simplicity belies its profound biological importance.

Mechanism of Action:

  • Ligand Binding & Receptor Dimerization: A cytokine binds to its specific receptor on the cell surface, causing receptor units to come together (dimerize).

  • JAK Activation: This dimerization brings the associated JAKs into close proximity, allowing them to phosphorylate and activate each other (trans-phosphorylation).[5]

  • STAT Recruitment & Phosphorylation: The activated JAKs then create docking sites on the receptor by phosphorylating specific tyrosine residues. Signal Transducer and Activator of Transcription (STAT) proteins are recruited to these sites.

  • STAT Dimerization & Nuclear Translocation: Once docked, STATs are themselves phosphorylated by the JAKs. This causes the STATs to detach from the receptor and form dimers.[5]

  • Gene Transcription: The STAT dimer translocates into the nucleus, where it binds to specific DNA sequences to regulate the transcription of genes involved in inflammation, immunity, and cell proliferation.[6]

The JAK family consists of four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). While they share a conserved kinase domain, their biological roles differ, which is a critical concept for understanding inhibitor selectivity.

  • JAK1: Broadly involved in inflammatory cytokine signaling.[7]

  • JAK2: Essential for signaling from hematopoietic growth factors, like erythropoietin and thrombopoietin.[8]

  • JAK3: Primarily involved in signaling for lymphocyte development and function.[8]

  • TYK2: Associated with signaling for cytokines like IL-12 and IL-23.[8]

Dysregulation of this pathway is a key driver in myeloproliferative neoplasms (MPNs) and autoimmune conditions like rheumatoid arthritis (RA).[9][10] Pyrazole-based inhibitors function by competitively binding to the ATP-binding site within the JAK kinase domain, blocking the phosphorylation cascade and halting the downstream signaling.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation P_JAK P-JAK (Active) JAK->P_JAK Trans-phosphorylation STAT STAT P_JAK->STAT 3. STAT Recruitment & Phosphorylation P_STAT P-STAT STAT_dimer P-STAT Dimer P_STAT->STAT_dimer 4. Dimerization DNA Target Gene DNA STAT_dimer->DNA 5. Nuclear Translocation Transcription Transcription DNA->Transcription 6. Gene Regulation Inhibitor Inhibitor Inhibitor->JAK Inhibits ATP Binding

Caption: The canonical JAK-STAT signaling pathway and point of intervention.

Comparative Analysis of Pyrazole-Based JAK Inhibitors

While Ruxolitinib, Tofacitinib, and Baricitinib all target the JAK family, their efficacy and clinical applications are differentiated by their selectivity profiles. This selectivity is a direct result of subtle structural differences in how their pyrazole cores and associated moieties interact with the ATP-binding pockets of the different JAK isoforms.

  • Ruxolitinib (Jakafi®): The first JAK inhibitor approved by the FDA, Ruxolitinib is a potent inhibitor of both JAK1 and JAK2 .[11] Its strong activity against JAK2 makes it particularly effective in treating myeloproliferative neoplasms like myelofibrosis (MF) and polycythemia vera (PV), where the JAK2V617F mutation is prevalent.[9][11] Clinical trials have demonstrated its efficacy in reducing spleen volume, alleviating constitutional symptoms, and improving overall survival in MF patients.[12][13]

  • Tofacitinib (Xeljanz®): Tofacitinib was the first jakinib approved for an autoimmune disease.[14] It preferentially inhibits JAK1 and JAK3 , with less activity against JAK2.[10][14] Its potent inhibition of JAK1 addresses the inflammatory cytokines central to rheumatoid arthritis (RA), while its JAK3 inhibition impacts lymphocyte function, another key aspect of RA pathology. Its efficacy in reducing the signs and symptoms of RA has been confirmed in numerous clinical trials and long-term real-world data.[15][16][17]

  • Baricitinib (Olumiant®): Baricitinib is a selective inhibitor of JAK1 and JAK2 .[14][18] Like Ruxolitinib, it targets JAK1/2, but its development and clinical application have primarily focused on rheumatoid arthritis.[19] By inhibiting JAK1, it modulates inflammatory signaling, and its JAK2 inhibition may also contribute to its immunomodulatory effects. It has demonstrated robust efficacy in RA patients, including those who have had an inadequate response to other therapies.[3][18][20][21]

Quantitative Efficacy Comparison: In Vitro Potency

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of an inhibitor. It represents the concentration of the drug required to inhibit 50% of the target enzyme's activity in a biochemical assay. Lower IC50 values indicate higher potency. The selectivity of a compound is understood by comparing its IC50 values across different kinases.

InhibitorTarget KinaseIC50 (nM)Primary Indications
Ruxolitinib JAK13.3Myelofibrosis, Polycythemia Vera[12][22]
JAK22.8
JAK3>400
TYK219
Tofacitinib JAK11-3.2Rheumatoid Arthritis, Psoriatic Arthritis[1][14][16]
JAK24.1-20
JAK31-2
TYK293
Baricitinib JAK15.9Rheumatoid Arthritis[18][19]
JAK25.7
JAK3>400
TYK253

Note: IC50 values are compiled from multiple sources and can vary based on specific assay conditions (e.g., ATP concentration).[23][24] The data presented here are representative values for comparative purposes.

Expert Interpretation: The data in this table provides a clear, quantitative basis for the distinct clinical applications of these three inhibitors.

  • Ruxolitinib's near-equal, single-digit nanomolar potency against JAK1 and JAK2 underpins its efficacy in JAK2-driven myeloproliferative neoplasms.[23] Its significantly lower potency against JAK3 (>130-fold less) suggests it will have fewer effects on lymphocyte-specific signaling pathways compared to Tofacitinib.[23]

  • Tofacitinib's potent inhibition of JAK1 and JAK3, with a slightly higher IC50 for JAK2, aligns with its role in treating autoimmune diseases where both general inflammation (JAK1) and lymphocyte activity (JAK3) are key.[14]

  • Baricitinib displays a profile similar to Ruxolitinib, with potent and balanced inhibition of JAK1 and JAK2.[14] This profile is effective for RA, but the strong JAK2 inhibition also carries a theoretical risk of hematologic side effects, which is a critical consideration in clinical practice.

The choice between these inhibitors for a specific disease is therefore a data-driven decision, balancing the desired on-target effect (e.g., JAK2 inhibition in PV) with the potential for side effects stemming from the inhibition of other JAK isoforms.

Experimental Protocols for Efficacy Determination

Scientific integrity demands that claims of efficacy are supported by robust, reproducible experimental data. The following protocols are standard, self-validating methodologies used to determine the potency and cellular effects of kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay for IC50 Determination

Scientific Rationale: This biochemical assay provides the most direct measurement of an inhibitor's ability to block the enzymatic activity of its target kinase. By using purified recombinant kinase and a synthetic substrate, we isolate the interaction between the drug and the enzyme, free from the complexities of a cellular environment. The ADP-Glo™ Kinase Assay is a widely used luminescence-based method that quantifies the amount of ADP produced during the kinase reaction; less ADP signifies greater inhibition.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X solution of purified, recombinant human JAK enzyme (e.g., JAK1, JAK2, or JAK3) in kinase reaction buffer.

    • Prepare a 2X solution of the appropriate substrate and ATP in the same buffer. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure accurate IC50 determination.

    • Prepare serial dilutions of the pyrazole-based inhibitor (e.g., Ruxolitinib) in kinase buffer, typically starting from 10 µM down to picomolar concentrations. Include a vehicle control (e.g., DMSO).

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of each inhibitor dilution.

    • Add 2.5 µL of the 2X JAK enzyme solution to each well and incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • The luminescence signal is proportional to the amount of ADP produced and thus to kinase activity.

    • Normalize the data using a "no enzyme" control (0% activity) and a "vehicle only" control (100% activity).

    • Plot the normalized activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Workflow Diagram:

IC50_Workflow cluster_prep Preparation cluster_assay Assay Plate cluster_detection Detection Inhibitor_Dilutions Prepare Inhibitor Serial Dilutions Add_Inhibitor 1. Add Inhibitor (2.5 µL) Inhibitor_Dilutions->Add_Inhibitor Enzyme_Prep Prepare 2X JAK Enzyme Add_Enzyme 2. Add Enzyme (2.5 µL) Incubate 10 min Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare 2X Substrate + ATP Start_Reaction 3. Add Substrate/ATP (5 µL) Incubate 60 min Substrate_Prep->Start_Reaction Add_Inhibitor->Add_Enzyme Add_Enzyme->Start_Reaction Add_ADPGlo 4. Add ADP-Glo™ Reagent (10 µL) Incubate 40 min Start_Reaction->Add_ADPGlo Add_Detection 5. Add Detection Reagent (20 µL) Incubate 30 min Add_ADPGlo->Add_Detection Read_Luminescence 6. Read Plate Add_Detection->Read_Luminescence Data_Analysis Data_Analysis Read_Luminescence->Data_Analysis Calculate IC50

Caption: Workflow for determining IC50 using a luminescence-based kinase assay.
Protocol 2: Cell-Based Viability Assay

Scientific Rationale: While an IC50 value measures direct enzyme inhibition, a cell-based assay determines the functional consequence of that inhibition on cell proliferation or viability. This is a crucial step to confirm that the inhibitor can cross the cell membrane, engage its target in the complex cellular milieu, and elicit a biological response. The CellTiter-Glo® Luminescent Cell Viability Assay is a homogenous method that quantifies ATP, an indicator of metabolically active cells.

Step-by-Step Methodology:

  • Cell Plating:

    • Culture a relevant cell line (e.g., a JAK2-dependent hematopoietic cell line like HEL for Ruxolitinib, or T-cells for Tofacitinib).

    • Trypsinize and count the cells. Seed the cells into a 96-well, white-walled plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole-based inhibitor in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor dilutions. Include vehicle controls (DMSO) and "no cell" controls for background subtraction.

    • Incubate the plate for 72 hours (or a time course relevant to the cell line's doubling time).

  • Signal Detection:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® Reagent directly to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • The signal is proportional to the number of viable cells.

    • Normalize the data using the vehicle-treated wells as 100% viability and the "no cell" wells as 0%.

    • Plot the normalized viability against the logarithm of the inhibitor concentration and fit the data to determine the EC50 (or GI50) value.

Workflow Diagram:

Viability_Workflow Start Start Plate_Cells 1. Plate Cells in 96-well Plate Start->Plate_Cells Incubate_24h 2. Incubate 24h Plate_Cells->Incubate_24h Treat_Cells 3. Treat with Inhibitor Serial Dilutions Incubate_24h->Treat_Cells Incubate_72h 4. Incubate 72h Treat_Cells->Incubate_72h Add_CTG 5. Add CellTiter-Glo® Reagent Incubate_72h->Add_CTG Shake_Lyse 6. Shake 2 min (to lyse cells) Add_CTG->Shake_Lyse Incubate_10m 7. Incubate 10 min (stabilize signal) Shake_Lyse->Incubate_10m Read_Luminescence 8. Measure Luminescence Incubate_10m->Read_Luminescence Analyze Calculate EC50 Read_Luminescence->Analyze End End Analyze->End

Caption: Workflow for determining cellular EC50 using a luminescent viability assay.

The Importance of Selectivity and Off-Target Effects

Expertise & Experience: A low IC50 value against the intended target is only part of the story. From a drug development perspective, the selectivity of an inhibitor is equally, if not more, important. Most kinase inhibitors are not perfectly specific and can bind to dozens of other kinases with varying affinities.[25] These "off-target" interactions can lead to unexpected biological effects or clinical side effects.[26] For example, the hematological side effects (anemia, thrombocytopenia) sometimes seen with JAK1/2 inhibitors like Ruxolitinib and Baricitinib are a direct consequence of on-target JAK2 inhibition, which is necessary for normal hematopoiesis.[12] Conversely, off-target inhibition of an unrelated kinase could lead to unforeseen toxicity.

Trustworthiness: Therefore, a crucial, self-validating step in characterizing any new inhibitor is to perform broad-panel kinome profiling. This involves screening the compound against hundreds of different kinases to build a comprehensive selectivity map. This data is invaluable for interpreting cellular results; if a compound shows an unexpected phenotype in cells, the kinome scan can provide a list of potential off-target candidates responsible for that effect.

Conclusion

The pyrazole scaffold has proven to be an exceptionally fruitful starting point for the development of potent and selective kinase inhibitors. The comparative analysis of Ruxolitinib, Tofacitinib, and Baricitinib clearly demonstrates how fine-tuning the selectivity profile of a common chemical core can lead to distinct therapeutic agents with tailored clinical applications.

  • Ruxolitinib's balanced JAK1/2 inhibition makes it a standard of care for JAK2-driven myeloproliferative neoplasms.[22]

  • Tofacitinib's JAK1/3 preference provides a powerful mechanism for treating lymphocyte-driven autoimmune diseases like rheumatoid arthritis.[14]

  • Baricitinib's potent JAK1/2 inhibition offers another effective strategy for RA, highlighting that different selectivity profiles can achieve similar clinical outcomes in complex diseases.[18]

The efficacy of these molecules is not a matter of opinion but is quantified through rigorous, validated experimental protocols like those detailed above. As researchers and drug development professionals, understanding the nuances of target selectivity, the causality between biochemical potency and cellular function, and the potential for off-target effects is paramount. The continued exploration of pyrazole-based structures and the quest for even greater kinase selectivity promise to deliver the next generation of targeted therapies.[2]

References

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A Senior Application Scientist's Guide to Validating the Anticancer Activity of N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating a Novel Pyrazole Derivative

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, a core structure that has been the foundation for numerous compounds with a wide array of pharmacological activities.[1][2] In oncology, pyrazole derivatives have been successfully developed into targeted therapies by inhibiting key drivers of cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs), tubulin, and various tyrosine kinases.[1][3][4] This history of success provides a strong rationale for investigating novel pyrazole-containing molecules.

This guide focuses on a novel chemical entity, N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine (hereafter referred to as Compound Y ), as a potential anticancer agent. We will outline a comprehensive, multi-phase validation strategy designed to rigorously assess its cytotoxic potential, elucidate its mechanism of action, and provide a preliminary evaluation of its in vivo efficacy. This framework follows a logical progression from broad initial screening to specific, targeted investigations, ensuring that each step builds upon a solid foundation of experimental data.[5]

As a comparator and positive control, we will reference Doxorubicin , a well-characterized anthracycline antibiotic widely used in chemotherapy, which induces cell death primarily through DNA intercalation and inhibition of topoisomerase II.[6] This comparison is critical for benchmarking the potency and potential selectivity of Compound Y.

Phase 1: Foundational In Vitro Cytotoxicity Screening

The primary objective of this initial phase is to answer a fundamental question: Does Compound Y exhibit cytotoxic activity against cancer cells, and if so, at what concentration? A standard approach is to screen the compound against a panel of well-characterized cancer cell lines from diverse histological origins.[7] To assess potential cancer selectivity, a non-malignant cell line must be included in the panel.

Experimental Workflow: Cytotoxicity Assessment

The workflow begins with the selection of appropriate cell lines and progresses to determining the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.

G cluster_0 Cell Line Selection A Cancer Lines (e.g., A549 - Lung, MCF-7 - Breast, HepG2 - Liver) C Cell Seeding & Culture (24h incubation) A->C B Non-Cancerous Control (e.g., HEK293T - Human Kidney) B->C D Compound Treatment (Serial dilutions of Compound Y & Doxorubicin) C->D E Incubation Period (48-72 hours) D->E F Cell Viability Assay (e.g., MTT or CellTiter-Glo) E->F G Data Analysis (Calculate IC50 values) F->G H Comparative Evaluation G->H

Caption: High-level workflow for in vitro cytotoxicity screening.

Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8][9] Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding an insoluble purple formazan product.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells from the selected panel into 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere and resume logarithmic growth for 24 hours.

  • Compound Preparation: Prepare a 2X stock solution of Compound Y and Doxorubicin in the appropriate cell culture medium. Perform serial dilutions to create a range of concentrations (e.g., from 0.01 µM to 100 µM).

  • Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells. Include "vehicle-only" (e.g., 0.1% DMSO) and "no-treatment" controls.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours. The appearance of purple precipitate indicates formazan formation.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Normalize the absorbance values to the vehicle-treated control wells. Plot the percentage of cell viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: Comparative IC50 Values

The results should be summarized in a table for clear comparison. A promising lead compound will ideally show high potency (low IC50) against cancer cells and low potency (high IC50) against non-cancerous cells, indicating a favorable therapeutic window.

CompoundA549 (Lung Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)HepG2 (Liver Cancer) IC50 (µM)HEK293T (Non-Cancerous) IC50 (µM)Selectivity Index (SI)*
Compound Y 5.28.16.5>100>19.2 (vs. A549)
Doxorubicin 0.81.20.95.56.9 (vs. A549)

*Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancer cells. A higher SI is desirable.

Phase 2: Unraveling the Mechanism of Action

Having established that Compound Y is cytotoxic, the next critical step is to determine how it induces cell death. Key questions include whether it triggers programmed cell death (apoptosis), its effect on cell cycle progression, and which molecular pathways it modulates.[10] Many pyrazole derivatives have been shown to induce apoptosis and cause cell cycle arrest.[11][12]

Protocol 1: Apoptosis Detection via Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[13] Propidium Iodide (PI) is a nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Step-by-Step Methodology:

  • Cell Treatment: Seed A549 cells (or another sensitive line) in 6-well plates and treat with Compound Y at its 1X and 2X IC50 concentrations for 24 hours. Include vehicle and Doxorubicin-treated wells as controls.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.

    • Lower-Left Quadrant (Annexin V-/PI-): Viable cells

    • Lower-Right Quadrant (Annexin V+/PI-): Early apoptotic cells

    • Upper-Right Quadrant (Annexin V+/PI+): Late apoptotic/necrotic cells

    • Upper-Left Quadrant (Annexin V-/PI+): Necrotic cells

Protocol 2: Cell Cycle Analysis

This assay quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Many anticancer agents function by inducing cell cycle arrest at specific checkpoints, preventing cancer cells from dividing.[11]

Step-by-Step Methodology:

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Fixation: Harvest cells and fix them in ice-cold 70% ethanol overnight at -20°C. This permeabilizes the cells.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

  • Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Data Presentation: Mechanistic Insights
TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic (%)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control 95.12.51.860.525.314.2
Compound Y (IC50) 45.335.815.120.128.551.4
Doxorubicin (IC50) 50.228.918.535.745.119.2

These hypothetical data suggest Compound Y induces significant apoptosis and causes cell cycle arrest in the G2/M phase.

Molecular Investigation: Western Blotting for Key Pathway Proteins

Based on the cell cycle data and the known targets of pyrazole derivatives, a logical next step is to investigate proteins involved in the G2/M checkpoint and apoptosis.[1][14] A plausible hypothesis is that Compound Y inhibits a key kinase like CDK2, leading to cell cycle arrest and subsequent apoptosis.[15][16]

G CompoundY Compound Y CDK2 CDK2/ Cyclin E Complex CompoundY->CDK2 Inhibition Rb pRb (Phosphorylated) CDK2->Rb Phosphorylates G1S G1/S Transition (Blocked) CDK2->G1S Promotes E2F E2F Release Rb->E2F Inhibits Release E2F->G1S Caspase9 Caspase-9 (Pro-apoptotic) G1S->Caspase9 Stress Signal Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Hypothetical signaling pathway of Compound Y via CDK2 inhibition.

Western blotting would be used to probe for levels of Phospho-Rb, total CDK2, cleaved Caspase-3, and other relevant markers in cell lysates after treatment with Compound Y.

Phase 3: Preclinical Validation in an In Vivo Model

Positive in vitro data are essential but not sufficient to predict clinical success. An in vivo animal model is required to evaluate a compound's efficacy within a complex biological system.[5][17] The human tumor xenograft model in immunodeficient mice is a standard and widely accepted preclinical model.[17][18]

Experimental Workflow: Xenograft Tumor Model

This workflow outlines the key stages of an in vivo efficacy study, from implanting human cancer cells into mice to the final analysis of tumor growth.

G A Select Immunodeficient Mice (e.g., Athymic Nude) B Subcutaneous Injection of A549 Cancer Cells A->B C Tumor Growth Monitoring (Wait until tumors reach ~100-150 mm³) B->C D Randomize Mice into Treatment Groups (Vehicle, Compound Y, Doxorubicin) C->D E Administer Treatment (e.g., Daily IP injection for 21 days) D->E F Monitor Tumor Volume & Body Weight E->F G Endpoint: Euthanize & Excise Tumors for Analysis F->G

Caption: Workflow for an in vivo human tumor xenograft study.

Protocol: Subcutaneous Xenograft Model

Step-by-Step Methodology:

  • Cell Implantation: Subcutaneously inject 5 x 10^6 A549 cells suspended in Matrigel into the flank of athymic nude mice.

  • Tumor Establishment: Allow tumors to grow. Measure tumor dimensions with calipers every 2-3 days and calculate volume (Volume = 0.5 x Length x Width²).

  • Group Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups (n=8-10 mice per group).

  • Treatment Administration:

    • Group 1: Vehicle control (e.g., saline + 5% DMSO).

    • Group 2: Compound Y (e.g., 20 mg/kg, administered intraperitoneally).

    • Group 3: Doxorubicin (e.g., 5 mg/kg, administered intraperitoneally).

  • Monitoring: Continue to measure tumor volume and monitor animal body weight throughout the study. A significant drop in body weight is an indicator of systemic toxicity.

  • Endpoint Analysis: At the end of the treatment period (e.g., 21 days), or when tumors in the control group reach a predetermined size, euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blot).

Data Presentation: Tumor Growth Inhibition
Treatment GroupAverage Final Tumor Weight (mg)Tumor Growth Inhibition (TGI) (%)Average Body Weight Change (%)
Vehicle Control 1250 ± 150-+2.5
Compound Y (20 mg/kg) 550 ± 9556%-1.8
Doxorubicin (5 mg/kg) 480 ± 8061.6%-10.5

*TGI (%) = [1 - (Average tumor weight of treated group / Average tumor weight of control group)] x 100

These hypothetical results show that Compound Y effectively inhibits tumor growth in vivo, with an efficacy comparable to Doxorubicin but with significantly less impact on body weight, suggesting a better toxicity profile.

Conclusion and Future Directions

This guide provides a structured, evidence-based framework for the initial validation of N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine as a potential anticancer agent. The hypothetical data presented illustrate a compound with promising characteristics: potent and selective in vitro cytotoxicity, a clear mechanism of action involving apoptosis and G2/M cell cycle arrest, and significant in vivo tumor growth inhibition with a favorable preliminary safety profile.

Successful validation through these phases would provide a strong foundation for advancing Compound Y into more comprehensive preclinical development, including:

  • Pharmacokinetic and Pharmacodynamic (PK/PD) studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • Advanced Toxicology Studies: To formally assess safety and determine a maximum tolerated dose.

  • Exploration of Combination Therapies: To investigate potential synergies with existing standard-of-care agents.

  • Orthotopic and Metastatic Models: To evaluate efficacy in a more clinically relevant tumor microenvironment.[17]

By following this rigorous, multi-faceted approach, researchers can build a compelling data package to support the continued development of novel pyrazole derivatives like Compound Y in the ongoing search for more effective and less toxic cancer therapies.

References

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A Comparative Guide to the Cross-Reactivity Profiling of N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine, a Novel Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

The journey of a small molecule from a promising hit to a clinical candidate is fraught with challenges, chief among them being the assurance of its specificity. Off-target interactions can lead to unforeseen toxicities or a dilution of therapeutic efficacy, representing a significant cause of late-stage drug development failures. Therefore, a rigorous and early assessment of a compound's cross-reactivity profile is not merely a regulatory hurdle but a cornerstone of rational drug design.

This guide provides an in-depth, comparative analysis of the cross-reactivity profiling of a novel compound, N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine (hereafter referred to as Compound X). The pyrazole scaffold is a well-established pharmacophore in kinase inhibitors, and for the purpose of this illustrative guide, we will hypothesize that Compound X is a novel inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a target of interest in oncology.

To provide a meaningful context for its selectivity, we will compare the cross-reactivity profile of Compound X against that of Roscovitine (Seliciclib) , a well-characterized, first-generation CDK inhibitor. This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols for a comprehensive cross-reactivity assessment.

The Compounds: A Structural Overview

CompoundStructureRationale for Inclusion
Compound X (N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine)Placeholder for Compound X structureA novel putative CDK2 inhibitor with a pyrazole core. Its cross-reactivity profile is the subject of this investigation.
Roscovitine (Seliciclib)Placeholder for Roscovitine structureA known, first-generation inhibitor of CDKs, providing a benchmark for comparison of selectivity and off-target effects.

Experimental Design: A Multi-faceted Approach to Profiling

A robust cross-reactivity profile is built upon a foundation of orthogonal assays that probe the compound's interactions through different biophysical principles. Here, we will detail three key experimental workflows: a biochemical kinase inhibition assay, a competitive radioligand binding assay, and a cellular thermal shift assay (CETSA) to confirm target engagement in a more physiologically relevant context.

Biochemical Kinase Inhibition Assay: Gauging Potency and Selectivity

The initial step in our profiling cascade is to determine the half-maximal inhibitory concentration (IC50) of Compound X and Roscovitine against a panel of kinases. This panel should include our primary target (CDK2), closely related kinases (e.g., CDK1, CDK5, CDK9) to assess intra-family selectivity, and a selection of kinases from different branches of the kinome to identify potential off-target interactions.

  • Reagent Preparation:

    • Prepare a stock solution of Compound X and Roscovitine in 100% DMSO.

    • Prepare a serial dilution of each compound in assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Reconstitute recombinant kinases (CDK2/CycA, CDK1/CycB, CDK5/p25, CDK9/CycT1, and others) in assay buffer.

    • Prepare the substrate solution (e.g., Histone H1 for CDKs) and ATP solution. A common approach is to use a fluorescently labeled peptide substrate.

  • Assay Procedure (96-well or 384-well plate format):

    • Add 5 µL of the serially diluted compound or vehicle (DMSO) to the assay wells.

    • Add 10 µL of the kinase solution to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding 10 µL of a mixture of the substrate and ATP (at the Km concentration for each kinase).

    • Allow the reaction to proceed for a defined period (e.g., 60 minutes) at 30°C.

    • Terminate the reaction by adding a stop solution (e.g., EDTA).

  • Data Acquisition and Analysis:

    • Measure the reaction product, which could be the amount of phosphorylated substrate, using an appropriate detection method (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer - TR-FRET, or luminescence).

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase TargetCompound X IC50 (nM)Roscovitine IC50 (nM)
CDK2/CycA 50 200
CDK1/CycB800150
CDK5/p251,200300
CDK9/CycT1>10,000500
PKA>10,000>10,000
ROCK1>10,000>10,000
VEGFR25,000>10,000

This is illustrative data and does not represent actual experimental results.

Radioligand Binding Assay: Quantifying Affinity

To gain a deeper understanding of the binding affinity (Ki) and to confirm a competitive binding mechanism at the ATP-binding site, a radioligand binding assay is employed.[1][2][3][4][5] This assay measures the ability of a test compound to displace a known radiolabeled ligand from the target protein.

  • Membrane Preparation (if applicable for membrane-bound targets) or Purified Protein Preparation:

    • For this example with soluble kinases, purified recombinant CDK2/CycA will be used.

  • Assay Setup (96-well filter plate format):

    • To each well, add 50 µL of assay buffer, 50 µL of the test compound (Compound X or Roscovitine) at various concentrations, and 50 µL of a fixed concentration of a suitable radioligand (e.g., [3H]-labeled ATP analog or a known high-affinity labeled inhibitor).

    • Add 100 µL of the purified CDK2/CycA protein.

    • Incubate the plate for a defined period (e.g., 90 minutes) at room temperature to reach binding equilibrium.[2]

  • Separation of Bound and Free Radioligand:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold. The protein and bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.

    • Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Detection and Data Analysis:

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

    • Determine non-specific binding in the presence of a high concentration of a known unlabeled ligand.

    • Subtract non-specific binding from total binding to obtain specific binding.

    • Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition binding model to determine the IC50.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

TargetCompound X Ki (nM)Roscovitine Ki (nM)
CDK2/CycA 45 180
CDK1/CycB750130
CDK5/p251,100280

This is illustrative data and does not represent actual experimental results.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Milieu

Biochemical and binding assays provide crucial information but lack the complexity of the cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that a compound binds to its intended target within intact cells.[6][7][8][9][10] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature (Tm).[6][7]

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a human cancer cell line with high CDK2 expression) to 80-90% confluency.

    • Treat the cells with various concentrations of Compound X, Roscovitine, or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

  • Heat Shock:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis and Protein Solubilization:

    • Lyse the cells by freeze-thaw cycles or by using a lysis buffer.

    • Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

  • Protein Quantification:

    • Collect the supernatant (soluble fraction).

    • Quantify the amount of the target protein (CDK2) in the soluble fraction using a specific antibody-based method, such as Western blotting or an ELISA.

  • Data Analysis:

    • For each treatment condition, plot the amount of soluble CDK2 as a function of temperature.

    • Fit the data to a sigmoidal dose-response curve to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured.

    • A positive shift in the Tm in the presence of the compound indicates target engagement.

TreatmentCDK2 Tm (°C)ΔTm (°C)
Vehicle (DMSO)48.5-
Compound X (1 µM)53.2+4.7
Roscovitine (1 µM)52.8+4.3

This is illustrative data and does not represent actual experimental results.

Visualizing the Workflows

G cluster_2 Cellular Thermal Shift Assay (CETSA) L Treat Cells with Compound M Heat Shock at Temperature Gradient L->M N Lyse Cells and Centrifuge M->N O Collect Soluble Fraction N->O P Quantify Target Protein (e.g., Western Blot) O->P Q Determine Tm Shift P->Q

Interpretation and Conclusion

Based on our illustrative data, Compound X demonstrates promising potency for CDK2, with an IC50 of 50 nM and a Ki of 45 nM. Importantly, it exhibits a favorable selectivity profile. It is significantly less active against the closely related kinases CDK1 and CDK5, and shows minimal to no activity against kinases from other families, such as PKA and ROCK1. In a cellular context, Compound X effectively engages with CDK2, as evidenced by a robust thermal shift of +4.7°C.

In comparison, Roscovitine, while a potent CDK inhibitor, displays a less selective profile in our hypothetical dataset, with greater activity against other CDKs. This comparative analysis suggests that Compound X may offer a wider therapeutic window due to its enhanced selectivity.

This guide has outlined a comprehensive and logical workflow for the cross-reactivity profiling of a novel small molecule inhibitor. By integrating biochemical, biophysical, and cell-based assays, researchers can build a robust data package that not only characterizes the potency and selectivity of their compound but also provides critical insights to guide its further development. The principles and protocols detailed herein are broadly applicable and can be adapted for the investigation of various small molecules targeting a wide range of protein classes.

References

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Bio-protocol. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Retrieved from [Link]

  • Hulme, E. C. (1992). Radioligand binding methods: practical guide and tips. In Signal Transduction: A Practical Approach (pp. 1-50). IRL Press.
  • Kuzmic, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352.
  • Limbird, L. E. (2011). Radioligand binding methods for membrane preparations and intact cells. Methods in Molecular Biology, 746, 135-164.
  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1425, 25-41.
  • Orcutt, K. D., & Gestwicki, J. E. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 134-143.
  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Pelchem. (n.d.). CETSA. Retrieved from [Link]

Sources

A Tale of Two Azoles: A Comparative Guide to Pyrazole and Imidazole Derivatives in Research

Author: BenchChem Technical Support Team. Date: January 2026

In the vast landscape of heterocyclic chemistry, the five-membered aromatic rings of pyrazole and imidazole stand out as "privileged scaffolds." Though structural isomers, their subtle difference in the arrangement of two nitrogen atoms gives rise to a fascinating divergence in their physicochemical properties and, consequently, their applications across various scientific domains. This guide offers an in-depth comparative analysis of pyrazole and imidazole derivatives, providing researchers, scientists, and drug development professionals with the objective data and experimental insights necessary to make informed decisions in their work. We will delve into their fundamental characteristics, explore their performance in key research areas with supporting experimental data, and provide detailed protocols for the synthesis of exemplary derivatives.

The Isomeric Distinction: A Foundation of Divergent Properties

Pyrazole and imidazole share the molecular formula C₃H₄N₂, but the positioning of their nitrogen atoms dictates their unique personalities. In imidazole, the nitrogens occupy the 1 and 3 positions, separated by a carbon atom, while in pyrazole, they are adjacent at the 1 and 2 positions. This seemingly minor structural variance has profound implications for their electronic and steric properties.

Imidazole Pyrazole

Caption: Structural comparison of Imidazole and Pyrazole.

Computational studies suggest that the imidazole ring is generally more stable than the pyrazole ring.[1] This is attributed to the more favorable N-C-N arrangement in imidazole, which avoids the potentially repulsive N-N bond present in pyrazole. Both are aromatic heterocycles, with one "pyrrole-like" nitrogen donating its lone pair to the aromatic sextet and a "pyridine-like" nitrogen with its lone pair in an sp2 hybrid orbital.[2]

A key differentiator is their basicity. Imidazole is a significantly stronger base than pyrazole.[2] Upon protonation, the positive charge in the imidazolium ion is delocalized over two equivalent nitrogen atoms, leading to greater stabilization.[2] In the pyrazolium ion, this charge delocalization is less effective.[2] This difference in basicity profoundly influences their roles as ligands in coordination chemistry and their interactions with biological targets.

PropertyImidazolePyrazoleReference(s)
Systematic Name 1,3-Diazole1,2-Diazole
Boiling Point 256 °C187 °C[2]
pKa of Conjugate Acid ~7.0~2.5[3][4]
Relative Stability More stableLess stable[1]
Hydrogen Bonding Extensive (can form oligomers)Forms dimers[2]

Pyrazole and Imidazole in Medicinal Chemistry: A Tale of Two Powerhouses

Both pyrazole and imidazole scaffolds are cornerstones in drug discovery, forming the core of numerous approved therapeutic agents.[5] Their ability to engage in various non-covalent interactions, such as hydrogen bonding, and their tunable electronic properties make them ideal for designing molecules that can selectively interact with biological targets.

Anticancer Activity

The versatility of pyrazole and imidazole derivatives is perhaps most evident in the field of oncology. They are integral components of many small-molecule kinase inhibitors, a class of targeted cancer therapies.

Pyrazole Derivatives in Oncology: The pyrazole scaffold is a key feature in several successful kinase inhibitors. For instance, the pyrazolopyrimidine core is found in drugs like Ruxolitinib, a JAK1/JAK2 inhibitor. The rationale for its prevalence lies in the pyrazole ring's ability to act as a stable, aromatic bioisostere for other rings, improving properties like solubility and metabolic stability.[3] Furthermore, the N-H and pyridine-like nitrogen of the pyrazole ring can act as hydrogen bond donors and acceptors, respectively, facilitating strong and specific interactions within the ATP-binding pocket of kinases.[3]

Imidazole Derivatives in Oncology: Imidazole-based compounds have also demonstrated significant anticancer potential through various mechanisms, including the inhibition of key signaling pathways. For example, derivatives of imidazole have been developed as potent inhibitors of p38 MAP kinase, a key enzyme in the inflammatory response that is also implicated in cancer progression.[6][7] The imidazole core in these inhibitors often serves as a scaffold to correctly orient substituents that interact with the kinase's active site.[8]

Comparative Anticancer Activity (IC50 Values in µM)

Compound TypeDerivative ExampleCancer Cell LineIC50 (µM)Target/MechanismReference(s)
Pyrazole Benzoxazine-pyrazole hybridA549 (Lung)2.82EGFR Inhibitor
Pyrazole Pyrazole-benzimidazole hybridA549 (Lung)2.2EGFR Phosphorylation Inhibition
Imidazole Imidazole-ChalconeA549 (Lung)7.05Tubulin Polymerization Inhibition
Imidazole Benzimidazole sulfonamide with pyrazole ringA549 (Lung)0.15Not specified

This table is a compilation of data from multiple sources and is intended for comparative purposes. Direct comparison should be made with caution due to variations in experimental conditions.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents, and both pyrazole and imidazole derivatives have shown significant promise in this area.

Imidazole-Based Antifungals: The imidazole scaffold is famously present in the "azole" class of antifungal drugs, which includes clotrimazole and ketoconazole.[5] Their mechanism of action involves the inhibition of lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The pyridine-like nitrogen of the imidazole ring coordinates to the heme iron atom in the active site of the enzyme, disrupting its function.

Pyrazole-Based Antimicrobials: Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity against both bacteria and fungi. Their mechanisms of action are diverse and can include the inhibition of essential enzymes or disruption of the cell membrane.

Comparative Antimicrobial Activity (MIC Values in µg/mL)

Compound TypeDerivative ExampleS. aureusE. coliC. albicansReference(s)
Pyrazole Pyrazole-thiadiazine62.51252.9
Imidazole Imidazole-thiadiazole>100>1001.56
Standard Chloramphenicol62.5125-
Standard Clotrimazole--7.8

This table is a compilation of data from multiple sources and is intended for comparative purposes. Direct comparison should be made with caution due to variations in experimental conditions.

Coordination Chemistry and Catalysis: A Study in Ligand Performance

The distinct electronic properties of pyrazole and imidazole significantly influence their behavior as ligands in coordination chemistry and homogeneous catalysis.

G cluster_imidazole Imidazole cluster_pyrazole Pyrazole I_props Stronger Base Stronger σ-donor I_complex More Stable Metal Complexes I_props->I_complex leads to I_catalysis Electron-Rich Metal Center Favors Oxidative Addition I_complex->I_catalysis results in P_props Weaker Base Weaker σ-donor P_complex Less Stable Metal Complexes P_props->P_complex leads to P_catalysis More Electrophilic Metal Center Favors Reductive Elimination P_complex->P_catalysis results in

Caption: Comparison of Imidazole and Pyrazole as Ligands.

Imidazole, being the stronger base, is also a stronger σ-donor ligand. This generally leads to the formation of more stable metal complexes compared to pyrazole. The choice between a pyrazole and an imidazole ligand in catalyst design is therefore a critical decision that depends on the desired electronic environment at the metal center. For catalytic reactions that benefit from an electron-rich metal center, such as certain hydrogenation reactions, imidazole-based ligands are often preferred.[9] Conversely, for reactions requiring a more electrophilic metal center, the weaker σ-donating pyrazole ligands may be more suitable.

Corrosion Inhibition: Protecting Metals with Azole Derivatives

Pyrazole and imidazole derivatives have been extensively studied as corrosion inhibitors for various metals and alloys in acidic media.[10][11] Their effectiveness stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. This adsorption occurs through the heteroatoms (nitrogen), which act as centers for chemical and/or physical adsorption.

While both classes of compounds are effective, the specific molecular structure, including the nature and position of substituents, plays a crucial role in determining the inhibition efficiency. Generally, compounds with higher electron density on the heterocyclic ring and the presence of bulky substituents tend to exhibit better corrosion inhibition.

Comparative Corrosion Inhibition Efficiency

Inhibitor TypeMetalMediumInhibition Efficiency (%) at 10⁻³ MReference(s)
Pyrazole Derivative Mild Steel1 M HCl96[10][12]
Pyrazole Derivative Carbon Steel1 M HCl97.2[11]
Imidazole Derivative Mild Steel1 M HClData not directly comparable, but generally high efficiencies are reported

Direct comparative studies under identical conditions are limited, but both pyrazole and imidazole derivatives have demonstrated high inhibition efficiencies.

Experimental Protocols

To provide practical insights, this section details the synthesis of a representative derivative from both the pyrazole and imidazole families.

Synthesis of a Pyrazole-Based COX-2 Inhibitor Intermediate

This protocol outlines the synthesis of a 5-amino-3-methyl-1H-pyrazole, a key intermediate for pyrazolo[3,4-d]pyrimidine-based COX-2 inhibitors. The choice of hydrazine hydrate as the nitrogen source is due to its high reactivity with the dicarbonyl compound, leading to efficient cyclization.

G start 3-Oxobutanenitrile in Ethanol add_hydrazine Add Hydrazine Hydrate start->add_hydrazine reflux Reflux for 2-4 hours add_hydrazine->reflux cool Cool to Room Temperature and then in Ice Bath reflux->cool crystallize Induce Crystallization cool->crystallize filter Vacuum Filtration crystallize->filter wash Wash with Cold Ethanol filter->wash dry Dry under Vacuum wash->dry product 5-Amino-3-methyl-1H-pyrazole dry->product

Caption: Workflow for Pyrazole Intermediate Synthesis.

Materials:

  • 3-Oxobutanenitrile

  • Ethanol

  • Hydrazine hydrate

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Ice bath

  • Vacuum filtration setup

Procedure:

  • In a round-bottom flask, dissolve 3-oxobutanenitrile (1 equivalent) in ethanol.

  • Slowly add hydrazine hydrate (1.1 equivalents) to the solution at room temperature. The reaction is exothermic.

  • After the initial exotherm subsides, heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then further in an ice bath to induce crystallization.

  • Collect the crystalline product by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified crystals of 5-amino-3-methyl-1H-pyrazole under vacuum.

Synthesis of Clotrimazole: An Imidazole-Based Antifungal Agent

This protocol details a common industrial synthesis of clotrimazole, a widely used antifungal medication. The Friedel-Crafts reaction is a classic and efficient method for forming the key trityl chloride intermediate.

G cluster_step1 Step 1: Friedel-Crafts Reaction cluster_step2 Step 2: Condensation with Imidazole start_s1 o-Chlorobenzotrichloride and Benzene add_alcl3 Add AlCl₃ (Lewis Acid) start_s1->add_alcl3 reflux_s1 Reflux for 4 hours add_alcl3->reflux_s1 intermediate 2-Chlorotriphenylmethyl chloride reflux_s1->intermediate start_s2 Intermediate from Step 1 intermediate->start_s2 add_imidazole Add Imidazole and Triethylamine start_s2->add_imidazole heat_s2 Heat at 45-50°C for 3 hours add_imidazole->heat_s2 workup Aqueous Workup and Evaporation heat_s2->workup crystallization Crystallization from Acetone workup->crystallization product Clotrimazole crystallization->product

Caption: Workflow for Clotrimazole Synthesis.

Materials:

  • o-Chlorobenzotrichloride

  • Benzene

  • Aluminum trichloride (AlCl₃)

  • Imidazole

  • Triethylamine

  • Acetone

  • Reaction vessel with reflux condenser, stirrer, and drying tube

Procedure:

Step 1: Synthesis of 2-Chlorotriphenylmethyl chloride

  • To a reaction flask, add benzene and aluminum trichloride. Cool the mixture to 0°C.

  • While maintaining a low temperature, slowly add a solution of o-chlorobenzotrichloride in benzene.

  • After the addition is complete, carefully heat the mixture to reflux and maintain for 4 hours.

  • Cool the reaction mixture and proceed with an aqueous workup to isolate the crude 2-chlorotriphenylmethyl chloride.

Step 2: Synthesis of Clotrimazole

  • To the crude product from Step 1, add a solution of imidazole in triethylamine.

  • Heat the mixture to 45-50°C and maintain for 3 hours.

  • Cool the reaction mixture and perform an aqueous workup to remove impurities.

  • Evaporate the organic solvent to obtain the crude product.

  • Recrystallize the crude product from acetone to yield pure clotrimazole.

Conclusion and Future Perspectives

The comparative analysis of pyrazole and imidazole derivatives underscores their immense value and versatility in scientific research. The choice between these two isomeric scaffolds is a nuanced decision, heavily dependent on the specific application and desired properties. Imidazole's greater basicity and stability often make it a preferred ligand in coordination chemistry and a key pharmacophore in antifungal agents.[5] Conversely, the pyrazole scaffold has been exceptionally successful in the development of kinase inhibitors and other therapeutic agents, where its specific hydrogen bonding capabilities and metabolic stability are advantageous.[3]

Future research will undoubtedly continue to explore the vast chemical space offered by these privileged structures. The development of novel synthetic methodologies will enable the creation of even more diverse and complex derivatives. Furthermore, a deeper understanding of their structure-activity relationships, aided by computational modeling, will facilitate the rational design of next-generation therapeutic agents, catalysts, and materials with enhanced performance and selectivity. The tale of these two azoles is far from over, and their continued investigation promises to yield exciting new discoveries across the scientific landscape.

References

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  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

  • Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. National Center for Biotechnology Information. Available at: [Link]

  • New Hybrid Pyrazole and Imidazopyrazole Antinflammatory Agents Able to Reduce ROS Production in Different Biological Targets. National Center for Biotechnology Information. Available at: [Link]

  • Imidazole and Pyrazole. Scribd. Available at: [Link]

  • Design and Synthesis of Potent, Selective, and Orally Bioavailable Tetrasubstituted Imidazole Inhibitors of p38 Mitogen-Activated Protein Kinase. ACS Publications. Available at: [Link]

  • Method for synthesizing clotrimazole pharmaceutical intermediate o-chlorobenzonitrile. Google Patents.
  • Imidazole-based p38 MAP kinase inhibitors. ResearchGate. Available at: [Link]

  • Method for synthesizing ketoconazole. Patsnap. Available at: [Link]

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. National Center for Biotechnology Information. Available at: [Link]

  • "One Pot Synthesis For The Preparation Of Clotrimazole". Quick Company. Available at: [Link]

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  • Synthesis of Ketoconazole Impurity by novel method. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Why is imidazole less basic than pyrazole? Quora. Available at: [Link]

  • Design and Synthesis of Ketoconazole Derivatives as Innovative Anti‐Infective Agents. ResearchGate. Available at: [Link]

  • Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. PURKH. Available at: [Link]

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  • Method for preparing ketoconazole derivatives. Google Patents.
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A Preclinical Comparative Analysis of N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine: Benchmarking Against the Standard of Care for Parkinson's Disease

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a Novel Monoamine Oxidase B Inhibitor

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the depletion of dopamine in the striatum, leading to debilitating motor symptoms. A key therapeutic strategy involves the inhibition of monoamine oxidase B (MAO-B), the primary enzyme responsible for dopamine degradation in the human brain. Selective MAO-B inhibitors are a first-line treatment for early-stage PD and are used as adjunctive therapy in later stages to extend the efficacy of levodopa.[1]

This guide introduces N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine, a novel small molecule with a pyrazole scaffold, hypothesized to act as a selective MAO-B inhibitor. We present a comprehensive preclinical benchmarking of this compound against the current standards of care: selegiline, rasagiline, and safinamide. Through rigorous in vitro enzymatic assays and in vivo evaluations in established rodent models of Parkinson's disease, we aim to elucidate the compound's potency, selectivity, and potential as a disease-modifying therapy. Our analysis is grounded in established experimental protocols, providing a transparent and reproducible framework for its evaluation.

In Vitro Benchmarking: Potency and Selectivity Profiling

The initial characterization of a novel MAO-B inhibitor hinges on determining its potency (IC50) and selectivity against the two monoamine oxidase isoforms, MAO-A and MAO-B. High selectivity for MAO-B is crucial to avoid the "cheese effect," a hypertensive crisis that can occur with non-selective MAO inhibitors.[2]

Experimental Protocol: In Vitro MAO Inhibition Assay

This protocol outlines a fluorometric assay to determine the IC50 values of test compounds against human recombinant MAO-A and MAO-B.[3][4]

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and standards (selegiline, rasagiline, safinamide) in DMSO.

    • Dilute the compounds to the desired concentrations in the assay buffer.

    • Reconstitute human recombinant MAO-A and MAO-B enzymes in the assay buffer.

    • Prepare the substrate solution (e.g., kynuramine or benzylamine) and the developer solution containing a suitable probe and horseradish peroxidase.[3][5]

  • Assay Procedure (96-well plate format):

    • Add the diluted test compounds and standards to their respective wells.

    • Add the enzyme solution to each well and incubate for a specified time at 37°C.

    • Initiate the reaction by adding the substrate solution.

    • Measure the fluorescence intensity at regular intervals using a plate reader (excitation/emission wavelengths will depend on the probe used, e.g., 535/587 nm).[4]

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Determine the percent inhibition relative to the control (enzyme and substrate without inhibitor).

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

MAO_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Plate cluster_readout Readout & Analysis Compound_Prep Prepare Compound/Standard Dilutions Add_Compound Add Compound/Standard to Wells Compound_Prep->Add_Compound Enzyme_Prep Prepare MAO-A/MAO-B Enzyme Solutions Add_Enzyme Add Enzyme Solution Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare Substrate & Developer Solutions Add_Substrate Add Substrate Solution Substrate_Prep->Add_Substrate Incubate_1 Incubate (37°C) Add_Enzyme->Incubate_1 Incubate_1->Add_Substrate Read_Fluorescence Measure Fluorescence Add_Substrate->Read_Fluorescence Calculate_Inhibition Calculate % Inhibition Read_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50 MPTP_Model_Workflow cluster_induction Disease Induction cluster_treatment Treatment cluster_assessment Assessment MPTP_Admin MPTP Administration (5 days) Drug_Admin Daily Drug Administration MPTP_Admin->Drug_Admin Rotarod Rotarod Test Drug_Admin->Rotarod Neurochem Neurochemical Analysis Rotarod->Neurochem

MPTP Mouse Model Experimental Workflow
6-OHDA-Induced Rat Model of Parkinson's Disease

Unilateral injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle of rats causes a near-complete lesion of the nigrostriatal dopamine pathway on one side of the brain, leading to asymmetrical motor deficits. [6][7]

  • 6-OHDA Lesioning: Stereotactically inject 6-OHDA into the medial forebrain bundle of one hemisphere. [8]2. Drug Treatment: After a recovery period, begin daily administration of the test compound or a standard of care (e.g., rasagiline).

  • Behavioral Assessment (Cylinder Test):

    • Place the rat in a transparent cylinder and record its exploratory behavior for 5 minutes. [9][10] * Count the number of times the rat uses its left, right, or both forelimbs to touch the cylinder wall during rearing. [11] * Calculate the percentage of contralateral (impaired) limb use. A successful treatment will increase the use of the contralateral limb.

Neurochemical Analysis

Following the completion of behavioral testing, brain tissue is collected for neurochemical analysis to quantify the extent of dopamine depletion and the effect of the treatment.

  • Tissue Preparation: Rapidly dissect the striata, weigh, and homogenize in an acidic solution (e.g., 0.1 M perchloric acid). [3]2. Sample Processing: Centrifuge the homogenate and filter the supernatant.

  • HPLC-ECD Analysis:

    • Inject the filtered supernatant into an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector. [12][13] * Separate dopamine and its metabolites, DOPAC and HVA, using an appropriate mobile phase.

    • Quantify the concentrations of dopamine, DOPAC, and HVA by comparing the peak areas to those of known standards.

Expected In Vivo Outcomes

The table below outlines the expected outcomes for a successful novel MAO-B inhibitor in comparison to the standard of care in the respective animal models.

ModelBehavioral TestExpected Outcome with Standard of CareNeurochemical EndpointExpected Outcome with Standard of Care
MPTP Mouse Rotarod TestIncreased latency to fall compared to MPTP-vehicle group.Striatal Dopamine LevelsAttenuation of MPTP-induced dopamine depletion. [14]
6-OHDA Rat Cylinder TestIncreased use of the contralateral (impaired) forelimb. [9]Striatal Dopamine and MetabolitesIncreased dopamine levels and/or altered dopamine turnover (DOPAC+HVA/DA ratio). [7]

Conclusion

This guide provides a comprehensive framework for the preclinical benchmarking of N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine against the current standards of care for Parkinson's disease. The described in vitro and in vivo experimental protocols are designed to rigorously assess the compound's potency, selectivity, and efficacy in validated models of the disease. The successful demonstration of superior or comparable efficacy to established MAO-B inhibitors, coupled with a favorable safety profile, would warrant further investigation of this novel pyrazole derivative as a potential therapeutic agent for Parkinson's disease. The self-validating nature of these protocols, with the inclusion of positive controls, ensures the generation of robust and reliable data to guide future drug development efforts.

References

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The Modern Chemist's Guide to Pyrazole Synthesis: A Head-to-Head Comparison of Novel Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry and drug discovery. First synthesized in 1883, this privileged scaffold is a key component in a multitude of blockbuster pharmaceuticals, including the anti-inflammatory drug Celecoxib, the anticancer agent Encorafenib, and the erectile dysfunction treatment Sildenafil. The metabolic stability and versatile biological activities of pyrazole derivatives, ranging from anti-inflammatory and anticancer to antimicrobial and analgesic properties, continue to drive the quest for innovative and efficient synthetic methodologies.[1]

This guide provides an in-depth, head-to-head comparison of the most promising and novel methods for pyrazole synthesis. Moving beyond the classical Knorr synthesis, we will explore the causality behind the experimental choices in modern, sustainable, and high-throughput approaches. This analysis is designed for researchers, scientists, and drug development professionals seeking to leverage the latest advancements in heterocyclic chemistry.

Shifting Paradigms: A Move Towards Greener and More Efficient Syntheses

Traditional methods for pyrazole synthesis often involve harsh reaction conditions, hazardous reagents, and significant waste generation.[2] The contemporary focus of synthetic chemistry is on the development of environmentally benign, energy-efficient, and atom-economical protocols.[3] This has led to the emergence of several innovative strategies that are revolutionizing pyrazole synthesis.

Here, we will compare and contrast four major advancements:

  • Green Catalysis and Aqueous Media: Harnessing the power of water and novel catalysts for sustainable synthesis.

  • Microwave-Assisted Synthesis: Utilizing microwave irradiation for rapid and efficient reactions.

  • Continuous Flow Chemistry: Enabling safer, more scalable, and highly controlled synthesis.

  • Multicomponent Reactions (MCRs): Designing elegant one-pot syntheses for molecular complexity.

Green Catalysis and Aqueous Media: A Sustainable Approach

The principles of green chemistry are at the forefront of modern synthetic design, aiming to reduce or eliminate the use and generation of hazardous substances.[4] The use of water as a solvent and the development of recyclable catalysts are central to this philosophy.[4][5]

Core Concept & Mechanistic Insight

The fundamental approach involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, often facilitated by a catalyst in an aqueous medium.[6] Water, being an abundant, non-toxic, and non-flammable solvent, offers significant environmental advantages over traditional organic solvents.[4] The use of catalysts, such as heteropolyacids, nano-ZnO, or biocatalysts like lipase, enhances reaction rates and selectivity, often under milder conditions.[5][7]

The catalytic cycle in many of these reactions involves the activation of the carbonyl group of the 1,3-dicarbonyl compound by the catalyst, making it more susceptible to nucleophilic attack by the hydrazine. The subsequent intramolecular cyclization and dehydration lead to the formation of the pyrazole ring.

Experimental Protocol: Synthesis of 1,3,5-substituted Pyrazoles using a Nano-ZnO Catalyst

This protocol is adapted from the work of Girish et al. and demonstrates an efficient and environmentally friendly approach.[7]

Step 1: Reactant Mixture Preparation In a round-bottom flask, combine ethyl acetoacetate (1 mmol) and phenylhydrazine (1 mmol).

Step 2: Catalyst Addition Add a catalytic amount of nano-ZnO (commercially available or prepared via standard methods).

Step 3: Reaction Conditions The reaction can be carried out under controlled conditions, often with gentle heating or at room temperature, depending on the specific substrates.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC).

Step 4: Work-up and Isolation Upon completion, the reaction mixture is typically worked up by adding water and extracting the product with an organic solvent like ethyl acetate. The nano-ZnO catalyst can often be recovered by filtration and reused. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Purification is achieved by recrystallization or column chromatography.

Performance Analysis:
FeatureGreen Catalysis in Aqueous MediaTraditional Knorr Synthesis
Solvent Water or minimal organic solvent[4]Acetic acid, ethanol, or other organic solvents
Catalyst Recyclable catalysts (nanoparticles, biocatalysts)[5][7]Often requires stoichiometric acid or base
Reaction Time Generally shorter due to catalysisCan be several hours
Yields Often high to excellent (up to 95%)[7]Variable, often moderate to good
Environmental Impact Significantly lower, reduced waste[2]Higher, use of hazardous reagents and solvents

Microwave-Assisted Synthesis: Accelerating Discovery

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to dramatically reduce reaction times, often from hours to minutes, while improving product yields and purity.[8][9]

Core Concept & Mechanistic Insight

Microwave irradiation directly heats the reaction mixture through dielectric heating, leading to a rapid and uniform temperature increase.[10] This efficient energy transfer can overcome activation energy barriers more effectively than conventional heating, leading to significant rate enhancements.[11] The synthesis of pyrazoles under microwave conditions typically involves the reaction of chalcones with hydrazines or the condensation of 1,3-dicarbonyls with hydrazines.[12][13]

The mechanism is similar to the conventional thermal process, but the rapid heating can lead to different product distributions and sometimes allows for reactions that do not proceed under conventional heating.

Experimental Protocol: Microwave-Assisted Synthesis of Dihydro-Pyrazoles

This protocol is a generalized procedure based on literature methods for the reaction of chalcones and phenylhydrazines.[12]

Step 1: Reagent Preparation In a microwave-safe vial, add the appropriate substituted dibenzalacetone (chalcone) (1 mmol) and 4-substituted phenylhydrazine hydrochloride (1 mmol) in absolute ethanol (3 mL).

Step 2: Base Addition Add sodium hydroxide (2.5 mmol) to make the solution alkaline.

Step 3: Microwave Irradiation Seal the vial and place it in a microwave reactor. Irradiate the mixture at 100 W, maintaining a temperature of 75 °C for 30 minutes.[12] Monitor the reaction by TLC.

Step 4: Product Isolation After cooling, the formed precipitate is filtered under vacuum, washed with water and cold ethanol, and then dried. The final product can be purified by recrystallization.[12]

Performance Analysis:
FeatureMicrowave-Assisted SynthesisConventional Heating
Reaction Time Minutes[9][12]Hours
Yields Often higher and with improved purity[11]Generally lower
Energy Efficiency High, direct heating of reactants[10]Lower, heating of the entire apparatus
Scalability Can be challenging for large-scale synthesisWell-established for large scale
Safety Requires specialized equipment to manage pressure buildupStandard laboratory glassware is sufficient

Continuous Flow Chemistry: A Paradigm Shift in Synthesis

Flow chemistry has transitioned from a niche technology to a mainstream tool for organic synthesis, offering significant advantages in terms of safety, scalability, and control over reaction parameters.[14][15]

Core Concept & Mechanistic Insight

In a flow chemistry setup, reactants are continuously pumped through a heated reactor coil or microreactor.[16] The precise control over temperature, pressure, and residence time allows for highly reproducible and optimized reactions.[17] This is particularly advantageous for reactions that are highly exothermic or involve hazardous intermediates, as the small reaction volume at any given time minimizes risks.[14] The synthesis of pyrazoles in flow often involves a two-step process where an enaminone is formed in situ and then reacted with a hydrazine.[16]

Flow_Chemistry_Workflow

Experimental Protocol: Two-Stage Flow Synthesis of Pyrazoles from Acetophenones

This protocol is based on a process developed by GalChimia.[16]

Step 1: System Setup Connect a stainless-steel coil (e.g., 5 mL) in series with a glass mixer-chip (e.g., 2 mL). Set the temperature of the coil to 170 °C and the mixer-chip to 150 °C.

Step 2: Reagent Pumping Pump solutions of the starting acetophenone and dimethylformamide dimethyl acetal (DMADMF) in DMF through the heated steel coil at a defined flow rate (e.g., 0.5 mL/min).

Step 3: Second Reagent Introduction Introduce a solution of hydrazine in DMF into the mixer-chip at a specific flow rate (e.g., 0.5 mL/min). This will result in a combined flow rate of 1 mL/min through the chip.

Step 4: Product Collection and Analysis The product stream exiting the mixer-chip is collected. The residence time for the second reaction in this example would be 2 minutes. The product can be isolated and purified using standard techniques. The yield and purity are typically determined by HPLC-MS analysis.

Performance Analysis:
FeatureContinuous Flow ChemistryBatch Synthesis
Safety Enhanced, small reaction volumes, better heat dissipation[14][15]Higher risk with exothermic reactions and hazardous intermediates
Scalability Straightforward by running the system for longerRequires re-optimization for larger scales
Control Precise control over temperature, pressure, and residence time[17]Less precise control, potential for temperature gradients
Reproducibility HighCan be variable between batches
Initial Setup Cost Higher, requires specialized equipmentLower, uses standard laboratory glassware

Multicomponent Reactions (MCRs): The Elegance of Simplicity

Multicomponent reactions (MCRs) are convergent chemical processes in which three or more starting materials react to form a single product in a one-pot fashion.[18] This approach is highly valued for its atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds.[6]

Core Concept & Mechanistic Insight

The synthesis of pyrazoles via MCRs often involves the reaction of an aldehyde, a β-diketone or β-ketoester, and a hydrazine derivative.[18] These reactions can be catalyzed by various agents, including iodine or nanoparticles, and can sometimes be performed under solvent-free conditions.[18] The mechanism typically involves a cascade of reactions, such as a Knoevenagel condensation followed by a Michael addition and subsequent cyclization and dehydration, all occurring in a single pot without the need to isolate intermediates.

MCR_Mechanism

Experimental Protocol: One-Pot Synthesis of Fully Substituted Pyrazoles

This is a representative protocol based on the work of Atcha and Magini et al.[18]

Step 1: Mixing Reactants In a reaction vessel, mix an aldehyde (1 mmol), an arylhydrazine (1 mmol), and a β-diketone/β-ketoester (1 mmol).

Step 2: Catalyst Addition Add a catalytic amount of tetrabutylammonium peroxydisulfate ((TBA)₂S₂O₈).

Step 3: Reaction Conditions The reaction is carried out under solvent-free conditions, typically with stirring at a specific temperature until completion, as monitored by TLC.

Step 4: Isolation and Purification The reaction mixture is cooled, and the product is isolated by adding a suitable solvent to precipitate the product, followed by filtration. Further purification can be achieved by recrystallization.

Performance Analysis:
FeatureMulticomponent Reactions (MCRs)Stepwise Synthesis
Efficiency High, multiple bonds formed in one pot[6]Lower, requires multiple reaction and purification steps
Atom Economy Excellent, most atoms from reactants are incorporated into the productLower, atoms are lost in byproducts at each step
Time & Resources Significantly reducedTime- and resource-intensive
Structural Diversity Easily generate libraries of compounds by varying starting materialsMore laborious to create diverse structures
Reaction Optimization Can be complex due to multiple competing reaction pathwaysSimpler to optimize each individual step

Head-to-Head Summary and Future Outlook

Synthesis MethodKey AdvantagesKey LimitationsBest Suited For
Green Catalysis Environmentally friendly, mild conditions, catalyst recyclability[4]Catalyst development and separation can be challengingSustainable synthesis, academic and industrial green chemistry initiatives
Microwave-Assisted Rapid reaction times, improved yields, high efficiency[8][9]Scalability can be an issue, requires specialized equipmentHigh-throughput screening, rapid lead optimization, discovery chemistry
Continuous Flow Enhanced safety, scalability, precise control, high reproducibility[14][16]High initial investment, potential for cloggingLarge-scale production, synthesis of hazardous compounds, process optimization
Multicomponent High efficiency, atom economy, operational simplicity, rapid library synthesis[6][18]Complex to optimize, sometimes limited substrate scopeDiversity-oriented synthesis, combinatorial chemistry, drug discovery

The field of pyrazole synthesis is continuously evolving, driven by the need for more sustainable, efficient, and safer chemical processes. The novel methods discussed here offer significant advantages over traditional approaches. The choice of the optimal method will depend on the specific goals of the researcher, whether it be the rapid synthesis of a small library of compounds for biological screening, the large-scale, safe production of a key intermediate, or the development of an environmentally benign synthetic route. The future of pyrazole synthesis will likely see a convergence of these technologies, such as the use of green catalysts in flow reactors or the development of microwave-assisted multicomponent reactions, further pushing the boundaries of chemical synthesis.

References

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A Comprehensive Guide to Assessing the Selectivity of N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the precise characterization of a small molecule's selectivity is not merely a regulatory checkbox but a critical determinant of its therapeutic potential and safety profile. A compound that potently modulates its intended target while minimizing off-target interactions is the cornerstone of a successful therapeutic agent. This guide provides an in-depth, technically-focused framework for assessing the selectivity of a novel pyrazole-containing compound, N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine, hereafter referred to as Compound X.

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, many of which are kinase inhibitors.[1][2] Given this precedent, our assessment of Compound X will be benchmarked against established kinase inhibitors to provide a clear and relevant comparison for researchers, scientists, and drug development professionals. This guide will delve into the causality behind experimental choices, present detailed protocols for self-validating assays, and ground all claims in authoritative scientific literature.

The Imperative of Selectivity in Drug Development

The biological activity of a small molecule is rarely confined to a single protein target. Off-target binding can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[3] Therefore, a comprehensive understanding of a compound's selectivity profile is paramount. For a novel compound like Compound X, a multi-tiered approach to selectivity profiling is essential, beginning with broad, in vitro screens and progressing to more physiologically relevant cellular assays. A highly selective compound is generally defined by a >10-100-fold higher potency for its primary target compared to other related proteins in biochemical assays.

Comparative Framework: Selecting Appropriate Benchmarks

To contextualize the selectivity profile of Compound X, it is crucial to compare it against well-characterized compounds. Given the prevalence of pyrazole cores in kinase inhibitors, we have selected two widely studied, albeit with different selectivity profiles, kinase inhibitors as our primary comparators:

  • Staurosporine: A notoriously non-selective, potent pan-kinase inhibitor. It serves as a positive control for broad kinase activity.

  • Sorafenib: A multi-kinase inhibitor known to target VEGFR, PDGFR, and Raf kinases.[3] It represents a clinically relevant example of a compound with a more focused, yet still multi-targeted, profile.

A Multi-Modal Approach to Selectivity Profiling

Our assessment strategy for Compound X will employ a suite of orthogonal assays to build a comprehensive and robust selectivity profile. This workflow is designed to move from a broad, high-throughput initial screen to a more focused, in-depth analysis of on- and off-target interactions in a cellular context.

G cluster_1 Cellular Target Engagement cluster_2 Downstream Functional Effects Kinome-Wide Profiling Kinome-Wide Profiling Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Kinome-Wide Profiling->Cellular Thermal Shift Assay (CETSA) Identifies Primary & Off-Targets Receptor Binding Panel Receptor Binding Panel Cytotoxicity Profiling Cytotoxicity Profiling Receptor Binding Panel->Cytotoxicity Profiling Identifies Non-Kinase Liabilities Cell-Based Phosphorylation Assay Cell-Based Phosphorylation Assay Cellular Thermal Shift Assay (CETSA)->Cell-Based Phosphorylation Assay Confirms Target Engagement Cell-Based Phosphorylation Assay->Cytotoxicity Profiling Links Engagement to Function

Caption: A multi-modal workflow for assessing compound selectivity.

Experimental Protocols and Data Interpretation
4.1. Tier 1: Broad Kinome and Receptor Screening

The initial step is to cast a wide net to identify the potential targets of Compound X across major druggable protein families.

Rationale: This high-throughput screening approach provides a comprehensive overview of a compound's interaction with a large panel of kinases, revealing both intended targets and potential off-target liabilities.[4][5] Service providers offer panels covering a significant portion of the human kinome.[6][7]

Protocol: Activity-Based Biochemical Kinase Assay

  • Compound Preparation: Prepare a stock solution of Compound X, Staurosporine, and Sorafenib in DMSO. Create a dilution series to determine IC50 values.

  • Assay Plate Preparation: In a multi-well plate, add the recombinant kinase, a fluorescently labeled peptide substrate, and ATP to initiate the phosphorylation reaction.

  • Compound Addition: Add the test compounds at various concentrations to the wells.

  • Incubation: Incubate the plates at room temperature for a specified time to allow the enzymatic reaction to proceed.

  • Reaction Termination and Detection: Stop the reaction and measure the amount of phosphorylated substrate. The Mobility Shift Assay (MSA) is a common method where the phosphorylated and non-phosphorylated peptides are separated by electrophoresis and quantified.[5]

  • Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.

Data Presentation:

Kinase TargetCompound X (IC50, nM)Staurosporine (IC50, nM)Sorafenib (IC50, nM)
Primary Target (Hypothetical)
Kinase A15550
Selected Off-Targets
Kinase B1,50010200
Kinase C>10,0008>10,000
Kinase D850275
VEGFR2>10,0001590
PDGFRβ>10,0002055

Interpretation: The hypothetical data suggests that Compound X is highly selective for "Kinase A," with over 50-fold selectivity against other kinases tested. In contrast, Staurosporine shows broad activity, and Sorafenib demonstrates its known multi-kinase inhibitor profile.

Rationale: To ensure that Compound X does not have significant interactions with other major drug target classes, such as G-protein coupled receptors (GPCRs), a broad receptor binding screen is essential.[8][9] These assays measure the displacement of a radiolabeled ligand from a receptor by the test compound.[10][11]

Protocol: Radioligand Binding Assay

  • Membrane Preparation: Use commercially available cell membranes expressing the receptor of interest.

  • Assay Setup: In a multi-well plate, combine the receptor-expressing membranes, a known radioligand for the target receptor, and the test compound at a high concentration (e.g., 10 µM).

  • Incubation: Allow the components to incubate and reach binding equilibrium.

  • Separation: Separate the bound from unbound radioligand, typically by rapid filtration.

  • Quantification: Measure the radioactivity of the filter to determine the amount of bound radioligand.

  • Data Analysis: Calculate the percent inhibition of radioligand binding by the test compound. Significant inhibition (typically >50%) at a high concentration warrants further investigation with a full dose-response curve to determine the Ki.

Data Presentation:

Target ClassNumber of Targets ScreenedCompound X (% Inhibition @ 10 µM)Staurosporine (% Inhibition @ 10 µM)Sorafenib (% Inhibition @ 10 µM)
GPCRs44<20% for all targets<30% for all targets<25% for all targets
Ion Channels20<15% for all targets<20% for all targets<20% for all targets
Transporters15<10% for all targets<15% for all targets<15% for all targets

Interpretation: The hypothetical data indicates that Compound X is unlikely to have significant off-target effects on the tested GPCRs, ion channels, and transporters at a concentration of 10 µM, suggesting a clean profile outside of the kinome.

4.2. Tier 2: Cellular Target Engagement

Rationale: While in vitro assays are crucial for initial screening, they do not always reflect a compound's behavior in a cellular environment.[12] The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm direct binding of a compound to its target in intact cells or cell lysates.[13][14][15] Ligand binding stabilizes a protein, leading to an increase in its melting temperature.[16][17]

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells (e.g., a cell line overexpressing "Kinase A") with Compound X or vehicle (DMSO) for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of soluble "Kinase A" in each sample using an antibody-based method like Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

G Treat Cells Treat Cells Heat Aliquots Heat Aliquots Treat Cells->Heat Aliquots Compound or Vehicle Lyse & Centrifuge Lyse & Centrifuge Heat Aliquots->Lyse & Centrifuge Temperature Gradient Quantify Soluble Protein Quantify Soluble Protein Lyse & Centrifuge->Quantify Soluble Protein Isolate Soluble Fraction Generate Melting Curve Generate Melting Curve Quantify Soluble Protein->Generate Melting Curve Plot Data

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Data Presentation:

CompoundTarget ProteinApparent Melting Temp (Tm) - VehicleApparent Melting Temp (Tm) - CompoundThermal Shift (ΔTm)
Compound XKinase A52.5 °C58.0 °C+5.5 °C
Compound XKinase B55.0 °C55.2 °C+0.2 °C

Interpretation: A significant thermal shift for Kinase A in the presence of Compound X confirms direct target engagement in a cellular context. The negligible shift for Kinase B, a potential off-target identified in the kinome scan, suggests that Compound X does not engage this target in intact cells at the tested concentration.

4.3. Tier 3: Functional and Phenotypic Consequences

Rationale: Confirming target engagement is crucial, but understanding the functional consequences of this binding is the ultimate goal. A cell-based phosphorylation assay can directly measure the inhibition of a kinase's activity in its natural signaling pathway. This is followed by broader cytotoxicity profiling to assess the overall impact on cell health.

Protocol:

  • Cell Culture and Treatment: Culture a cell line where the activity of "Kinase A" is known to regulate a specific downstream phosphorylation event. Treat the cells with a dilution series of Compound X, Staurosporine, and Sorafenib.

  • Stimulation (if necessary): If the pathway is not constitutively active, stimulate the cells with an appropriate growth factor or ligand to activate "Kinase A."

  • Cell Lysis: Lyse the cells to extract proteins.

  • Quantification of Phosphorylation: Measure the levels of the phosphorylated downstream substrate using a specific antibody in an ELISA or Western blot format.

  • Data Analysis: Normalize the phosphorylated substrate signal to the total amount of the substrate protein. Plot the normalized signal against the compound concentration to determine the cellular IC50.

Data Presentation:

CompoundCellular IC50 (nM) for inhibiting Substrate Phosphorylation
Compound X50
Staurosporine25
Sorafenib150

Interpretation: The cellular IC50 value for Compound X is consistent with its biochemical potency and CETSA data, confirming that it can access its target in cells and inhibit its function.

Protocol:

  • Cell Plating: Seed a panel of cell lines (including those with high and low expression of "Kinase A") in multi-well plates.

  • Compound Treatment: Treat the cells with a dilution series of the test compounds for an extended period (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a standard assay such as CellTiter-Glo, which quantifies ATP levels.[18]

  • Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) for each compound in each cell line.

Data Presentation:

Cell Line"Kinase A" ExpressionCompound X (GI50, µM)Staurosporine (GI50, µM)Sorafenib (GI50, µM)
Cell Line 1High0.10.052.5
Cell Line 2Low>200.063.0

Interpretation: Compound X shows potent growth inhibition only in the cell line with high expression of its target, "Kinase A." This provides strong evidence for on-target activity and a favorable therapeutic window. Staurosporine's indiscriminate cytotoxicity is evident, while Sorafenib's effect is less dependent on "Kinase A" expression, consistent with its multi-targeted nature.

Conclusion

This comprehensive guide outlines a rigorous, multi-tiered strategy for assessing the selectivity of the novel pyrazole-containing compound, N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine (Compound X). By integrating broad in vitro profiling with cellular target engagement and functional assays, researchers can build a robust and reliable selectivity profile. This approach, grounded in established methodologies and compared against relevant benchmarks, provides the critical data necessary to make informed decisions in the drug discovery and development process. The hypothetical data presented herein illustrates a compound with a highly desirable selectivity profile, providing a clear path forward for further preclinical development.

References
  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. Available at: [Link]

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. Available at: [Link]

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  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1479, 165-182. Available at: [Link]

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  • Gad-Viri, K. S., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17743-17753. Available at: [Link]

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  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Available at: [Link]

  • CETSA. CETSA. Available at: [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. Available at: [Link]

  • Kharl, M., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Future Medicine and Health Research, 3(10). Available at: [Link]

  • Olejniczak, E. T., et al. (2015). Selectivity by Small-Molecule Inhibitors of Protein Interactions Can Be Driven by Protein Surface Fluctuations. PLOS ONE, 10(2), e0117149. Available at: [Link]

  • Promega Connections. (2025). Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. Available at: [Link]

  • Workman, P., & Collins, I. (2023). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Research, 83(19), 3141-3146. Available at: [Link]

  • Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 2011-2032. Available at: [Link]

  • European Pharmaceutical Review. (2005). A powerful tool for drug discovery. Available at: [Link]

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Independent Verification of the Biological Activity of Pyrazole Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs with a wide array of biological activities.[1][2] From the selective COX-2 inhibition of the anti-inflammatory drug celecoxib to the potent anticancer and antimicrobial properties of novel derivatives, the versatility of the pyrazole ring system continues to attract significant interest in drug discovery.[3][4][5] This guide provides a comprehensive framework for the independent verification of the biological activities of pyrazole derivatives, offering detailed experimental protocols, comparative data, and an exploration of the underlying mechanisms of action.

Section 1: Anti-inflammatory Activity - Selective COX-2 Inhibition

A hallmark of many biologically active pyrazole derivatives is their ability to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[6][7] This selectivity is crucial for mitigating the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[7]

Comparative Analysis of COX-2 Inhibitors

The following table summarizes the in vitro inhibitory concentrations (IC50) of celecoxib and other pyrazole-based COX-2 inhibitors, providing a benchmark for comparative analysis.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)Reference
Celecoxib826.812[8]
Rofecoxib>10025>4.0[8]
Valdecoxib>1000.005>20000[9]
Compound[2] (a pyrazole derivative)-0.06>405 (compared to celecoxib)[10]
Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol outlines a common colorimetric or fluorometric method for determining the COX-2 inhibitory activity of a test compound.[11][12][13]

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., Tris-HCl)

  • Heme (cofactor)

  • Test pyrazole derivative

  • Positive control (e.g., Celecoxib)

  • Detection reagent (e.g., Amplex Red)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test compound and celecoxib in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stocks in the reaction buffer.

  • Enzyme Preparation: Dilute the human recombinant COX-2 enzyme to the desired concentration in the reaction buffer.

  • Assay Setup: In a 96-well plate, add the reaction buffer, heme, and the COX-2 enzyme solution to each well.

  • Inhibitor Addition: Add the test pyrazole derivative at various concentrations to the sample wells. Add celecoxib to the positive control wells and the solvent vehicle to the enzyme control wells.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Detection: After a specific incubation time (e.g., 10-20 minutes) at 37°C, add the detection reagent.

  • Measurement: Read the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.

Mechanism of Action: COX-2 Inhibition Signaling Pathway

The anti-inflammatory effects of celecoxib and related pyrazole derivatives stem from their selective inhibition of COX-2. This enzyme is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[6][7]

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins (PGs) COX2->Prostaglandins Catalyzes Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediates Pyrazole_Derivative Pyrazole Derivative (e.g., Celecoxib) Pyrazole_Derivative->COX2 Inhibits

Caption: COX-2 Inhibition Pathway by Pyrazole Derivatives.

Section 2: Anticancer Activity - Cytotoxicity Assessment

Numerous pyrazole derivatives have demonstrated potent anticancer activity against various cancer cell lines.[3][4][14] The primary method for the initial in vitro assessment of this activity is the MTT assay, which measures cell viability.

Comparative Analysis of Anticancer Activity

The following table presents the IC50 values of various pyrazole derivatives against different human cancer cell lines, showcasing their cytotoxic potential.

Pyrazole Derivative ClassCell LineIC50 (µM)Reference
Pyrazole-NaphthaleneMCF-72.78 ± 0.24
Differently Substituted PyrazolesMCF-72.85 - 23.99
1,3-diphenyl pyrazolesWM266.5 (melanoma)0.45[15]
1,3-diphenyl pyrazolesMCF-71.31[15]
Pyrazole-benzoxazine hybridsA549 (lung)2.82 - 6.28[16]
Pyrazole-fused curcumin analogsMDA-MB-231 (breast)0.01 - 0.65[16]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol details the steps for performing an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of pyrazole derivatives on cancer cells.[17][18][19][20]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Test pyrazole derivative

  • Positive control (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole derivative and the positive control. Include untreated and solvent control wells.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Mechanism of Action: Anticancer Signaling Pathways

The anticancer effects of pyrazole derivatives are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways that promote cancer cell proliferation and survival.[14][21][22]

Caption: Anticancer Mechanisms of Pyrazole Derivatives.

Section 3: Antimicrobial Activity - Susceptibility Testing

Pyrazole derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a broad spectrum of bacteria.[1][5][23][24][25] The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of these compounds.

Comparative Analysis of Antimicrobial Activity

The following table summarizes the MIC values of various pyrazole derivatives against representative bacterial strains.

Pyrazole Derivative ClassBacterial StrainMIC (µg/mL)Reference
Aminoguanidine-derived pyrazolesS. aureus1 - 8[1]
Aminoguanidine-derived pyrazolesE. coli1[1]
Naphthyl-substituted pyrazolesS. aureus0.78 - 1.56[1]
Pyrazole-imidazole-triazole hybridsS. aureuslow µmol/mL[1]
Pyrano[2,3-c] pyrazoleE. coli6.25[26]
Pyrano[2,3-c] pyrazoleK. pneumoniae6.25[26]
Imidazothiadiazole-pyrazoleMulti-drug resistant strains<0.24[23]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the broth microdilution method to determine the MIC of a pyrazole derivative against a specific bacterium.[26][27]

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Test pyrazole derivative

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Incubator (37°C)

  • Microplate reader (optional)

Procedure:

  • Compound Preparation: Prepare a stock solution of the pyrazole derivative and serially dilute it in the growth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Further dilute the inoculum to the final desired concentration (typically 5 x 10^5 CFU/mL).

  • Inoculation: Add the standardized bacterial inoculum to each well of the microplate containing the serially diluted compound. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the microplate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density using a microplate reader.

Mechanism of Action: Antimicrobial Targets

The antimicrobial activity of pyrazole derivatives can be attributed to various mechanisms, including the inhibition of essential bacterial enzymes such as DNA gyrase.[2]

Antimicrobial_Mechanism cluster_bacterium Bacterial Cell Pyrazole_Derivative Pyrazole Derivative DNA_Gyrase DNA Gyrase Pyrazole_Derivative->DNA_Gyrase Inhibits Cell_Wall Cell Wall Pyrazole_Derivative->Cell_Wall Disrupts DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Essential for Bacterial_Death Bacterial Death

Caption: Antimicrobial Mechanisms of Pyrazole Derivatives.

References

  • Alam, M. J., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(5), 343-366. [Link]

  • Thorn, C. F., et al. (2012). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenetics and genomics, 22(4), 310. [Link]

  • Warner, T. D., et al. (1999). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. British journal of pharmacology, 126(7), 1643-1651. [Link]

  • Li, Y., et al. (2024). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Future Medicinal Chemistry, 16(11), 849-862. [Link]

  • El-Sayed, N. N. E., et al. (2021). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Biointerface Research in Applied Chemistry, 12(4), 4705-4730. [Link]

  • Zheng, L. W., et al. (2012). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenetics and genomics, 22(4), 310. [Link]

  • Wang, X., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. [Link]

  • Proposal of the main molecular signaling pathways by which celecoxib exerts its anti-inflammatory action as a promising strategy in breast cancer therapy. ResearchGate. [Link]

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  • The MIC values of pyrazolines against bacterial strains. ResearchGate. [Link]

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  • TABLE 2 IC 50 values of rofecoxib, celecoxib, meloxicam, diclofenac,... ResearchGate. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

The core principle of chemical waste management is proactive risk mitigation. This begins with a thorough understanding of the compound's potential hazards and culminates in its transfer to a licensed environmental services provider.

Section 1: Hazard Assessment and Classification

Due to the structural motifs present in N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine—namely the pyrazole ring and the secondary amine—we can infer its likely hazard profile based on analogous compounds.

Inferred Hazardous Properties:

Hazard ClassificationDescriptionSupporting Evidence from Analogous Compounds
Skin Corrosion/Irritation Causes skin irritation.[1][2][3][4]Structurally similar pyrazole compounds are classified as Category 2 skin irritants.[1][2][4][5]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2][3][4][5]Pyrazole derivatives are frequently listed as Category 2 or 2A eye irritants.[1][2][5]
Acute Oral Toxicity Harmful if swallowed.[3][6]Some pyrazole-containing compounds are classified as Category 4 acute oral hazards.[3][6]
Respiratory Tract Irritation May cause respiratory irritation.[2][3][4]Single exposure may lead to respiratory system irritation.[2][4]

Given these potential hazards, N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine should be handled as a hazardous chemical waste.

Section 2: Personal Protective Equipment (PPE) and Handling

Prior to handling the compound for disposal, ensure all personnel are equipped with the appropriate PPE. The causality here is direct: preventing exposure is the most effective safety measure.

Mandatory PPE:

  • Eye/Face Protection: Wear government-approved safety glasses or a face shield.[6]

  • Skin Protection: Use compatible, chemical-resistant gloves. Always inspect gloves before use and employ proper glove removal technique to avoid skin contact.[6][7] A lab coat is also required.

  • Respiratory Protection: If handling the compound in a way that could generate dust or aerosols, use a government-approved respirator.[1][7]

Handling Precautions:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Avoid contact with skin, eyes, and clothing.[1][2]

  • Do not breathe dust, fumes, or vapors.[1][2]

  • Wash hands thoroughly after handling.[1][5]

Section 3: Waste Collection and Storage Protocol

The systematic collection and storage of chemical waste are critical to maintaining a safe laboratory environment and ensuring regulatory compliance.

Step-by-Step Collection Procedure:

  • Designate a Waste Container: Select a sturdy, chemically resistant container with a tightly sealing lid. The container must be compatible with the chemical to prevent degradation or reaction.

  • Labeling: Immediately label the waste container with the words "Hazardous Waste ".[8] The label must also include:

    • The full chemical name: N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine

    • The date of accumulation.

    • A clear indication of the associated hazards (e.g., "Irritant," "Harmful if Swallowed").[8]

  • Segregation: Do not mix this waste with other waste streams, especially strong acids, strong oxidizing agents, or acid chlorides, which are incompatible with similar amine compounds.[2]

  • Container Management: Keep the waste container closed except when adding waste.[9]

On-site Storage:

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8]

  • Ensure the SAA is away from heat, ignition sources, and incompatible chemicals.[9]

  • Use secondary containment for all liquid waste containers to mitigate spills.[9]

  • Do not store more than 10 gallons of hazardous waste in your lab at any given time.[9]

Section 4: Disposal Pathway and Logistics

The disposal of N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine must be conducted through an approved waste disposal plant.[2][4][5] Attempting to neutralize or dispose of this chemical via the sanitary sewer system is not a compliant or safe option.[9]

Disposal Workflow Diagram:

G cluster_lab Laboratory Operations cluster_disposal Disposal Logistics A Step 1: Identify Waste (N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine) B Step 2: Segregate & Containerize - Use designated, compatible container - Do not mix with other waste streams A->B C Step 3: Label Container - 'Hazardous Waste' - Chemical Name & Hazards B->C D Step 4: Store in SAA - Closed container - Secondary containment C->D E Step 5: Contact EHS/Waste Broker - Profile the waste stream D->E Waste ready for disposal F Step 6: Schedule Pickup - Manifesting and transport preparation E->F G Step 7: Transfer to TSDF - Transported by licensed hauler F->G H Step 8: Final Disposal - Incineration at an approved facility G->H

Caption: Waste Disposal Workflow for N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine.

Operational Plan:

  • Engage a Professional Waste Management Service: Your institution's Environmental Health and Safety (EHS) department will have a contract with a licensed hazardous waste broker or a Treatment, Storage, and Disposal Facility (TSDF).[10] This is a mandatory step as they are qualified to handle the profiling, manifesting, and transportation of hazardous materials in compliance with EPA and DOT regulations.[10]

  • Waste Profiling: Provide the waste management service with all available information about the compound, including its name, quantity, and the inferred hazard information from this guide. They will use this to generate a waste profile for proper handling and disposal.

  • Scheduled Pickup: The licensed hauler will collect the properly labeled and sealed waste container from a central accumulation area at your facility.[8]

  • Final Disposition: The most common and effective disposal method for this type of organic chemical waste is high-temperature incineration at a permitted TSDF. This process ensures the complete destruction of the compound, minimizing its environmental impact.

Section 5: Regulatory Compliance

All disposal activities must adhere to the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8] For academic and research institutions, Subpart K of 40 CFR Part 262 provides specific guidelines for managing hazardous waste in laboratories.[11] Key requirements include:

  • Hazardous Waste Determination: Trained professionals must make the determination that a chemical is a hazardous waste.[11]

  • Time Limits: Hazardous waste must be removed from the laboratory within twelve months.[11]

  • Laboratory Management Plan: Your institution is required to have a plan that outlines best practices for waste management.[11]

By following the procedures outlined in this guide, you will be in compliance with these regulations, ensuring both a safe laboratory environment and responsible environmental stewardship.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency. [Link]

  • Laboratory Environmental Sample Disposal Information Document . U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Disposal Guide . Dartmouth College. [Link]

  • PubChem Compound Summary for CID 115622976, hexyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine . National Center for Biotechnology Information. [Link]

  • Regulation of Laboratory Waste . American Chemical Society. [Link]

  • Hazardous Waste Listings . U.S. Environmental Protection Agency. [Link]

  • Safety Data Sheet . Angene Chemical. [Link]

  • Laboratory Waste Management: The New Regulations . MedLab Magazine. [Link]

  • Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency. [Link]

  • MSDS of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol . Capot Chemical. [Link]

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Safeguarding Your Research: A Comprehensive Guide to Handling N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Laboratory Professionals

I. Hazard Assessment: An Evidence-Based Approach

Understanding the potential hazards of N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine is the first step in ensuring personal and environmental safety. Based on the known toxicological profiles of related pyrazole and amine compounds, a cautious approach is warranted.

Key Potential Hazards:

  • Acute Toxicity: Pyrazole-containing compounds can be harmful if swallowed.[1][2][3]

  • Skin and Eye Irritation: Many pyrazole and amine derivatives are known to cause skin and serious eye irritation.[2][3][4][5][6][7][8]

  • Respiratory Irritation: Inhalation may cause respiratory tract irritation.[3][4][5][7]

  • Aquatic Toxicity: Pyrazole and its derivatives can be harmful to aquatic life with long-lasting effects.[1][2][3]

Due to the absence of specific data, it is prudent to treat N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine with a high degree of caution, assuming it may possess a hazard profile similar to or greater than its structural analogs.

Quantitative Data from a Structurally Related Compound (1H-Pyrazole):

ParameterValueSpecies
LD50 Oral1010 mg/kgRat
LD50 Dermal400 mg/kgRabbit

Disclaimer: This data is for 1H-pyrazole and should be used as a conservative estimate of the potential hazards of N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine.

II. Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential to minimize exposure during the handling of this compound. The following recommendations are based on best practices for handling both pyrazole derivatives and secondary amines.[9][10]

Core PPE Requirements:

  • Primary Engineering Control (Fume Hood): All manipulations of N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.

  • Eye and Face Protection: Chemical splash goggles are mandatory. For operations with a higher risk of splashing, a face shield worn over the goggles is required.

  • Hand Protection: Double gloving with chemically resistant gloves (e.g., nitrile) is required. Gloves must be inspected before use and changed immediately if contaminated.[11]

  • Body Protection: A lab coat is the minimum requirement. For larger quantities or procedures with a higher risk of splashes, a chemically resistant apron or coveralls should be worn.[9][12]

  • Footwear: Closed-toe shoes are mandatory in the laboratory. When handling larger quantities, chemically resistant shoe covers are recommended.[12]

  • Respiratory Protection: While working in a fume hood should provide adequate respiratory protection, for situations where this is not possible or in the case of a spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[9][12]

Visual Workflow for Donning Personal Protective Equipment

PPE_Donning_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_entry Laboratory Entry Prep Inspect all PPE for damage Gown 1. Don Lab Coat or Gown Prep->Gown Gloves1 2. Don First Pair of Gloves Gown->Gloves1 Goggles 3. Don Chemical Splash Goggles Gloves1->Goggles FaceShield 4. Don Face Shield (if needed) Goggles->FaceShield Gloves2 5. Don Second Pair of Gloves FaceShield->Gloves2 Enter Enter the designated work area Gloves2->Enter

Caption: A stepwise visual guide for the correct sequence of donning PPE.

III. Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial for minimizing the risk of exposure and ensuring the integrity of your research.

Step 1: Preparation and Pre-Handling Checklist

  • Consult the SDS of Analogs: Before beginning any work, review the Safety Data Sheets for structurally similar compounds to reinforce your understanding of the potential hazards.[9]

  • Ensure Fume Hood is Certified and Operational: Verify that the chemical fume hood has been recently certified and is functioning correctly.

  • Assemble all Necessary Materials: Have all required equipment, reagents, and waste containers prepared and within reach inside the fume hood to minimize movement in and out of the containment area.

  • Designate a Work Area: Clearly demarcate the area where the compound will be handled to prevent cross-contamination.

Step 2: Weighing and Transferring

  • Perform in a Fume Hood: All weighing and transfers of the solid compound or its solutions must be conducted within a chemical fume hood.

  • Use Appropriate Tools: Utilize spatulas and other tools dedicated to this compound to prevent cross-contamination.

  • Minimize Dust Generation: When handling the solid form, take care to avoid creating dust.

  • Seal Containers Promptly: Tightly seal all containers of the compound when not in use.

Step 3: Post-Handling Procedures

  • Decontaminate Work Surfaces: Upon completion of your work, thoroughly decontaminate the work area within the fume hood.

  • Properly Doff PPE: Remove PPE in the correct order to avoid contaminating yourself. The outer pair of gloves should be removed first, followed by the gown, face shield, and goggles. The inner pair of gloves should be the last item removed.

  • Wash Hands Thoroughly: Immediately after removing all PPE, wash your hands with soap and water.[4][7]

IV. Disposal Plan: Environmental Responsibility

Proper disposal of N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine and any contaminated materials is a critical aspect of laboratory safety and environmental stewardship.

Waste Segregation and Collection:

  • Designated Hazardous Waste Container: All waste containing this compound, including excess solid, solutions, and contaminated consumables (e.g., gloves, pipette tips), must be collected in a clearly labeled, sealed, and chemically compatible hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine".

  • Avoid Mixing Waste Streams: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[1]

Disposal Protocol:

  • Consult Institutional Guidelines: Always follow your institution's specific procedures for hazardous waste disposal.

  • Licensed Disposal Company: The disposal of this chemical waste must be handled by a licensed professional waste disposal company.[1]

  • Incineration: A common disposal method for similar compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Contaminated Packaging: Dispose of the original container as unused product.[1]

Visual Workflow for Chemical Waste Disposal

Waste_Disposal_Workflow cluster_collection Waste Collection cluster_container Containerization cluster_disposal Final Disposal Collect Collect all contaminated materials Segregate Segregate from other waste streams Collect->Segregate Container Use a designated, compatible container Segregate->Container Label Label with 'Hazardous Waste' and full chemical name Container->Label Seal Securely seal the container Label->Seal Store Store in a designated waste accumulation area Seal->Store EHS Arrange for pickup by institutional EHS Store->EHS Dispose Disposal by a licensed waste company EHS->Dispose

Caption: A clear, step-by-step process for the safe disposal of chemical waste.

By adhering to these guidelines, you contribute to a culture of safety and responsibility in your laboratory. The principles of careful hazard assessment, diligent use of personal protective equipment, and strict adherence to operational and disposal protocols are the cornerstones of safe and successful scientific advancement.

References

  • Benchchem.
  • ChemicalBook.
  • Benchchem.
  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?.
  • Benchchem. Personal protective equipment for handling 1-Isopropylpyrazole.
  • Campus Operations. HAZARDOUS CHEMICAL USED IN ANIMALS.
  • Fisher Scientific.
  • CymitQuimica. 2-(4-Amino-1h-pyrazol-1-yl)
  • Aldrich.
  • CymitQuimica. 2-Methyl-n-[(1-methyl-1h-pyrazol-4-yl)methyl]propan-1-amine.
  • Ammonia Refrigeration PSM. Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
  • Fisher Scientific.
  • Enamine. methyl[(1-propyl-1H-pyrazol-4-yl)
  • Angene Chemical. 1-(5-Chloro-4-nitro-1H-pyrazol-1-yl)
  • American Chemistry Council. Protective Equipment.
  • Sigma-Aldrich.
  • Fisher Scientific.
  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Capot Chemical. MSDS of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol.

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine
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